Stannyl
Description
Propriétés
Formule moléculaire |
H3Sn |
|---|---|
Poids moléculaire |
121.73 g/mol |
InChI |
InChI=1S/Sn.3H |
Clé InChI |
WFUJPKYTFSXASN-UHFFFAOYSA-N |
SMILES |
[SnH3] |
SMILES canonique |
[SnH3] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Tributyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin hydride ((C₄H₉)₃SnH), also known as TBT-H, is a versatile and powerful organotin compound widely employed in organic synthesis as a radical-based reducing agent.[1] Its efficacy in mediating a variety of chemical transformations, most notably the reduction of organic halides and the formation of carbon-carbon bonds, has solidified its role as a valuable tool in the construction of complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of tributyltin hydride, with a focus on detailed experimental protocols and quantitative data to support researchers in their practical applications.
Synthesis of Tributyltin Hydride
Tributyltin hydride can be synthesized through several routes, with the most common methods involving the reduction of tributyltin chloride or tributyltin oxide.
Experimental Protocol: Synthesis from Tributyltin Chloride
A common laboratory-scale synthesis involves the reduction of tributyltin chloride using a suitable hydride source, such as sodium borohydride or lithium aluminum hydride.[2] A detailed procedure for the reduction of tributyltin chloride is as follows:
Materials:
-
Tributyltin chloride (162 g)[4]
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride® or a similar reducing agent), 70 wt. % in toluene (87.3 ml)[4]
-
Ice-water bath
-
Anhydrous toluene
-
One-liter reaction apparatus with a stirrer, dropping funnel, and thermometer
Procedure:
-
A one-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 162 g of tributyltin chloride.[4]
-
The flask is cooled in an ice-water bath to maintain a temperature of 28-30°C.[4]
-
Over a period of 20 minutes, 87.3 ml of the sodium bis(2-methoxyethoxy)aluminum hydride solution is added dropwise to the stirred solution of tributyltin chloride, ensuring the temperature remains within the specified range.[4]
-
After the addition is complete, the reaction mixture is heated to 45-50°C for 30 minutes.[4]
-
The mixture is then cooled to room temperature and filtered to remove any solid byproducts.[4]
-
The filtrate, containing the tributyltin hydride, is then subjected to reduced pressure distillation to remove the toluene solvent.[4]
-
The resulting crude tributyltin hydride is purified by vacuum distillation, collecting the fraction boiling at 118-124°C at 5-6 mm Hg. This procedure typically yields around 137.6 g (95% of the theoretical yield) of pure tributyltin hydride.[4]
Purification: For many applications, the distilled tributyltin hydride is of sufficient purity. However, for reactions sensitive to impurities, further purification can be achieved by dissolving the hydride in diethyl ether, adding a small amount of a radical inhibitor like quinol (approximately 500 mg per 300 mL of solution), drying the solution over anhydrous sodium sulfate, filtering, evaporating the solvent, and re-distilling under a dry nitrogen atmosphere.
dot
Caption: Workflow for the synthesis of tributyltin hydride.
Properties of Tributyltin Hydride
A summary of the key physical, chemical, and spectroscopic properties of tributyltin hydride is provided in the tables below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | (C₄H₉)₃SnH | [2] |
| Molar Mass | 291.06 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.082 g/cm³ | [2] |
| Boiling Point | 80 °C at 50 Pa (0.4 mm Hg) | [2][5] |
| Melting Point | <0 °C | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, toluene); slowly reacts with water | [2] |
| Sn-H Bond Dissociation Energy | ~78 kcal/mol | [2] |
Spectroscopic Data
| Spectroscopic Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Strong ν(Sn-H) stretching vibration at approximately 1814 cm⁻¹ | [2] |
| ¹H NMR Spectroscopy | The hydride proton (Sn-H) typically appears as a broad singlet around δ 4.8 ppm, often with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. | [6] |
| ¹³C NMR Spectroscopy | The butyl carbons appear in the typical aliphatic region, with coupling to the tin atom observable. | [7] |
| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for tin, with major fragments corresponding to the loss of butyl groups and the hydride. | [8][9][10] |
Radical-Mediated Reactions: The Dehalogenation of Alkyl Halides
Tributyltin hydride is renowned for its ability to reduce alkyl halides to the corresponding alkanes via a free radical chain mechanism.[4][6] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or by photochemical irradiation.[11]
Reaction Mechanism
The dehalogenation reaction proceeds through a well-established radical chain mechanism involving initiation, propagation, and termination steps.
-
Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate two radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•).[4]
-
Propagation:
-
The tributyltin radical abstracts a halogen atom from the alkyl halide (R-X), forming a stable tributyltin halide (Bu₃SnX) and an alkyl radical (R•).[6]
-
The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the desired alkane (R-H) and regenerating the tributyltin radical, which can then participate in another cycle.[4][6]
-
-
Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Tributyltin Hydride(688-73-3) IR Spectrum [chemicalbook.com]
- 3. US5288886A - Method of preparing trialkyl-tin hydrides - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. tri-n-Butyltin hydride [webbook.nist.gov]
- 8. tri-n-Butyltin hydride [webbook.nist.gov]
- 9. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Fundamentals of the Stille Coupling Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Stille coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2] Discovered by John Kenneth Stille, its significance lies in its remarkable tolerance for a wide array of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[3][4][5] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[6][7] This guide provides an in-depth examination of the core mechanistic principles of the Stille coupling reaction.
The Catalytic Cycle: A Three-Step Process
The mechanism of the Stille reaction is a catalytic cycle centered on a palladium complex.[1][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition : The cycle initiates with the active 14-electron Pd(0) catalyst, often generated in situ from a Pd(0) or Pd(II) precursor.[8] This catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond.[5] This step oxidizes the palladium from Pd(0) to a 16-electron Pd(II) species.[8] The oxidative addition is typically a concerted process that initially forms a cis-palladium(II) complex, which often rapidly isomerizes to the more stable trans isomer.[6][9][10]
-
Transmetalation : This crucial step involves the transfer of an organic group (R²) from the organostannane (R²-SnR₃) to the palladium(II) complex.[3][11] The halide or pseudohalide (X) is concurrently transferred from the palladium to the tin atom, forming a stable triorganotin halide (X-SnR₃).[1] Transmetalation is frequently the rate-determining step of the entire catalytic cycle.[3][11] The mechanism of this step is complex and can vary with substrates and conditions, but often proceeds through an associative pathway where the organostannane coordinates to the palladium center, forming a transient pentavalent intermediate.[1]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) coupled on the palladium center are expelled as the final product (R¹-R²).[3] This process reduces the palladium from Pd(II) back to the active Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.[5] For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium complex.[1] Therefore, the trans complex formed after transmetalation must first isomerize to the cis isomer before the final product is released.[8]
Data Presentation: Quantitative Reaction Parameters
The efficiency and outcome of the Stille coupling are governed by several quantitative factors related to the reactants. The tables below summarize these key parameters.
Table 1: Relative Migratory Aptitude of Transfer Groups (R²) from Organostannanes
The rate of the transmetalation step is highly dependent on the nature of the organic group being transferred from the tin atom. The following trend is generally observed:
| Transfer Group (R²) | Relative Transfer Rate |
| Alkynyl | > 10⁵ |
| Alkenyl (Vinyl) | ~10² |
| Aryl | ~10¹ |
| Allyl / Benzyl | ~1 |
| Alkyl | < 10⁻³ |
This ordering is crucial for designing selective couplings when the organostannane bears multiple, different organic groups.[3]
Table 2: Relative Reactivity of Organic Electrophiles (R¹-X)
The rate of oxidative addition is significantly influenced by the carbon-halogen bond strength of the electrophile.
| Leaving Group (X) | Relative Reactivity | C-X Bond Energy (kcal/mol) |
| -I | > 10³ | ~51 |
| -OTf (Triflate) | ~10² | N/A |
| -Br | ~1 | ~66 |
| -Cl | < 10⁻³ | ~81 |
Due to their high reactivity, iodides are preferred and can often be coupled selectively in the presence of bromides or chlorides.[1] Vinyl chlorides are generally not reactive enough for oxidative addition.[1]
Experimental Protocols: A Representative Procedure
This protocol provides a general methodology for the Stille coupling of an aryl bromide with a vinylstannane. Conditions may require optimization for specific substrates.
Reaction: Coupling of 1-bromo-4-nitrobenzene with tributyl(vinyl)tin.
Materials:
-
1-bromo-4-nitrobenzene (1.0 eq)
-
Tributyl(vinyl)tin (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
-
Anhydrous lithium chloride (3.0 eq) (Optional, but often accelerates the reaction)[6]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, lithium chloride (if used), and the palladium catalyst.
-
Evacuate the flask and backfill with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.[5]
-
Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Diagram 1: The Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille reaction.
Diagram 2: Logical Workflow for Stille Reaction Optimization
Caption: Workflow for optimizing Stille coupling conditions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille_reaction [chemeurope.com]
- 7. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Core Principles of Stannyl-Lithium Reagents: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the fundamental principles of stannyl-lithium reagents (R₃SnLi), a versatile class of organometallic compounds pivotal to modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details their synthesis, structure, reactivity, and applications. It places a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding and practical application of these powerful synthetic tools.
Introduction
This compound-lithium reagents are highly reactive organometallic species characterized by a polar covalent bond between a tin atom and a lithium atom. This inherent polarity renders the tin atom nucleophilic, making these reagents potent synthons for the formation of carbon-tin (C-Sn) and tin-metal bonds. Their utility in organic synthesis is expansive, serving as precursors to a wide array of organostannanes which are crucial intermediates in cross-coupling reactions, such as the Stille coupling.[1] Furthermore, their nucleophilic nature allows for direct addition to various electrophiles, enabling the construction of complex molecular architectures.[2]
Historically, the preparation of this compound-lithium reagents has been hampered by issues of low yields, poor stability, and the formation of toxic byproducts.[3] However, recent advancements, particularly the development of polycyclic aromatic hydrocarbon (PAH)-catalyzed methods, have largely overcome these limitations, providing access to high-purity, stable solutions of this compound-lithium reagents in quantitative yields.[3][4][5] This breakthrough has reinvigorated interest in their chemistry and expanded their synthetic utility.
This guide will systematically cover the synthesis of this compound-lithium reagents, delve into their structural characteristics and aggregation in solution, and provide a detailed overview of their reactivity profile with a range of electrophiles. Quantitative data on reaction yields and spectroscopic parameters are presented in tabular format for clarity and ease of comparison. Detailed experimental protocols for the preparation and key reactions of representative this compound-lithium reagents are also provided to aid in practical laboratory applications.
Synthesis of this compound-Lithium Reagents
The generation of this compound-lithium reagents can be broadly categorized into traditional methods and modern, more efficient protocols.
Traditional Synthesis Methods
Classical methods for preparing this compound-lithium reagents often involve the reaction of an organotin halide or a hexaorganoditin with lithium metal. These methods, while foundational, typically suffer from drawbacks such as the need for a large excess of lithium, long reaction times, and the formation of side products like hexaorganoditins (R₃SnSnR₃), which can accelerate the decomposition of the desired this compound-lithium reagent.[3]
Another established route is the deprotonation of a triorganotin hydride (R₃SnH) using a strong base like lithium diisopropylamide (LDA).[2] While effective, this method requires the handling of often toxic and air-sensitive tin hydrides. Transmetalation, the reaction of an organotin compound with an organolithium reagent, is also a viable but less common method for generating this compound-lithiums.[6]
Modern Synthesis: PAH-Catalyzed Lithiation
A significant advancement in the synthesis of this compound-lithium reagents is the use of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene or 4,4'-di-tert-butylbiphenyl (DTBB), as electron carriers in the reaction of an organotin precursor with lithium metal. This catalytic approach allows for the rapid and quantitative conversion of trialkyltin chlorides (R₃SnCl) or hexaalkylditins (R₃SnSnR₃) into the corresponding this compound-lithium reagent at room temperature.[3][4]
The key advantages of the PAH-catalyzed method include:
-
Quantitative Yields: The reaction proceeds to completion, maximizing the atom economy of the tin resource.[3]
-
High Purity: The formation of toxic byproducts is suppressed.[3]
-
Enhanced Stability: The resulting this compound-lithium solutions can be stored for extended periods at ambient temperature without significant decomposition.[3][5]
-
Mild Reaction Conditions: The synthesis is typically carried out at room temperature.[4]
Structure and Aggregation
In solution, organolithium compounds, including this compound-lithium reagents, are known to exist as aggregates. The degree of aggregation is influenced by factors such as the nature of the organic substituent (R), the solvent, and the presence of coordinating ligands or other lithium salts.[7][8][9] Common aggregation states include dimers, tetramers, and higher-order clusters.[10]
The aggregation state significantly impacts the reactivity of the this compound-lithium reagent. Generally, less aggregated species are more reactive. The use of polar, coordinating solvents like tetrahydrofuran (THF) or the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down larger aggregates into smaller, more reactive species.[11]
Spectroscopic techniques, particularly multinuclear NMR (⁷Li, ¹³C, ¹¹⁹Sn), are invaluable for elucidating the solution-state structure and aggregation of this compound-lithium reagents.[10][12][13]
Reactivity and Synthetic Applications
This compound-lithium reagents are versatile nucleophiles that participate in a wide range of chemical transformations. Their reactions are typically characterized by high efficiency and, in many cases, excellent stereoselectivity.
Transmetalation
This compound-lithium reagents readily undergo transmetalation with a variety of metal halides to generate other organometallic species. This reaction is a cornerstone for the preparation of organotin compounds containing other metals, which may exhibit unique reactivity profiles.[6]
Nucleophilic Addition to Carbonyl Compounds
This compound-lithium reagents add to aldehydes and ketones to form α-hydroxy-organostannanes.[14][15] These adducts can be further functionalized, making this a valuable method for carbon-carbon bond formation.
Conjugate Addition to α,β-Unsaturated Systems
In the presence of a copper(I) catalyst, this compound-lithium reagents can undergo conjugate (1,4-) addition to α,β-unsaturated ketones and esters.[16][17] This reaction is a powerful tool for the stereoselective formation of carbon-tin bonds at the β-position of a carbonyl system. Without the copper catalyst, 1,2-addition to the carbonyl group is often favored.[17]
Synthesis of Aryl- and Vinylstannanes
This compound-lithium reagents react efficiently with aryl and vinyl halides to produce the corresponding aryl- and vinylstannanes.[2] These products are key precursors for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and reactions of this compound-lithium reagents.
Table 1: Synthesis of this compound-Lithium Reagents via PAH-Catalysis
| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Me₃SnCl | Naphthalene | THF | 0.5 | >95 | [4] |
| n-Bu₃SnCl | DTBB | THF | 1 | >95 | [3] |
| Ph₃SnCl | Naphthalene | THF | 1 | >95 | [4] |
| (n-Bu₃Sn)₂ | Naphthalene | THF | 0.5 | >95 | [4] |
Table 2: Spectroscopic Data for Common this compound-Lithium Reagents in THF
| Reagent | ¹¹⁹Sn NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁷Li NMR (δ, ppm) | Reference(s) |
| Me₃SnLi | -175 to -185 | -10 to -15 | 1.5 to 2.5 | [10][12][18] |
| n-Bu₃SnLi | -40 to -50 | ~10 (α-CH₂) | 1.0 to 2.0 | [19] |
| Ph₃SnLi | -130 to -140 | ~150 (ipso-C) | 1.0 to 2.0 | [7] |
Table 3: Reaction of this compound-Lithium Reagents with Electrophiles
| This compound-Lithium | Electrophile | Product | Yield (%) | Reference |
| n-Bu₃SnLi | Iodobenzene | n-Bu₃SnPh | 92 | [2] |
| Me₃SnLi | Benzaldehyde | Ph-CH(OH)SnMe₃ | 85 | [2] |
| n-Bu₃SnLi (with CuCN) | Cyclohexenone | 3-(n-Bu₃Sn)cyclohexanone | 90 | [16] |
| Ph₃SnLi | 1-Bromonaphthalene | 1-(Ph₃Sn)naphthalene | 88 | [2] |
Experimental Protocols
General Considerations
This compound-lithium reagents are highly air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[20] Solvents should be freshly distilled from appropriate drying agents.
Preparation of Trimethylthis compound-lithium (Me₃SnLi) via PAH-Catalysis
Materials:
-
Trimethyltin chloride (Me₃SnCl)
-
Lithium metal (fine wire or powder)
-
Naphthalene (catalytic amount, ~5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add lithium metal (2.2 equivalents) and naphthalene (0.05 equivalents) under a positive pressure of argon.
-
Add anhydrous THF via cannula and stir the mixture at room temperature until the solution turns dark green, indicating the formation of the lithium naphthalenide radical anion.
-
Slowly add a solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF to the stirred solution at room temperature.
-
The reaction mixture will typically turn from dark green to a clear or pale yellow solution upon complete conversion. The reaction is usually complete within 30 minutes.
-
The concentration of the resulting Me₃SnLi solution can be determined by titration.
Reaction of Triphenylthis compound-lithium (Ph₃SnLi) with Benzaldehyde
Materials:
-
A solution of triphenylthis compound-lithium in THF (prepared similarly to 6.2)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried Schlenk flask containing a solution of triphenylthis compound-lithium (1.1 equivalents) in anhydrous THF, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF to the stirred Ph₃SnLi solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, α-(triphenylthis compound)benzyl alcohol, can be purified by column chromatography on silica gel.
Conclusion
This compound-lithium reagents are indispensable tools in the arsenal of the synthetic organic chemist. The advent of modern synthetic methods, particularly the PAH-catalyzed approach, has made these reagents more accessible, stable, and safer to handle. Their diverse reactivity, encompassing transmetalation, nucleophilic addition, and conjugate addition, provides reliable pathways for the construction of a wide variety of organostannane intermediates and complex organic molecules. This guide has provided a comprehensive overview of the core principles of this compound-lithium chemistry, supported by quantitative data and practical experimental protocols, to empower researchers in their synthetic endeavors.
References
- 1. Collection - Intramolecular Conjugate Addition of Alkenyl and Aryl Functions to Enones Initiated by LithiumâIodine Exchange - Organic Letters - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme.de [thieme.de]
- 4. This compound-Lithium: A Facile and Efficient Synthesis Facilitating Further Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Lithium - SYNFORM - Thieme Chemistry [thieme.de]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organolithium aggregation as a blueprint to construct polynuclear lithium nickelate clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. scielo.br [scielo.br]
- 11. people.uniurb.it [people.uniurb.it]
- 12. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 13. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 14. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Configurational and Conformational Effects on Tin-Lithium Exchange in α-Aminoorganostannanes by Rapid-Injection NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Stannylenes: Carbene Analogs in Organometallic Chemistry - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stannylenes, the tin analogs of carbenes, have emerged as a fascinating and highly reactive class of compounds in organometallic chemistry. Characterized by a divalent tin center with a lone pair of electrons and a vacant p-orbital, they exhibit ambiphilic reactivity, acting as both nucleophiles and electrophiles. This dual nature, coupled with their ability to undergo oxidative addition and participate in catalytic cycles, makes them potent reagents and catalysts in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core aspects of stannylene chemistry, including their synthesis, electronic structure, and reactivity. Detailed experimental protocols for key reactions, a compilation of quantitative structural and spectroscopic data, and visualizations of important mechanistic pathways are presented to serve as a valuable resource for researchers in organometallic chemistry and drug development.
Introduction to Stannylenes: The Heavier Carbene Analogs
Stannylenes, with the general formula R₂Sn, are organotin(II) compounds that are structural and electronic analogs of carbenes (R₂C). However, a key distinction lies in their ground electronic state. Unlike typical carbenes which often have a triplet ground state, stannylenes possess a singlet ground state.[1] This is attributed to the larger energy gap between the ns and np orbitals in heavier elements like tin, which disfavors sp² hybridization and leaves the 5s electrons paired.[1] The tin atom in a stannylene is formally sp²-hybridized, featuring a lone pair in an sp² orbital and a vacant 5p orbital, which are responsible for their characteristic Lewis basic and Lewis acidic properties, respectively.[1]
The first persistent stannylene, [(Me₃Si)₂CH]₂Sn, was synthesized by Michael Lappert in 1973, opening the door to the exploration of this unique class of compounds.[1] The stability of stannylenes is highly dependent on the steric bulk of the substituents (R groups), which prevent oligomerization or polymerization. Both alkyl- and amido-substituted stannylenes have been extensively studied, showcasing a rich and diverse reaction chemistry.
Synthesis of Stannylenes
The synthesis of stannylenes typically involves the reaction of a tin(II) halide precursor with an appropriate organometallic nucleophile. The choice of reagents and reaction conditions is crucial for the successful isolation of these often highly reactive species.
Synthesis of Dialkylstannylenes
A common method for the synthesis of dialkylstannylenes involves the alkylation of tin(II) chloride (SnCl₂) with organolithium reagents. The use of bulky alkyl groups is essential for kinetic stabilization of the monomeric stannylene.
Experimental Protocol: Synthesis of Bis[bis(trimethylsilyl)methyl]tin(II) (Lappert's Stannylene)
This protocol is adapted from the seminal work of Lappert and coworkers.
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Bis(trimethylsilyl)methyllithium [(Me₃Si)₂CHLi]
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a freshly prepared solution of bis(trimethylsilyl)methyllithium in diethyl ether is slowly added to a stirred suspension of anhydrous tin(II) chloride in diethyl ether at a low temperature (typically -78 °C).
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed in vacuo to yield a solid residue.
-
The residue is extracted with anhydrous hexane, and the solution is filtered to remove lithium chloride.
-
The hexane is removed from the filtrate under reduced pressure to yield the crude product.
-
The product, Sn[CH(SiMe₃)₂]₂, can be purified by sublimation or recrystallization from a minimal amount of cold hexane to afford red-orange crystals.
Synthesis of Diamidostannylenes
Diamidostannylenes are another important class of stannylenes, often synthesized by reacting SnCl₂ with lithium amides. The nitrogen atoms can donate electron density to the tin center, influencing the reactivity of the stannylene.
Experimental Protocol: Synthesis of Bis[bis(trimethylsilyl)amido]tin(II)
Materials:
-
Anhydrous tin(II) chloride (SnCl₂)
-
Lithium bis(trimethylsilyl)amide [LiN(SiMe₃)₂]
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, a solution of lithium bis(trimethylsilyl)amide in diethyl ether or THF is added dropwise to a stirred suspension of anhydrous tin(II) chloride in the same solvent at 0 °C or room temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
The solvent is removed in vacuo.
-
The residue is extracted with anhydrous hexane, and the resulting suspension is filtered to remove lithium chloride.
-
The filtrate is concentrated under reduced pressure and cooled to a low temperature (e.g., -20 °C) to induce crystallization.
-
The resulting crystals of Sn[N(SiMe₃)₂]₂ are isolated by filtration and dried under vacuum.
References
generation and characterization of stannyl radicals
An In-depth Technical Guide to the Generation and Characterization of Stannyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound radicals, particularly those derived from organotin hydrides, are pivotal intermediates in synthetic organic chemistry. Their unique ability to mediate a wide range of radical chain reactions has established them as indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, dehalogenations, and deoxygenations.[1] This guide provides a comprehensive overview of the primary methods for generating this compound radicals, details the state-of-the-art techniques for their characterization, and presents key quantitative data on their reactivity. Detailed experimental protocols and conceptual diagrams are included to furnish researchers with the practical and theoretical knowledge required to effectively utilize these reactive species.
Generation of this compound Radicals
The generation of this compound radicals (R₃Sn•) is most commonly achieved through the homolytic cleavage of a bond to the tin atom. The choice of method depends on the desired reactivity, reaction conditions, and the precursor's stability.
From Organotin Hydrides
The most prevalent method for producing this compound radicals involves the hydrogen atom abstraction from an organotin hydride, such as tributyltin hydride (Bu₃SnH) or triphenyltin hydride (Ph₃SnH).[2][3] This process is typically initiated by a radical initiator, which can be activated thermally or photochemically.
-
Thermal Initiation: Azo compounds, most notably azobisisobutyronitrile (AIBN), are frequently used. Upon heating, AIBN decomposes to form nitrogen gas and two isobutyronitrile radicals, which then abstract a hydrogen atom from the tin hydride to generate the this compound radical.[4] This initiates a radical chain reaction.[3]
-
Photochemical Initiation: Photolysis can also be used to generate the initiating radicals, offering milder reaction conditions.
The general mechanism for a radical chain reduction using an organotin hydride is a cornerstone of radical chemistry.[1][4]
Caption: Radical chain mechanism for this compound radical generation and reaction.
Photolysis of Hexaalkylditins
Direct photolysis of hexaalkylditins (R₃Sn-SnR₃) provides a clean method for generating this compound radicals without the need for a chemical initiator. The relatively weak Sn-Sn bond undergoes homolytic cleavage upon UV irradiation to yield two equivalents of the this compound radical.
Radiolysis
Exposure of organotin compounds, such as tetramethyltin (Me₄Sn) or triorganotin halides (R₃SnCl), to ⁶⁰Co γ-rays at low temperatures (e.g., 77 K) can generate a variety of organotin radicals, including R₃Sn•.[5] This method is primarily used for spectroscopic studies rather than synthetic applications.
Thermal Homolysis of Stannylenes
Certain diarylstannylenes, which are divalent tin species, can undergo thermal homolytic cleavage of a Sn-C bond at elevated temperatures to generate a this compound radical and a carbon-centered radical.[6] This method is specialized and relies on the synthesis of stable stannylene precursors.
Experimental Protocols
Protocol for a Typical Radical Dehalogenation
This protocol describes a general procedure for the reduction of an alkyl halide using tributyltin hydride and AIBN.
-
Reagents and Setup:
-
Alkyl halide (1.0 eq)
-
Tributyltin hydride (Bu₃SnH, 1.1 - 1.5 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 - 0.2 eq)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or THF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve the alkyl halide and AIBN in the chosen solvent in the reaction flask.
-
Bubble nitrogen or argon through the solution for 15-30 minutes to remove dissolved oxygen.
-
Add the tributyltin hydride to the solution via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for benzene or toluene) and stir.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge is the removal of organotin byproducts (e.g., Bu₃SnX).[2] Common methods include:
-
Partitioning: Dilute the residue with a nonpolar solvent (e.g., hexane) and wash with an aqueous KF solution. This precipitates tributyltin fluoride (Bu₃SnF), which can be removed by filtration.
-
Chromatography: Direct purification by silica gel chromatography, often with columns flushed with a base (like triethylamine) to prevent sample degradation. Fluorous tin hydrides have been developed to simplify separation through fluorous-phase extraction.[7]
-
-
Protocol for ESR Sample Preparation
This protocol is for generating and observing this compound radicals via ESR spectroscopy.
-
Radical Generation:
-
In a quartz ESR tube, combine the organotin precursor (e.g., Bu₃SnH or Me₆Sn₂) with a suitable solvent (e.g., benzene or cyclopropane).
-
Add a radical initiator if necessary (e.g., di-tert-butyl peroxide).
-
Degas the sample thoroughly by several freeze-pump-thaw cycles.
-
Seal the ESR tube under vacuum.
-
-
ESR Measurement:
-
Place the sealed tube in the ESR spectrometer cavity.
-
If using a photolytic method, irradiate the sample directly in the cavity with a UV lamp.
-
If using a thermal method, control the temperature of the cavity.
-
Record the ESR spectrum by sweeping the magnetic field at a constant microwave frequency.[8]
-
Characterization by Electron Spin Resonance (ESR) Spectroscopy
ESR (or EPR) spectroscopy is the most powerful technique for the direct detection and characterization of radical species, including this compound radicals.[9][10] It provides detailed information about the radical's electronic structure and environment.
An unpaired electron possesses a spin, which creates a magnetic moment. In an external magnetic field (B₀), this moment aligns either with or against the field, creating two energy states (Zeeman splitting). The absorption of microwave radiation can induce a transition between these states when the energy of the radiation (hν) matches the energy gap (gμBB₀).[11]
Caption: Principle of ESR: Zeeman splitting of an electron spin in a magnetic field.
The key parameters obtained from an ESR spectrum are:
-
g-factor: Anisotropic g-factors are characteristic of the radical and its environment. For this compound radicals, g-values are typically slightly greater than the free electron value (~2.0023).
-
Hyperfine Coupling (HFC): The interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (with non-zero nuclear spin) splits the ESR signal into multiple lines. For this compound radicals, coupling to the tin isotopes ¹¹⁷Sn (I=1/2, 7.6% abundance) and ¹¹⁹Sn (I=1/2, 8.6% abundance) is particularly informative, producing large and characteristic splittings.[5] The pyramidal geometry of R₃Sn• radicals is supported by these large hyperfine couplings.[5]
Quantitative ESR Data
The following table summarizes representative ESR spectroscopic data for various this compound radicals.
| Radical | g-value | a(¹¹⁹Sn) / Gauss | a(¹¹⁷Sn) / Gauss | Conditions / Source |
| Me₃Sn• | 2.016 | 1620 | 1550 | γ-irradiation of Me₄Sn at 77 K[5] |
| Et₃Sn• | 2.018 | 1450 | 1380 | γ-irradiation of Et₄Sn at 77 K[5] |
| Bu₃Sn• | 2.019 | 1350 | 1290 | γ-irradiation of Bu₄Sn at 77 K[5] |
| Ph₃Sn• | 2.009 | 1700 | 1625 | γ-irradiation of Ph₃SnH at 77 K[5] |
Reactivity and Quantitative Kinetic Data
Understanding the rates at which this compound radicals react is crucial for designing synthetic sequences.[12] Laser flash photolysis and competition experiments have been used to determine absolute rate constants for many elementary radical steps.[13]
Key Reactions
-
Atom/Group Transfer: this compound radicals readily abstract halogen atoms from alkyl and aryl halides and chalcogens from thio- and selenocarbonyl compounds (e.g., Barton-McCombie deoxygenation).[1][4]
-
Addition to Multiple Bonds: this compound radicals add to alkenes, alkynes, and carbonyls in a process known as hydrostannation.[7][14] This is a key step in many cyclization and intermolecular carbon-carbon bond-forming reactions.[15][16]
-
Cyclizations: Stannylaminyl radicals, generated from the reaction of Bu₃SnH with azides, can undergo efficient 5- and 6-exo cyclizations onto nitriles or carbonyl groups.[17][18]
Quantitative Reactivity Data
The following tables provide key quantitative data regarding the reactivity of this compound radicals.
Table 2: Absolute Rate Constants for Reactions of Tributylthis compound Radical
| Substrate | Reaction Type | k (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| 2-Phenethyl bromide | Bromine Abstraction | 6.8 x 10⁷ | 80 | [19] |
| Propylene sulfide | Sulfur Abstraction | ~1.6 x 10⁶ | 80 | [19] |
| Benzyl bromide | Bromine Abstraction | ~1.0 x 10⁹ | 80 | [19] |
| Thiophenol | Hydrogen Abstraction | 6.0 x 10⁷ | 25 | [20] |
Table 3: Relevant Bond Dissociation Energies (BDEs)
| Bond | Compound | BDE (kcal/mol) | Reference |
| Bu₃Sn-H | Tributyltin hydride | 74 | [2] |
| C-I | Primary Alkyl Iodide | ~57 | [21] |
| C-Br | Primary Alkyl Bromide | ~71 | |
| C-Cl | Primary Alkyl Chloride | ~84 | |
| Sn-Sn | Hexamethylditin | ~62 |
Conclusion and Outlook
This compound radicals are highly versatile and well-understood reactive intermediates. Their generation from organotin hydrides remains a cornerstone of radical chemistry, enabling a vast array of synthetic transformations. Characterization by ESR spectroscopy has provided profound insights into their structure and electronic properties. However, the high toxicity and difficulty in removing organotin byproducts have driven significant research into developing practical alternatives, a trend often dubbed the "flight from the tyranny of tin".[22][23] The development of catalytic tin hydride procedures, polymer-bound reagents, and entirely tin-free radical sources continues to be an active and important area of research, aiming to harness the synthetic power of radical reactions in a more environmentally benign and practical manner.[2][7][24]
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Unstable intermediates. Part CXLVII. Electron spin resonance spectra of radicals in irradiated organotin compounds: the radicals R3Sn, R4Sn–, R5Sn, R3SnCl–, Ph6Sn2–, H2ĊSn(Me)2SnMe3, and H2ĊSn(Me)2Cl - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02436H [pubs.rsc.org]
- 9. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intramolecular cyclizations of α-stannyl radicals to acylsilanes: regiospecific syntheses of five-membered cyclic silyl enol ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. organicreactions.org [organicreactions.org]
- 19. researchgate.net [researchgate.net]
- 20. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy: Full Paper PDF & Summary | Bohrium [bohrium.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Common Organostannanes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organotin compounds, or organostannanes, are a class of organometallic compounds containing at least one tin-carbon bond.[1] With a rich history dating back to the 19th century, these compounds have found diverse applications, ranging from catalysis in organic synthesis to use as stabilizers for polymers and as biocides.[1][2] For researchers in drug development, understanding the physicochemical properties, reactivity, and biological interactions of organostannanes is crucial, as these compounds exhibit significant toxicological profiles and have been explored for their therapeutic potential, including in cancer chemotherapy.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of common organostannanes, detailed experimental protocols for their synthesis and key reactions, and an examination of their interactions with biological signaling pathways.
Physical and Chemical Properties of Common Organostannanes
The properties of organostannanes are largely dictated by the nature and number of organic substituents attached to the tin atom. Generally, they are classified as tetra-, tri-, di-, and mono-organotin compounds, with the general formula RnSnX4-n. The reactivity and toxicity tend to increase with the number of organic groups, peaking with tri-organotins, and then decreasing for tetra-organotins.[4]
Physical Properties
The physical state of organostannanes at room temperature varies from volatile liquids to crystalline solids. Their solubility is generally low in water but high in organic solvents, a consequence of their lipophilic nature.[5][6] Key physical data for several common organostannanes are summarized in the tables below.
Table 1: Physical Properties of Tetra-organostannanes
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Tetramethyltin | (CH₃)₄Sn | 178.85 | Colorless liquid | 1.291 | -54 | 74-76 | Insoluble in water; soluble in organic solvents.[7][8] |
| Tetraethyltin | (C₂H₅)₄Sn | 234.96 | Colorless liquid | 1.187 | -112 | 181 | Insoluble in water; soluble in ether.[9][10][11] |
| Tetrabutyltin | (C₄H₉)₄Sn | 347.17 | Colorless to slightly yellow oily liquid | 1.057 | -97 | 127-145 (at 10 mmHg) | Insoluble in water; soluble in most organic solvents.[12][13][14] |
Table 2: Physical Properties of Tri-organostannanes
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Tributyltin Hydride | (C₄H₉)₃SnH | 291.06 | Colorless liquid | <0 | 80 (at 0.4 mmHg) | Soluble in organic solvents; reacts slowly with water.[5][6][15] |
| Trimethyltin Chloride | (CH₃)₃SnCl | 199.27 | White solid | 37-39 | 148 | Soluble in water, chloroform, and organic solvents.[16][17][18] |
| Triphenyltin Chloride | (C₆H₅)₃SnCl | 385.47 | Colorless solid | 103-108 | 240 (at 13.5 mmHg) | Dissolves in organic solvents; slowly reacts with water.[19][20][21] |
Chemical Properties and Reactivity
Organotin compounds are versatile reagents in organic synthesis. Tetra-organostannanes serve as precursors to other organotin derivatives through redistribution reactions with tin halides.[16] A key reaction for drug development and complex molecule synthesis is the Stille coupling, a palladium-catalyzed cross-coupling of an organostannane with an organic halide.[8][17] Organotin hydrides, such as tributyltin hydride, are widely used as radical-based reducing agents in organic synthesis.[5][13]
Experimental Protocols
Synthesis of Tetraethyltin (Grignard Method)
This protocol is a representative procedure for the synthesis of tetra-alkyltins via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Absolute ether
-
Tin(IV) chloride
-
Ice
-
10% Hydrochloric acid
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, place 50 g of magnesium turnings.
-
Prepare a solution of 250 g of ethyl bromide in 500 ml of absolute ether. Add a small amount of this solution (with a few drops of bromine to initiate the reaction) to the magnesium.
-
Once the Grignard reaction starts, gradually add the remaining ethyl bromide-ether solution to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture under reflux with stirring for 30 minutes.
-
Cool the flask in an ice bath and, with vigorous stirring, add 83 g of tin(IV) chloride dropwise over approximately 20 minutes.
-
Heat the mixture at reflux for 1 hour.
-
Set the condenser for distillation and remove the ether by heating with a steam bath.
-
Cool the reaction mixture in an ice bath and decompose it by the slow addition of 85 ml of ice water, followed by 400 ml of ice-cold 10% hydrochloric acid.
-
Separate the upper oily layer, which is crude tetraethyltin.
-
Wash the crude product with water, then with a dilute sodium carbonate solution, and again with water.
-
Dry the product over anhydrous calcium chloride.
-
Purify the tetraethyltin by vacuum distillation.[7]
Synthesis of Tributyltin Hydride (Reduction of Tributyltin Chloride)
This protocol describes the preparation of tributyltin hydride by the reduction of tributyltin chloride.
Materials:
-
Tributyltin chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
4-methoxyphenol (stabilizer)
-
20% Potassium sodium tartrate solution
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Slowly add a solution of tributyltin chloride in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the mixture overnight.
-
Cool the reaction mixture in an ice bath and add a small amount of 4-methoxyphenol as a stabilizer.
-
Carefully quench the excess LiAlH₄ by the dropwise addition of water.
-
Add a 20% aqueous solution of potassium sodium tartrate to the mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain tributyltin hydride.[11]
Stille Coupling Reaction: A General Protocol
The Stille coupling is a powerful C-C bond-forming reaction utilizing organostannanes.
Materials:
-
Aryl halide (or triflate)
-
Organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Solvent (e.g., DMF, toluene, or THF)
-
Optional: Copper(I) iodide (co-catalyst), lithium chloride
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the palladium catalyst, and any solid additives like CuI or LiCl.
-
Add the degassed solvent to the flask.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up often involves quenching with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate in vacuo.
Signaling Pathways and Relevance to Drug Development
The toxicity of organotin compounds is a significant consideration for any potential therapeutic application. Understanding the molecular mechanisms of their action is key to mitigating off-target effects and designing safer, more effective drugs.
Nuclear Receptor Activation
Tributyltin (TBT) and triphenyltin (TPT) have been identified as dual agonists of the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ).[5] These nuclear receptors are involved in a wide range of physiological processes, including metabolism, cell differentiation, and inflammation. The activation of PPARγ by these organotins can induce adipocyte differentiation, suggesting a potential role as "obesogens".[5] This interaction with nuclear receptors highlights a specific molecular pathway through which organostannanes can exert biological effects.
Mitochondrial Toxicity
Organotins, particularly TBT and TPT, are potent inhibitors of mitochondrial ATP synthase.[5] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in cellular ATP production and potentially triggering apoptosis. This mechanism of action is a key contributor to the general toxicity of these compounds.
Experimental Workflows
A typical workflow for the synthesis and purification of an organostannane, followed by its use in a cross-coupling reaction, is depicted below.
Conclusion
Organostannanes represent a class of compounds with significant utility in synthetic chemistry, but their handling and application require a thorough understanding of their physical, chemical, and toxicological properties. For researchers in drug development, the ability of these compounds to interact with specific biological pathways, such as nuclear receptor signaling, opens avenues for therapeutic exploration, provided that their inherent toxicity can be managed through careful molecular design. The protocols and data presented in this guide offer a foundational resource for the safe and effective use of common organostannanes in a research setting.
References
- 1. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Trimethyltin chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Tetraethyltin - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Tetrabutyl tin preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 13. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. CN1184816A - Method for synthesizing triphenyl tin chloride - Google Patents [patents.google.com]
- 16. Tetramethyltin - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. tandfonline.com [tandfonline.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
The Pivotal Role of Stannyl Compounds as Intermediates in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organostannanes, or stannyl compounds, have carved a significant niche in the landscape of modern organic synthesis, serving as versatile and highly effective intermediates in a variety of powerful carbon-carbon bond-forming reactions. Their stability, functional group tolerance, and predictable reactivity have made them indispensable tools in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core applications of this compound compounds as reaction intermediates, with a focus on the renowned Stille cross-coupling reaction and free radical-mediated processes. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to equip researchers with the practical knowledge required to effectively utilize these powerful synthetic intermediates.
Stille Cross-Coupling: A Cornerstone of C-C Bond Formation
The palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, known as the Stille reaction, stands as a testament to the synthetic utility of organotin intermediates.[1][2] Its broad substrate scope and tolerance for a wide array of functional groups have cemented its status as a go-to method for the construction of complex molecular architectures.[3][4]
The catalytic cycle of the Stille reaction is a well-understood process involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex, which is followed by the crucial transmetalation step where the organostannane transfers its organic group to the palladium center. The cycle concludes with the reductive elimination of the coupled product, regenerating the active palladium(0) catalyst.[5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Quantitative Data on Stille Coupling Reactions
The efficiency of the Stille coupling is influenced by several factors, including the nature of the catalyst, ligands, solvents, and the electronic and steric properties of the coupling partners. The following tables summarize representative quantitative data, highlighting the impact of these variables on reaction yields.
Table 1: Effect of Ligands and Reaction Conditions on Stille Coupling Yields
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 | [6] |
| 2 | 4-Bromobenzonitrile | Phenyltributyltin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 97 | [7] |
| 3 | 1-Iodonaphthalene | 2-Furyltributyltin | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 6 | 85 | [2] |
| 4 | Methyl 4-bromobenzoate | (E)-1-Hexenyltributyltin | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 24 | 91 | [7] |
| 5 | 2-Bromopyridine | Thienyltributyltin | Pd(PPh₃)₄ (5) | - | THF | 65 | 48 | 78 | [2] |
Experimental Protocols for Stille Coupling
Protocol 1: General Procedure for Stille Coupling of an Aryl Bromide with an Organostannane [5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous toluene or DMF
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and a magnetic stir bar.
-
Add the anhydrous solvent via syringe.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the organostannane via syringe and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite, wash the filter cake with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This compound Radicals in Organic Synthesis
Organotin hydrides, most notably tributyltin hydride (Bu₃SnH), are powerful reagents for the generation of carbon-centered radicals from organic halides and other precursors.[8][9] These this compound radical-mediated reactions are characterized by their high efficiency and selectivity, enabling a range of transformations including dehalogenations, cyclizations, and intermolecular additions. The initiation of these radical chain reactions is typically achieved using a radical initiator such as azobisisobutyronitrile (AIBN) upon thermal or photochemical activation.[10]
The general mechanism involves the homolytic cleavage of the Sn-H bond to generate a tributyltin radical (Bu₃Sn•). This radical then abstracts a halogen atom from an organic halide to form a carbon-centered radical, which can then undergo various desired transformations before being quenched by another molecule of Bu₃SnH, propagating the radical chain.
Caption: Workflow for Bu₃SnH-mediated radical dehalogenation.
Quantitative Data on this compound Radical Reactions
The outcomes of this compound radical reactions are dependent on the substrate structure, reaction concentration, and the rate of competing reactions. The following table provides examples of yields for Bu₃SnH-mediated radical cyclization and dehalogenation reactions.
Table 2: Representative Yields for Bu₃SnH-Mediated Radical Reactions
| Entry | Substrate | Reaction Type | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Iodo-1-hexene | 5-exo-trig Cyclization | AIBN (10) | Benzene | 80 | 4 | 85 | [11] |
| 2 | N-allyl-2-iodoaniline | 5-exo-trig Cyclization | AIBN (cat.) | Toluene | 110 | 6 | 75 | [12] |
| 3 | 1-Bromoadamantane | Dehalogenation | AIBN (cat.) | Toluene | 80 | 2 | 98 | [8] |
| 4 | Methyl 2-bromo-2-phenylacetate | Dehalogenation | Et₃B/O₂ (cat.) | Toluene | 25 | 1 | 95 | [13] |
| 5 | 5-Iodo-1-pentyne | 5-exo-dig Cyclization | AIBN (10) | Benzene | 80 | 3 | 70 | [11] |
Experimental Protocols for this compound Radical Reactions
Protocol 2: General Procedure for Bu₃SnH-Mediated Radical Cyclization [10]
Materials:
-
Unsaturated halide substrate (1.0 equiv)
-
Bu₃SnH (1.1-1.5 equiv)
-
AIBN (0.1-0.2 equiv)
-
Anhydrous, degassed benzene or toluene
-
Syringe pump (optional, for slow addition of Bu₃SnH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of the unsaturated halide substrate and a catalytic amount of AIBN in the chosen solvent.
-
Degas the solution thoroughly by bubbling with nitrogen or argon.
-
Heat the solution to reflux (typically 80-110 °C).
-
Add a solution of Bu₃SnH in the same solvent dropwise over several hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the tin hydride, which favors cyclization over direct reduction.
-
After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. To remove tin byproducts, a workup with aqueous KF or chromatography on silica gel treated with triethylamine may be employed.
Synthesis of Key Organostannane Intermediates
The utility of this compound compounds in these reactions necessitates efficient and reliable methods for their preparation. Vinylstannanes and allylstannanes are among the most commonly employed organotin intermediates.
Synthesis of Vinylstannanes
Vinylstannanes can be synthesized through various methods, including the hydrostannylation of alkynes and the reaction of organolithium or Grignard reagents with trialkyltin halides. A practical one-pot synthesis from ketones has also been developed.[1]
Protocol 3: One-Pot Synthesis of a Vinylstannane from a Ketone [1]
Materials:
-
Ketone (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.1 equiv)
-
Tributyltin hydride (1.0 equiv)
-
Triethylamine (excess)
-
Methanesulfonyl chloride (MsCl) (excess)
-
Anhydrous THF
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at 0 °C, add n-butyllithium and stir for 10 minutes.
-
Add tributyltin hydride and stir for another 10 minutes to generate tributylstannyllithium (Bu₃SnLi).
-
Cool the solution to -78 °C and add a solution of the ketone in THF dropwise.
-
After stirring for 10 minutes, add triethylamine followed by methanesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Work up the reaction by adding hexanes and washing with acetonitrile to remove polar impurities.
-
Concentrate the organic layer to obtain the crude vinylstannane, which can be further purified by column chromatography.
Synthesis of Allylstannanes
Allylstannanes are typically prepared by the reaction of an allylic halide or mesylate with a trialkylthis compound nucleophile, such as Bu₃SnLi or a stannylcuprate.[14][15]
Caption: General workflows for the synthesis of vinylstannanes and allylstannanes.
Conclusion
This compound compounds have proven to be exceptionally valuable intermediates in organic synthesis, enabling the construction of complex molecules with high degrees of precision and efficiency. The Stille cross-coupling reaction and Bu₃SnH-mediated radical reactions represent two of the most powerful applications of organotin chemistry, offering broad synthetic utility in academic research and the pharmaceutical and materials science industries. While the toxicity of organotin compounds necessitates careful handling and purification procedures, the development of tin-catalytic methods and more efficient purification protocols continues to enhance the appeal of these versatile reagents. A thorough understanding of the underlying reaction mechanisms, reaction parameters, and experimental procedures, as outlined in this guide, is paramount for the successful application of this compound intermediates in the pursuit of novel molecular entities.
References
- 1. A Practical One-Pot Synthesis of Vinylstannanes from Ketones [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis of allylstannanes and, vinylstannanes by the this compound-cupration of allenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of allylstannanes and vinylstannanes by the this compound-cupration of allenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Stille Coupling with Complex Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] Its significance in modern organic synthesis, particularly in the pharmaceutical and materials science industries, stems from its broad functional group tolerance, the stability of the organostannane reagents to air and moisture, and generally neutral reaction conditions.[1][2] This application note provides detailed protocols for the Stille coupling of complex aryl halides, including electron-rich, electron-poor, sterically hindered, and heteroaryl systems, which are often challenging substrates in cross-coupling reactions. The ability to efficiently couple such complex fragments is of paramount importance in drug discovery and development for the synthesis of novel molecular entities and for late-stage functionalization of intricate drug-like molecules.[3][4][5]
The Catalytic Cycle
The generally accepted mechanism for the Stille coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]
-
Transmetalation: The organostannane (R-SnR'3) then transfers its organic group (R) to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and R) are then eliminated to form the desired coupled product (Ar-R), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]
Experimental Protocols
A generalized experimental protocol for the Stille coupling of complex aryl halides is provided below. It is important to note that optimal conditions are substrate-dependent, and the following should be considered a starting point for optimization.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
Organostannane (1.05-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, P(t-Bu)₃) (2-10 mol%)
-
Solvent (e.g., Toluene, Dioxane, DMF, NMP), anhydrous
-
Additives (optional, e.g., CuI, CsF, LiCl)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Quenching solution (e.g., aqueous KF)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Purification materials (Silica gel for column chromatography)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and any solid additives.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Add the aryl halide, followed by the organostannane, via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate of tin salts is present, it can be filtered. To remove soluble tin byproducts, a common method is to quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1-2 hours.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over a drying agent.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Stille Coupling of Complex Aryl Halides
The following tables summarize reaction conditions and yields for the Stille coupling of various classes of complex aryl halides.
Table 1: Coupling of Electron-Deficient Aryl Halides
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrochlorobenzene | Phenyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 95 |
| 2 | 4-Chlorobenzonitrile | Vinyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 16 | 88 |
| 3 | 2-Chloropyridine | 2-Thienyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 75 |
| 4 | Methyl 4-bromobenzoate | (Tributylstannyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | 1,4-Dioxane | 100 | 18 | 92 |
Table 2: Coupling of Electron-Rich Aryl Halides
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | 89 |
| 2 | 4-Chloro-N,N-dimethylaniline | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 24 | 81 |
| 3 | 1-Bromo-4-tert-butylbenzene | (Tributylthis compound)furan | PdCl₂(PPh₃)₂ (3) | - | DMF | 95 | 16 | 85 |
| 4 | 2-Bromo-1,3-dimethoxybenzene | Phenyltributylstannane | Pd(OAc)₂ (2) | RuPhos (4) | t-BuOH | 100 | 20 | 78 |
Table 3: Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,6-dimethylbenzene | Phenyltributylstannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 110 | 24 | 72 |
| 2 | 2-Bromomesitylene | Vinyltributylstannane | Pd(OAc)₂ (3) | Buchwald Ligand (6) | Toluene | 120 | 36 | 65 |
| 3 | 1-Iodo-2,4,6-triisopropylbenzene | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | NMP | 130 | 48 | 58 |
| 4 | 9-Bromoanthracene | (Tributylthis compound)thiophene | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 24 | 80 |
Table 4: Coupling of Heteroaryl Halides
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ (4) | - | Toluene | 100 | 12 | 91 |
| 2 | 3-Bromothiophene | Vinyltributylstannane | PdCl₂(dppf) (3) | - | DMF | 90 | 16 | 87 |
| 3 | 5-Bromoindole | (Tributylthis compound)benzene | Pd₂(dba)₃ (2) | AsPh₃ (8) | Dioxane | 100 | 20 | 83 |
| 4 | 2-Chloroquinoline | Phenyltributylstannane | Pd(OAc)₂ (2.5) | P(Cy)₃ (5) | NMP | 120 | 24 | 79 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Stille coupling of a complex aryl halide.
Conclusion
The Stille coupling is a robust and highly valuable transformation for the synthesis of complex molecules. By carefully selecting the catalyst, ligand, solvent, and additives, even challenging aryl halides can be coupled in good to excellent yields. The protocols and data presented in this application note serve as a guide for researchers to successfully employ the Stille reaction in their synthetic endeavors, particularly in the context of drug discovery and development where the assembly of complex molecular architectures is crucial. The functional group tolerance and reliability of the Stille coupling make it an indispensable tool for the late-stage functionalization of advanced intermediates, enabling rapid access to diverse chemical libraries for biological screening.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Tributyltin Hydride-Mediated Intramolecular Radical Cyclization of Enynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tributyltin hydride (Bu₃SnH)-mediated intramolecular radical cyclization of enynes is a powerful and reliable method for the construction of five- and six-membered carbocycles and heterocycles. This reaction has found widespread application in the synthesis of complex natural products and medicinally relevant compounds due to its mild reaction conditions, high functional group tolerance, and predictable stereochemical outcomes. The process involves the generation of a tributyltin radical, which initiates a cascade of events leading to the formation of a new cyclic structure. The regioselectivity of the cyclization is generally governed by Baldwin's rules for radical cyclizations, with 5-exo-trig cyclizations being particularly favored.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the tributyltin hydride-mediated intramolecular radical cyclization of a halo-enyne substrate is initiated by a radical initiator, most commonly azobisisobutyronitrile (AIBN).
Caption: General mechanism of tributyltin hydride-mediated enyne cyclization.
A typical experimental workflow for this reaction involves the slow addition of tributyltin hydride and the radical initiator to a solution of the enyne substrate.
Caption: A typical experimental workflow for the cyclization reaction.
Quantitative Data Summary
The following tables summarize representative data for the tributyltin hydride-mediated intramolecular radical cyclization of various enyne substrates, highlighting the effects of substitution on yield and diastereoselectivity.
Table 1: Cyclization of Terminally Unsubstituted Enynes
| Entry | Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-bromo-2,2-diallyl-1-hexyne | 1-allyl-1-(2-propenyl)-2-methylenecyclopentane | 75 | - |
| 2 | N-(2-bromoallyl)-N-(2-propynyl)amine | 3-methylene-4-vinylpyrrolidine | 68 | - |
| 3 | 2-bromo-N-allyl-N-propargyl-p-toluenesulfonamide | 4-methylene-1-tosyl-3-vinylpyrrolidine | 82 | 1:1 |
Table 2: Cyclization of Terminally Substituted Enynes
| Entry | Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-bromo-2,2-diallyl-1-(trimethylsilyl)hexyne | 1-allyl-1-(2-propenyl)-2-(trimethylsilylmethylene)cyclopentane | 85 | - |
| 2 | N-(2-bromoallyl)-N-(3-phenyl-2-propynyl)amine | 3-(phenylmethylene)-4-vinylpyrrolidine | 72 | 3:1 (E/Z) |
| 3 | 2-bromo-N-allyl-N-(3-methyl-2-butynyl)-p-toluenesulfonamide | 4-(isopropylidene)-1-tosyl-3-vinylpyrrolidine | 79 | - |
Experimental Protocols
General Procedure for Tributyltin Hydride-Mediated Intramolecular Radical Cyclization of an Enyne
Materials:
-
Enyne substrate (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add the enyne substrate (1.0 equiv) dissolved in a minimal amount of degassed solvent.
-
Reagent Preparation: In a separate flask, prepare a solution of tributyltin hydride (1.1 - 1.5 equiv) and AIBN (0.1 - 0.2 equiv) in the same degassed solvent.
-
Reaction Execution: Heat the solution of the enyne substrate to reflux (typically 80-110 °C). Add the solution of tributyltin hydride and AIBN dropwise via the dropping funnel over a period of 2-4 hours.
-
Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel. To facilitate the removal of organotin byproducts, a work-up procedure involving partitioning the crude product between hexane and acetonitrile, or treatment with a solution of potassium fluoride, can be employed prior to chromatography.
Safety Precautions:
-
Tributyltin hydride and other organotin compounds are toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
AIBN is a potentially explosive solid and should be handled with care. It should not be heated in the absence of a solvent.
-
The reaction should be carried out under an inert atmosphere to prevent the quenching of radicals by oxygen.
Applications in Drug Development and Natural Product Synthesis
The tributyltin hydride-mediated intramolecular radical cyclization of enynes has been a valuable tool in the synthesis of numerous biologically active molecules. Its ability to construct complex carbocyclic and heterocyclic scaffolds with high stereocontrol makes it particularly useful in the total synthesis of natural products. For example, this methodology has been employed in the synthesis of hirsutene, a tricyclic sesquiterpene, and various prostaglandin analogs.[1] In drug development, this reaction can be utilized to generate diverse molecular libraries for screening purposes, enabling the discovery of new therapeutic agents. The mild conditions of the reaction allow for its use on substrates with sensitive functional groups, which is often a requirement in the synthesis of complex pharmaceutical compounds.
References
Application Notes and Protocols: Diastereoselective Addition of Chiral Allylstannanes to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of chiral allylstannanes to aldehydes is a powerful and reliable method for the stereocontrolled synthesis of homoallylic alcohols. These products are versatile chiral building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2] The stereochemical outcome of this carbon-carbon bond-forming reaction is highly dependent on the structure of the chiral allylstannane, the aldehyde, and the reaction conditions, particularly the presence and nature of a Lewis acid. This document provides an overview of the reaction, key mechanistic models, detailed experimental protocols, and a summary of representative data.
Mechanistic Principles: Controlling Diastereoselectivity
The diastereoselectivity of the addition of chiral allylstannanes to aldehydes can be understood and predicted by considering the geometry of the transition state. Two key scenarios are typically invoked: reactions proceeding through an open transition state, and reactions involving chelation to the aldehyde.
Open Transition State Models
In the presence of a Lewis acid, the addition of an allylstannane to an aldehyde is believed to proceed through an open, acyclic transition state. The stereochemistry of the resulting homoallylic alcohol is determined by the relative orientation of the aldehyde and the allylstannane in this transition state. The Zimmerman-Traxler model, originally proposed for aldol reactions, is often used to rationalize the observed diastereoselectivity.[3] For γ-substituted allylstannanes, the E-isomer typically leads to the anti-homoallylic alcohol, while the Z-isomer affords the syn-product. This is due to the preference for a chair-like transition state where the substituents on both the aldehyde and the allylstannane occupy pseudo-equatorial positions to minimize steric interactions.[4]
Caption: Zimmerman-Traxler model for allylstannane addition.
Chelation vs. Non-Chelation Control with α-Chiral Aldehydes
When the aldehyde bears a chiral center at the α-position containing a Lewis basic group (e.g., an alkoxy group), the stereochemical outcome can be governed by either chelation or non-chelation control, depending on the Lewis acid and the protecting group.[5][6]
-
Chelation Control: With strongly chelating Lewis acids (e.g., MgBr₂, TiCl₄, SnCl₄), a five-membered chelate ring can form between the Lewis acid, the carbonyl oxygen, and the α-alkoxy group.[6][7] This locks the conformation of the aldehyde, and the allylstannane attacks from the less hindered face, typically leading to the syn-product.
-
Non-Chelation Control (Felkin-Anh Model): With non-chelating Lewis acids (e.g., BF₃·OEt₂) or with bulky protecting groups on the α-alkoxy group that disfavor chelation, the reaction follows the Felkin-Anh model.[6] The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, generally resulting in the anti-product.
Caption: Chelation vs. non-chelation control pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a chiral allylstannane and its subsequent diastereoselective addition to an aldehyde.
Protocol 1: Synthesis of a Chiral α-Alkoxyallylstannane
This protocol describes the synthesis of a non-racemic α-alkoxy allylic stannane via the reduction of an acyl stannane followed by etherification.[1]
Materials:
-
Acyl stannane
-
Chiral reducing agent (e.g., (R)-BINAL-H)
-
Anhydrous solvent (e.g., THF)
-
Etherifying agent (e.g., MOM-Cl)
-
Base (e.g., Hunig's base)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reduction of Acyl Stannane:
-
To a solution of the acyl stannane (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the chiral reducing agent (1.1 equiv) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral α-hydroxyallylstannane by flash column chromatography.
-
-
Etherification:
-
To a solution of the chiral α-hydroxyallylstannane (1.0 equiv) and Hunig's base (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C, add the etherifying agent (e.g., MOM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the chiral α-alkoxyallylstannane.
-
Protocol 2: Lewis Acid-Mediated Diastereoselective Addition to an Aldehyde
This protocol details a general procedure for the diastereoselective addition of a chiral allylstannane to an aldehyde, mediated by a Lewis acid.
Materials:
-
Chiral allylstannane
-
Aldehyde
-
Lewis acid (e.g., BF₃·OEt₂, MgBr₂·OEt₂)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 15 minutes.
-
-
Addition of Allylstannane:
-
In a separate flask, dissolve the chiral allylstannane (1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the allylstannane solution dropwise to the aldehyde-Lewis acid complex at -78 °C over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Caption: General experimental workflow for allylstannane addition.
Data Presentation
The following tables summarize representative data for the diastereoselective addition of chiral allylstannanes to various aldehydes, highlighting the influence of reactants and reaction conditions on the stereochemical outcome.
Table 1: Addition of Chiral α-Alkoxyallylstannanes to Achiral Aldehydes
| Entry | Chiral Allylstannane | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | (S, E)-α-MOMO-γ-Me | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | 95:5 |
| 2 | (S, Z)-α-MOMO-γ-Me | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 82 | 8:92 |
| 3 | (S, E)-α-MOMO-γ-Me | Cyclohexanecarboxaldehyde | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 90 | >98:2 |
| 4 | (S, E)-α-TBDPSO-γ-Me | Isobutyraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 78 | 92:8 |
Data compiled from representative literature. MOMO = methoxymethyl ether, TBDPS = tert-butyldiphenylsilyl.
Table 2: Addition of Chiral Allylstannanes to α-Chiral Aldehydes
| Entry | Chiral Allylstannane | α-Chiral Aldehyde | Lewis Acid | Control | Yield (%) | d.r. (syn:anti) |
| 1 | (E)-Crotyltributylstannane | (R)-2-(benzyloxy)propanal | MgBr₂·OEt₂ | Chelation | 88 | 95:5 |
| 2 | (E)-Crotyltributylstannane | (R)-2-(benzyloxy)propanal | BF₃·OEt₂ | Non-chelation | 91 | 10:90 |
| 3 | Allyltributylstannane | (R)-2-(tert-butyldimethylsilyloxy)propanal | TiCl₄ | Chelation | 85 | 92:8 |
| 4 | Allyltributylstannane | (R)-2-(tert-butyldimethylsilyloxy)propanal | BF₃·OEt₂ | Non-chelation | 89 | 15:85 |
Data compiled from representative literature illustrating chelation vs. non-chelation control.
Conclusion
The diastereoselective addition of chiral allylstannanes to aldehydes is a highly versatile and predictable method for the construction of stereochemically defined homoallylic alcohols. A thorough understanding of the underlying mechanistic principles, such as open transition state models and the effects of chelation, allows for the rational design of synthetic strategies to achieve the desired diastereomer with high selectivity. The protocols and data presented herein serve as a practical guide for researchers in the application of this important transformation in organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols for the Regioselective Hydrostannylation of Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrostannylation, the addition of a tin hydride (typically Bu₃SnH) across a carbon-carbon triple bond, is a powerful transformation in organic synthesis, yielding versatile vinylstannane intermediates.[1] These intermediates are crucial building blocks in cross-coupling reactions such as the Stille coupling, enabling the formation of complex carbon skeletons.[1] The hydrostannylation of terminal alkynes can, however, result in a mixture of three possible regio- and stereoisomers: the α-vinylstannane, the (E)-β-vinylstannane, and the (Z)-β-vinylstannane.[2] Consequently, controlling the regioselectivity of this reaction is of paramount importance for its synthetic utility.
This document provides detailed application notes and experimental protocols for achieving high regioselectivity in the hydrostannylation of terminal alkynes using various catalytic systems. The choice of catalyst and reaction conditions allows for the selective synthesis of either the α (branched) or β (linear) vinylstannane products.
Controlling Regioselectivity: An Overview
The regiochemical outcome of the hydrostannylation of terminal alkynes is primarily dictated by the catalytic system employed. While radical-initiated hydrostannylation often leads to mixtures of isomers, transition metal catalysis offers a high degree of control.[3] The key factors influencing regioselectivity include the nature of the metal center, the ligands, and in some cases, the presence of directing groups on the alkyne substrate.
This guide will focus on three main strategies for achieving regiocontrol:
-
α-Selective Hydrostannylation: Primarily achieved using copper-based catalytic systems.
-
β-(E)-Selective Hydrostannylation: Commonly achieved with platinum or specific heterobimetallic catalysts.
-
trans-Hydrostannylation leading to (Z)-β-vinylstannanes: A less common but valuable transformation enabled by iron catalysis.
Data Presentation: Regioselective Hydrostannylation of Terminal Alkynes
The following tables summarize the performance of different catalytic systems in the regioselective hydrostannylation of various terminal alkynes.
Table 1: Copper-Catalyzed α-Selective Hydrostannylation [4]
| Entry | Alkyne Substrate | Stannylating Reagent | Yield (%) | α:β Selectivity |
| 1 | 1-Decyne | Me₃Si–SnBu₃ | 85 | >99:1 |
| 2 | 1-Hexyne | Me₃Si–SnBu₃ | 82 | >99:1 |
| 3 | 3,3-Dimethyl-1-butyne | Me₃Si–SnBu₃ | 75 | >99:1 |
| 4 | 5-Cyanopentyne | Me₃Si–SnBu₃ | 78 | >99:1 |
| 5 | 5-Chloropentyne | Me₃Si–SnBu₃ | 81 | >99:1 |
| 6 | 4-Benzyloxy-1-butyne | Me₃Si–SnBu₃ | 88 | >99:1 |
| 7 | 3-Phenyl-1-propyne | Me₃Si–SnBu₃ | 76 | >99:1 |
Table 2: Platinum-Catalyzed β-(E)-Selective Hydrostannylation of Propargylic Alcohols [5]
| Entry | Alkyne Substrate | Yield (%) | β-(E) : α : β-(Z) Ratio |
| 1 | Propargyl alcohol | 82 | 95:5:0 |
| 2 | But-3-yn-1-ol | 85 | 96:4:0 |
| 3 | Pent-4-yn-1-ol | 89 | 97:3:0 |
| 4 | 1-Ethynylcyclohexanol | 91 | 98:2:0 |
| 5 | Phenylpropargyl alcohol | 87 | 95:5:0 |
Table 3: Iron-Catalyzed trans-Hydrostannylation for (Z)-β-Vinylstannane Synthesis [2][6]
| Entry | Alkyne Substrate | Yield (%) | (Z)-β : (E)-β : α Ratio |
| 1 | 1-Dodecyne | 85 | >98:2:0 |
| 2 | 4-Phenyl-1-butyne | 92 | >98:2:0 |
| 3 | 1-Ethynylcyclohexane | 88 | >98:2:0 |
| 4 | 6-Chloro-1-hexyne | 81 | >98:2:0 |
Table 4: Heterobimetallic Catalyst Control of Regioselectivity [7]
| Entry | Alkyne Substrate | Catalyst | Predominant Isomer | Yield (%) | Regioselectivity (α:β) |
| 1 | 1-Octyne | MeIMesCu-FeCp(CO)₂ | α | 92 | 9:1 |
| 2 | 1-Octyne | IMesCu-Mn(CO)₅ | (E)-β | 85 | 1:19 |
| 3 | Phenylacetylene | MeIMesCu-FeCp(CO)₂ | (E)-β | 88 | 1:10 |
| 4 | Phenylacetylene | IMesCu-Mn(CO)₅ | (E)-β | 90 | 1:>20 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed α-Selective Hydrostannylation[4]
This protocol is adapted from the work of Yoshida and coworkers for the synthesis of branched alkenylstannanes.[4]
Materials:
-
Terminal alkyne (1.5 equiv.)
-
Tributyl(trimethylsilyl)stannane (Me₃Si–SnBu₃) (1.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Tricyclohexylphosphine (PCy₃) (35 mol%)
-
Water (1.5 equiv.)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.03 μmol, 10 mol%) and PCy₃ (0.11 mmol, 35 mol%).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (0.2 mL) via syringe.
-
Add the terminal alkyne (0.45 mmol, 1.5 equiv.), Me₃Si–SnBu₃ (0.30 mmol, 1.0 equiv.), and water (0.45 mmol, 1.5 equiv.) sequentially via syringe.
-
Stir the reaction mixture at the desired temperature (typically 110 °C) and monitor by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a short pad of silica gel, eluting with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired α-vinylstannane.
Protocol 2: General Procedure for Platinum-Catalyzed β-(E)-Selective Hydrostannylation[8]
This protocol is based on the method developed by McLaughlin and coworkers for the selective synthesis of (E)-β-vinylstannanes from terminal alkynes.[8]
Materials:
-
Terminal alkyne (1.0 equiv.)
-
Tributyltin hydride (Bu₃SnH) (3.0 equiv.)
-
Platinum(II) chloride (PtCl₂) (10 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (20 mol%)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried 22 mL vial equipped with a magnetic stir bar, add PtCl₂ (10 mol%) and XPhos (20 mol%).
-
Quickly flush the vial with nitrogen and add anhydrous THF to form a 0.1 M solution relative to the alkyne.
-
Stir the mixture at 50 °C for 20 minutes until a yellow homogeneous solution is formed, indicating the formation of the active catalyst.
-
Add the corresponding alkyne (1.0 equiv.) to the catalyst solution.
-
Add tributyltin hydride (3.0 equiv.) dropwise via syringe. Caution: Rapid evolution of hydrogen gas may occur.
-
Stir the solution at 50 °C for 15 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-β-vinylstannane.
Protocol 3: General Procedure for Iron-Catalyzed trans-Hydrostannylation[2]
This procedure follows the work of Fürstner and Chakrabortty for the synthesis of (Z)-β-vinylstannanes.[2]
Materials:
-
Terminal alkyne (1.0 equiv.)
-
Tributyltin hydride (Bu₃SnH) (1.1 equiv.)
-
[Cp*FeCl(tmeda)] (5 mol%)
-
Toluene, freshly distilled
Procedure:
-
In a glovebox, dissolve the iron catalyst [Cp*FeCl(tmeda)] (5 mol%) in freshly distilled toluene in a reaction vessel.
-
In a separate vial, prepare a mixture of the terminal alkyne (1.0 equiv.) and tributyltin hydride (1.1 equiv.).
-
Add the mixture of the alkyne and tin hydride dropwise over a period of 15-30 minutes to the stirred solution of the catalyst at room temperature.
-
Stir the reaction mixture at room temperature until full conversion is observed (monitor by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the (Z)-β-vinylstannane.
Mechanistic Pathways and Regioselectivity Control
The regiochemical outcome of the hydrostannylation reaction is determined by the specific mechanism of the catalytic cycle. The following diagrams illustrate the proposed pathways for the different catalytic systems.
Caption: Possible products of terminal alkyne hydrostannylation.
Caption: Mechanism for Cu-catalyzed α-hydrostannylation.
Caption: Mechanism for Pt-catalyzed β-(E)-hydrostannylation.
Caption: Mechanism for Fe-catalyzed trans-hydrostannylation.
Conclusion
The regioselective hydrostannylation of terminal alkynes is a highly valuable synthetic tool, and the choice of an appropriate catalytic system is crucial for achieving the desired product isomer. Copper catalysts are highly effective for the synthesis of α-vinylstannanes. Platinum catalysts, particularly with bulky phosphine ligands, provide excellent selectivity for (E)-β-vinylstannanes. For the less common but synthetically useful (Z)-β-vinylstannanes, iron-based catalysts have emerged as a powerful option. Furthermore, the use of heterobimetallic catalysts offers a tunable approach to switch between α and (E)-β products. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively implement these regioselective transformations in their synthetic endeavors.
References
- 1. [PDF] Copper-catalyzed α-selective hydrostannylation of alkynes for the synthesis of branched alkenylstannanes. | Semantic Scholar [semanticscholar.org]
- 2. Iron‐Catalyzed trans‐Hydrostannation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Copper-catalyzed α-selective hydrostannylation of alkynes for the synthesis of branched alkenylstannanes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02720A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Iron-Catalyzed trans-Hydrostannation of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn-H Bond Activation [organic-chemistry.org]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Notes and Protocols: Preparation and Synthetic Applications of Stannyl Enolates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stannyl enolates, or organotin enolates, are highly versatile intermediates in organic synthesis, valued for their unique reactivity that bridges the gap between the high reactivity of lithium enolates and the relative stability of silyl enol ethers. Their utility stems from their moderate nucleophilicity, which allows for controlled reactions under mild conditions. This document provides a detailed overview of the primary methods for preparing this compound enolates and explores their key applications in modern synthesis, including Michael additions, stereoselective alkylations, aldol reactions, and cross-coupling reactions. Detailed experimental protocols and tabulated data are provided to facilitate their practical application in a research and development setting.
Preparation of this compound Enolates
The synthesis of this compound enolates can be achieved through several reliable methods, starting from common carbonyl compounds or their derivatives. The choice of method often depends on the desired tin substituent (e.g., trialkyltin vs. trichlorotin) and the nature of the carbonyl substrate.
General Preparation Workflow
The diagram below illustrates the common pathways for synthesizing this compound enolates from various precursors.
Caption: General pathways for the synthesis of this compound enolates.
Protocol: Preparation of a Tributyltin Enolate from an Enol Acetate
This protocol is adapted from methods involving the reaction of enol acetates with tributyltin methoxide.[1]
Materials:
-
Enol acetate of the desired ketone (1.0 equiv)
-
Tributyltin methoxide (Bu₃SnOMe) (1.1 equiv)
-
Anhydrous toluene or benzene
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the enol acetate and anhydrous toluene.
-
Add tributyltin methoxide to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction by TLC or GC-MS. The reaction is driven by the removal of the volatile methyl acetate byproduct.[1]
-
The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, the solvent and any remaining volatile byproducts are removed under reduced pressure.
-
The resulting crude tributyltin enolate is often used immediately in the subsequent reaction without further purification due to its sensitivity to hydrolysis.
Protocol: Preparation of a Trichlorothis compound Enolate via Trans-silylation
This method is useful for generating Lewis acidic trichlorothis compound enolates from trimethylsilyl (TMS) enol ethers.[1]
Materials:
-
Trimethylsilyl enol ether (1.0 equiv)
-
Tin(IV) chloride (SnCl₄) (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Inert atmosphere apparatus
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve the TMS enol ether in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of SnCl₄ in anhydrous DCM via the dropping funnel. A white precipitate may form.
-
After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes.
-
The resulting trichlorothis compound enolate solution is typically used directly for subsequent reactions at low temperatures.
Synthetic Applications of this compound Enolates
Michael Addition to α,β-Unsaturated Carbonyls
This compound enolates undergo efficient Michael additions to a variety of Michael acceptors, including enoates, enones, and unsaturated amides.[2][3] The reaction is often catalyzed by a Lewis base, such as tetrabutylammonium bromide (Bu₄NBr), which coordinates to the tin atom, increasing the enolate's nucleophilicity.[4][5]
Caption: Mechanism of the Bu₄NBr-catalyzed Michael addition.[5]
Table 1: Michael Addition of Tin Enolates to α,β-Unsaturated Esters [5]
| Entry | Tin Enolate (1) | Acceptor (2) | Catalyst | Yield (%) |
| 1 | 1a (from acetophenone) | 2a (methyl acrylate) | Bu₄NBr (10 mol%) | 90 |
| 2 | 1a (from acetophenone) | 2a (methyl acrylate) | None | <5 |
| 3 | 1b (from propiophenone) | 2a (methyl acrylate) | Bu₄NBr (10 mol%) | 85 |
| 4 | 1c (from cyclohexanone) | 2a (methyl acrylate) | Bu₄NBr (10 mol%) | 92 |
| 5 | 1a (from acetophenone) | 2b (methyl vinyl ketone) | Bu₄NBr (10 mol%) | 93 |
Protocol: Catalytic Michael Addition [2][4][5]
-
Under an inert atmosphere, dissolve the this compound enolate (1.0 equiv) and the α,β-unsaturated ester (1.2 equiv) in anhydrous THF.
-
Add tetrabutylammonium bromide (Bu₄NBr) (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-stannyl γ-ketoester.
Enantioselective Alkylation
A significant application of this compound enolates is in the catalytic asymmetric α-alkylation to form all-carbon quaternary stereocenters.[6] Chiral Cr(salen) complexes have proven to be effective catalysts for this transformation, providing high yields and enantioselectivities.[7]
Caption: Proposed catalytic cycle for Cr(salen)-catalyzed alkylation.
Table 2: Enantioselective Alkylation of Acyclic Tributyltin Enolates [8]
| Entry | Enolate | Electrophile | Yield (%) | ee (%) |
| 1 | from 3-pentanone | Allyl Iodide | 85 | 75 |
| 2 | from 3-pentanone | Benzyl Bromide | 90 | 80 |
| 3 | from 2-methyl-3-pentanone (1.5:1 E/Z) | Allyl Iodide | 92 | 87 |
| 4 | from 2-methyl-3-pentanone (1.5:1 E/Z) | Benzyl Bromide | 88 | 85 |
Protocol: Cr(salen)-Catalyzed Enantioselective Alkylation [6][7]
-
In a glovebox, charge a vial with the chiral Cr(salen)Cl catalyst (0.05 equiv).
-
Add the desired solvent (e.g., chlorobenzene) followed by the tin enolate (1.0 equiv), which is prepared in situ or pre-formed.
-
Cool the mixture to the desired temperature (e.g., 0 °C or 4 °C).[7]
-
Add the alkyl halide electrophile (1.5 equiv) and stir the reaction for 24-48 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, warm the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to isolate the enantioenriched α-alkylated ketone.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Aldol Reactions
This compound enolates are effective nucleophiles in aldol reactions, offering unique stereoselectivity profiles. Divalent tin(II) enolates, often generated from Sn(OTf)₂, can participate in highly diastereoselective and enantioselective aldol additions, particularly when coordinated with chiral diamine ligands.[9] The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which posits a chair-like six-membered ring transition state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Michael addition of this compound ketone enolate to alpha,beta-unsaturated esters catalyzed by tetrabutylammonium bromide and an ab initio theoretical study of the reaction course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Michael Addition of this compound Ketone Enolate to α,β-Unsaturated Esters Catalyzed by Tetrabutylammonium Bromide and an ab Initio Theoretical Study of the Reaction Course (2003) | Makoto Yasuda | 45 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective alkylations of tributyltin enolates catalyzed by Cr(salen)Cl: access to enantiomerically enriched all-carbon quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doyle.princeton.edu [doyle.princeton.edu]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Vinylstannanes with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of vinylstannanes with acid chlorides, a variant of the Stille reaction, is a powerful and versatile method for the synthesis of α,β-unsaturated ketones. This reaction offers a direct and efficient route to form carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups. Its significance in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates, is well-established.[1][2] This document provides detailed application notes and experimental protocols for performing this valuable transformation.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the acid chloride to the palladium(0) catalyst, followed by transmetalation with the vinylstannane and subsequent reductive elimination to afford the desired enone and regenerate the active palladium(0) catalyst.[3][4]
Applications in Research and Drug Development
The synthesis of α,β-unsaturated ketones is of great interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals.[5] This moiety serves as a key building block and a versatile Michael acceptor for the introduction of further functionality. The palladium-catalyzed cross-coupling of vinylstannanes and acid chlorides has been employed in the synthesis of various complex targets, offering a reliable method for the construction of the core enone structure.[2]
Key Advantages of the Method
-
High Yields: The reaction often proceeds in high to excellent yields.[6][7]
-
Mild Reaction Conditions: The coupling is typically carried out under neutral and mild thermal conditions, which enhances its functional group compatibility.[8]
-
Functional Group Tolerance: A broad range of functional groups on both the vinylstannane and the acid chloride are well-tolerated, minimizing the need for protecting groups.[3][6]
-
Stereospecificity: The configuration of the double bond in the vinylstannane is generally retained in the product.[9]
-
Commercial Availability of Reagents: Many vinylstannanes and acid chlorides are commercially available or can be readily prepared.[10]
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of various vinylstannanes with acid chlorides, highlighting the scope and efficiency of the reaction.
Table 1: Coupling of Various Acid Chlorides with Tributyl(vinyl)stannane
| Entry | Acid Chloride | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 95 |
| 2 | 4-Nitrobenzoyl chloride | Pd(PPh₃)₄ (2) | THF | 65 | 12 | 92 |
| 3 | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ (2) | THF | 65 | 18 | 88 |
| 4 | Cinnamoyl chloride | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 85 |
| 5 | Cyclohexanecarbonyl chloride | Pd(PPh₃)₄ (2) | THF | 65 | 20 | 78 |
Table 2: Coupling of Various Vinylstannanes with Benzoyl Chloride
| Entry | Vinylstannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 95 |
| 2 | Tributyl(styryl)stannane | Pd(PPh₃)₄ (2) | THF | 65 | 18 | 91 |
| 3 | Tributyl(1-methylvinyl)stannane | Pd(PPh₃)₄ (2) | THF | 65 | 24 | 75 |
| 4 | (E)-Tributyl(2-cyclohexylvinyl)stannane | Pd(PPh₃)₄ (2) | THF | 65 | 20 | 89 |
| 5 | Tributyl(1-ethoxyvinyl)stannane | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 82 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling of vinylstannanes with acid chlorides.
General Considerations
-
Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are crucial for the success of the reaction.
-
Palladium catalysts can be sensitive to air and moisture.
Protocol 1: General Procedure for the Coupling of Tributyl(vinyl)stannane with an Aromatic Acid Chloride
Materials:
-
Aromatic acid chloride (1.0 mmol)
-
Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous tetrahydrofuran (THF), 5 mL
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic acid chloride (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add anhydrous THF (5 mL) via syringe and stir the mixture at room temperature until the solids dissolve.
-
Add tributyl(vinyl)stannane (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone.
Protocol 2: Chemoselective Coupling of an Acid Chloride in the Presence of an Aryl Bromide
This protocol is adapted from the work of Wolf and coworkers and demonstrates the high chemoselectivity of certain catalyst systems.[3][7]
Materials:
-
Acid chloride containing an aryl bromide moiety (e.g., 4-bromobenzoyl chloride) (1.0 mmol)
-
Vinylstannane (e.g., tributyl(styryl)stannane) (1.05 mmol, 1.05 equiv)
-
Bis(di-tert-butylchlorophosphine)palladium(II) dichloride [((t-Bu)₂PCl)₂PdCl₂] (0.025 mmol, 2.5 mol%)
-
Anhydrous acetonitrile (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the acid chloride (1.0 mmol) and the palladium catalyst (0.025 mmol).
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add the vinylstannane (1.05 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC for the consumption of the starting materials.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure α,β-unsaturated ketone, leaving the aryl bromide intact.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cross-coupling of a vinylstannane with an acid chloride.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 8. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes: Mechanism and Application of Tributyltin Hydride (Bu₃SnH) in Radical Dehalogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tributyltin hydride (Bu₃SnH) is a versatile and highly effective reagent in organic synthesis, primarily utilized for the reductive dehalogenation of a wide range of organic halides.[1] The reaction proceeds via a free-radical chain mechanism, offering a powerful method for replacing halogen atoms with hydrogen.[2][3] This process is valued for its high functional group tolerance and its applicability to alkyl, alkenyl, and aryl halides.[1] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon thermal or photochemical induction.[4] Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes in complex molecule synthesis. These notes provide a detailed overview of the mechanism, quantitative data on its efficiency, and a comprehensive experimental protocol for its application.
Mechanism of Action: A Radical Chain Reaction
The dehalogenation of an organic halide (R-X) by Bu₃SnH is a classic example of a radical chain reaction, which can be broken down into three distinct stages: initiation, propagation, and termination.[4]
2.1 Initiation The reaction is initiated by the homolytic cleavage of a radical initiator, most commonly AIBN, which decomposes upon heating (typically >60 °C) to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[4] These initiator radicals (In•) then abstract a hydrogen atom from the relatively weak Sn-H bond (bond dissociation energy ~74 kcal/mol) of tributyltin hydride to produce the key chain-propagating species, the tributyltin radical (Bu₃Sn•).[1][5]
2.2 Propagation The propagation phase consists of two repeating steps that consume the reactants and form the desired product while regenerating the chain-carrying radical:
-
Step 1: Halogen Abstraction. The tributyltin radical (Bu₃Sn•) abstracts the halogen atom (X) from the organic halide substrate (R-X). This step is energetically favorable due to the formation of a strong Sn-X bond. This generates the desired alkyl, vinyl, or aryl radical (R•) and a tributyltin halide byproduct (Bu₃SnX).[4][5]
-
Step 2: Hydrogen Atom Transfer. The newly formed organic radical (R•) abstracts a hydrogen atom from another molecule of tributyltin hydride (Bu₃SnH). This step yields the final dehalogenated product (R-H) and regenerates the tributyltin radical (Bu₃Sn•), which can then participate in another cycle of the chain reaction.[4]
2.3 Termination The chain reaction is terminated when any two radical species combine, quenching the propagation cycle. These are generally considered non-productive side reactions.[4] Possible termination steps include the combination of two tributyltin radicals (to form Bu₃Sn-SnBu₃), two organic radicals (to form R-R), or an organic radical with a tributyltin radical (to form R-SnBu₃).
Caption: Radical chain mechanism of Bu₃SnH-mediated dehalogenation.
Quantitative Data: Reaction Efficiency
The efficiency of Bu₃SnH-mediated dehalogenation is dependent on the nature of the halide and the structure of the organic substrate. The general order of reactivity for the halogen is I > Br > Cl, while fluorides are typically unreactive due to the strength of the C-F bond.[6] Aryl halides are generally less reactive than their alkyl counterparts.[6]
| Substrate Type | Halide (X) | Initiator (equiv.) | Solvent | Conditions | Yield (%) | Reference |
| Alkyl Halide | I | Et₃B (catalytic) | Toluene | -78 °C | High | [6] |
| Alkyl Halide | Br | Et₃B (catalytic) | Toluene | -78 °C | High | [6] |
| Alkyl Halide | Cl | Et₃B (catalytic) | Toluene | -78 °C | Sluggish / No Reaction | [6] |
| Aryl Halide | I | Et₃B (catalytic) | Toluene | Room Temp | Good | [6] |
| Aryl Halide | Br | AIBN (catalytic) | Toluene | 80 °C - Reflux | Moderate | [6][7] |
| 4-Bromo-2-nitrobenzoic acid | Br | 10% Pd/C (H₂) | Methanol | Room Temp, 18h | 92% | [8] |
Note: The final entry with Pd/C is a comparative catalytic hydrogenation method, not a Bu₃SnH reaction, illustrating an alternative green chemistry approach for aryl bromide reduction.[7][8]
Experimental Protocols
4.1 General Protocol for Dehalogenation of an Aryl Bromide
This protocol provides a general method for the dehalogenation of an aryl bromide using Bu₃SnH and AIBN.
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH, 1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN, 0.1 - 0.2 equiv)
-
Anhydrous toluene (or benzene)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Silica gel for chromatography
-
Saturated aqueous potassium fluoride (KF) solution
-
Hexanes, Ethyl Acetate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon/nitrogen inlet, add the aryl bromide (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., argon) three times to remove oxygen.
-
Solvent Addition: Add anhydrous toluene via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Degassing: Degas the resulting solution by bubbling argon through it for 15-20 minutes to remove any residual dissolved oxygen, which can inhibit radical reactions.
-
Reagent Addition: Add tributyltin hydride (1.1 equiv) and AIBN (0.1 equiv) to the solution via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C (or to reflux) using an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. To the crude residue, add diethyl ether or hexanes and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride. d. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. e. Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. f. Purify the crude product by silica gel column chromatography to yield the pure dehalogenated compound.[1]
Caption: Experimental workflow for Bu₃SnH-mediated dehalogenation.
Scope and Limitations
5.1 Halide Reactivity The utility of Bu₃SnH extends across various halide substrates, but with a clear reactivity trend. This selectivity can be exploited in molecules with multiple different halogen atoms.
Caption: Reactivity order of organic halides in radical dehalogenation.
5.2 Limitations and Alternatives The primary drawback of using stoichiometric tributyltin hydride is the toxicity of organotin compounds and the difficulty in removing the tin-containing byproducts (Bu₃SnX and unreacted Bu₃SnH) from the reaction mixture.[1] This has led to the development of alternative methods, including:
-
Catalytic Bu₃SnH: Using a catalytic amount of the tin hydride with a stoichiometric, non-toxic hydride source like sodium borohydride (NaBH₄) to regenerate Bu₃SnH in situ.
-
Alternative Hydride Donors: Employing less toxic silicon-based reagents, such as tris(trimethylsilyl)silane ((TMS)₃SiH), which function via a similar radical mechanism.[1]
-
Transition Metal Catalysis: Methods using palladium or nickel catalysts with various hydride sources offer non-radical pathways for dehalogenation, often under milder conditions.[8]
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. Tributyltin hydride (Bu3SnH) is used synthetically to reduce... | Study Prep in Pearson+ [pearson.com]
- 3. pearson.com [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Application Notes and Protocols: Chelation Control in Lewis Acid-Promoted Allylstannane Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective addition of allylstannanes to carbonyl compounds is a powerful tool in organic synthesis for the construction of complex molecules, particularly for creating chiral homoallylic alcohols. The diastereochemical outcome of these reactions, when applied to α-chiral aldehydes, can be effectively steered by the choice of Lewis acid and the nature of the protecting group on the adjacent stereocenter. This document provides a detailed overview of the principles of chelation versus non-chelation control in Lewis acid-promoted allylstannane additions, complete with experimental protocols and data to guide synthetic strategy.
Core Principle: Chelation vs. Non-Chelation Control
The addition of an allylstannane to an α-alkoxy or α-silyloxy aldehyde in the presence of a Lewis acid can proceed through two primary mechanistic pathways, leading to different diastereomeric products. The selection of the reaction pathway is largely dependent on the ability of the Lewis acid to form a chelate with the aldehyde.
-
Chelation Control (Cram-Chelate Model): When the α-substituent is a good Lewis base (e.g., an alkoxy group like benzyloxy) and a strongly chelating Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) is used, a rigid five-membered ring intermediate is formed.[1][2][3] This chelation locks the conformation of the aldehyde, forcing the allylstannane to attack from the less hindered face, leading predominantly to the syn diastereomer.[1][4]
-
Non-Chelation Control (Felkin-Anh Model): In cases where the α-substituent is a bulky, non-coordinating group (e.g., a silyloxy group like TBDMSO) or when a non-chelating Lewis acid (e.g., BF₃·OEt₂) is employed, a chelate cannot be formed.[2][5] The reaction then proceeds through an open-chain transition state, as described by the Felkin-Anh model. In this model, the largest substituent on the α-carbon orients itself anti to the incoming nucleophile to minimize steric interactions, resulting in the formation of the anti diastereomer as the major product.[6]
Visualization of Reaction Pathways
The logical relationship between the reactants and the resulting stereochemical outcome can be visualized as follows:
Caption: Decision pathway for stereochemical outcome.
Data Presentation: Diastereoselectivity of Allylstannane Additions
The following tables summarize the quantitative outcomes of Lewis acid-promoted allylstannane additions to representative α-chiral aldehydes.
Table 1: Chelation-Controlled Additions to α-Alkoxy Aldehydes
| Entry | Aldehyde Substrate | Lewis Acid | Solvent | Temp (°C) | Allylstannane | syn:anti Ratio | Yield (%) |
| 1 | 2-(Benzyloxy)propanal | TiCl₄ | CH₂Cl₂ | -78 | Allyltributylstannane | 95:5 | 85 |
| 2 | 2-(Benzyloxy)propanal | SnCl₄ | CH₂Cl₂ | -78 | Allyltributylstannane | 92:8 | 88 |
| 3 | 2-(Benzyloxy)propanal | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | Allyltributylstannane | 93:7 | 80 |
| 4 | (R)-2,3-O-Isopropylideneglyceraldehyde | TiCl₄ | CH₂Cl₂ | -78 | Allyltributylstannane | 90:10 | 91 |
| 5 | (R)-2,3-O-Isopropylideneglyceraldehyde | SnCl₄ | CH₂Cl₂ | -78 | Allyltributylstannane | 88:12 | 85 |
Table 2: Non-Chelation-Controlled Additions to α-Silyloxy and α-Alkoxy Aldehydes
| Entry | Aldehyde Substrate | Lewis Acid | Solvent | Temp (°C) | Allylstannane | syn:anti Ratio | Yield (%) |
| 1 | 2-(tert-Butyldimethylsilyloxy)propanal | BF₃·OEt₂ | CH₂Cl₂ | -78 | Allyltributylstannane | 5:95 | 90 |
| 2 | 2-(tert-Butyldimethylsilyloxy)propanal | TiCl₄ | CH₂Cl₂ | -78 | Allyltributylstannane | 10:90 | 82 |
| 3 | 2-(Benzyloxy)propanal | BF₃·OEt₂ | CH₂Cl₂ | -78 | Allyltributylstannane | 15:85 | 89 |
| 4 | (R)-2,3-O-Isopropylideneglyceraldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | Allyltributylstannane | 20:80 | 87 |
Experimental Protocols
The following are detailed protocols for representative chelation-controlled and non-chelation-controlled allylstannane additions.
Protocol 1: Chelation-Controlled Synthesis of a syn-Homoallylic Alcohol
Reaction: TiCl₄-promoted addition of allyltributylstannane to 2-(benzyloxy)propanal.
Materials:
-
2-(Benzyloxy)propanal
-
Allyltributylstannane
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium fluoride (NaF) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-(benzyloxy)propanal (1.0 mmol, 1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. A yellow to orange color may develop. Stir the mixture for 30 minutes at -78 °C.
-
Add allyltributylstannane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then filter it through a pad of Celite to remove titanium salts. Wash the filter cake with CH₂Cl₂ (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous NaF solution (15 mL) to remove tin byproducts. Stir vigorously for 30 minutes; a white precipitate of tributyltin fluoride will form.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-homoallylic alcohol.
Protocol 2: Non-Chelation-Controlled Synthesis of an anti-Homoallylic Alcohol
Reaction: BF₃·OEt₂-promoted addition of allyltributylstannane to 2-(tert-butyldimethylsilyloxy)propanal.
Materials:
-
2-(tert-Butyldimethylsilyloxy)propanal
-
Allyltributylstannane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium fluoride (NaF) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-(tert-butyldimethylsilyloxy)propanal (1.0 mmol, 1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
After stirring for 15 minutes at -78 °C, add allyltributylstannane (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-3 hours), quench by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous NaF solution (15 mL) and stir vigorously for 30 minutes to precipitate tin salts.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired anti-homoallylic alcohol.
Experimental Workflow
The general workflow for performing these reactions is outlined below.
Caption: General experimental workflow.
Conclusion
The diastereoselectivity of Lewis acid-promoted allylstannane additions to α-chiral aldehydes is a predictable and controllable process. By selecting a chelating Lewis acid and an aldehyde with a coordinating α-substituent, chemists can favor the formation of syn-homoallylic alcohols. Conversely, the use of a non-chelating Lewis acid or a bulky, non-coordinating α-substituent directs the reaction towards the anti-diastereomer. The protocols and data provided herein serve as a practical guide for researchers in academia and industry to effectively implement this powerful synthetic methodology.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Diol synthesis by additions [organic-chemistry.org]
- 6. Anti-1,2-Diols via Ni-Catalyzed Reductive Coupling of Alkynes and α-Oxyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Vinylstannanes from Ketones and their Application in Stille Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. A key component in this reaction is the organostannane reagent. This document provides a detailed protocol for a practical and efficient one-pot synthesis of vinylstannanes directly from ketones. This method, developed by Darwish and Chong, offers a streamlined approach to accessing these valuable intermediates, avoiding the isolation of sensitive intermediates and often providing high yields.[1][2][3][4] The synthesized vinylstannanes are subsequently utilized in Stille cross-coupling reactions with organic halides, providing a convergent route to complex molecular architectures frequently sought in medicinal chemistry and drug development.
One-Pot Synthesis of Vinylstannanes from Ketones: Application Notes
This one-pot procedure involves the nucleophilic addition of tributyltin lithium (Bu₃SnLi) to a ketone, followed by in situ conversion of the resulting intermediate hydroxystannane into a mesylate. Subsequent E2 elimination yields the desired vinylstannane.[1][2][3] This method is particularly effective for the synthesis of cyclic vinylstannanes.[1][3][4]
Key Advantages:
-
Operational Simplicity: The one-pot nature of the reaction avoids the isolation of intermediates, saving time and resources.[1]
-
High Yields: Excellent yields are often achieved, especially for cyclic ketones.[1][3][4]
-
Readily Available Reagents: The reagents used in this synthesis are common and commercially available.[1]
-
Broad Substrate Scope: The reaction is applicable to a variety of ketones, including cyclic, acyclic, and aromatic ketones.
Limitations:
-
Sterically hindered ketones may show lower reactivity.
-
Substrates prone to enolization under basic conditions might give lower yields.
-
The toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.
A notable challenge in the synthesis of vinylstannanes is the removal of tributyltin hydride (Bu₃SnH) impurity. A practical method to address this involves treating the crude product with a catalytic amount of azobisisobutyronitrile (AIBN) in chloroform. This converts the nonpolar Bu₃SnH into more polar byproducts that are easily removed by silica gel filtration.[1][2][5]
Experimental Workflow and Reaction Mechanism
The overall process can be visualized as a two-stage sequence: the one-pot synthesis of the vinylstannane followed by the Stille cross-coupling reaction.
Figure 1: Overall experimental workflow from ketone to the Stille coupling product.
The mechanism of the one-pot vinylstannane synthesis proceeds through a nucleophilic addition followed by an elimination reaction.
Figure 2: Reaction mechanism for the one-pot synthesis of vinylstannanes.
Quantitative Data: Substrate Scope of the One-Pot Vinylstannane Synthesis
The following table summarizes the yields of vinylstannanes obtained from various ketones using the one-pot procedure.
| Entry | Ketone Substrate | Vinylstannane Product | Yield (%) |
| 1 | Cyclohexanone | 1-(Tributylstannyl)cyclohexene | 83 |
| 2 | Cyclopentanone | 1-(Tributylthis compound)cyclopentene | 81 |
| 3 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-(tributylthis compound)cyclohexene | 82 |
| 4 | 2-Methylcyclohexanone | 6-Methyl-1-(tributylthis compound)cyclohexene | 75 |
| 5 | Acetophenone | (1-Phenylvinyl)tributylstannane | 85 |
| 6 | 4-Methoxyacetophenone | [1-(4-Methoxyphenyl)vinyl]tributylstannane | 88 |
| 7 | Propiophenone | (E/Z)-1-Phenyl-1-propenyltributylstannane | 35 |
| 8 | Acetone | Isopropenyltributylstannane | 70 |
| 9 | Methyl isopropyl ketone | 3-Methyl-2-buten-2-yltributylstannane | 65 |
Data adapted from Darwish, A.; Chong, J. M. J. Org. Chem. 2007, 72 (4), 1507–1509.[2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-(Tributylthis compound)cyclohexene from Cyclohexanone
Materials:
-
Diisopropylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Tributyltin hydride (Bu₃SnH) (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Acetonitrile
-
Chloroform (CHCl₃)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Preparation of Tributyltin Lithium (Bu₃SnLi):
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add tributyltin hydride (1.0 eq) dropwise to the LDA solution at -78 °C. The resulting solution of Bu₃SnLi is used immediately in the next step.
-
-
Reaction with Ketone and In Situ Elimination:
-
To the freshly prepared Bu₃SnLi solution at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Work-up and Initial Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with hexane (3 x).
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
To remove the bulk of tin byproducts, partition the crude oil between hexane and acetonitrile. Discard the acetonitrile layer and concentrate the hexane layer.
-
-
Removal of Bu₃SnH and Final Purification:
-
Dissolve the crude product in chloroform.
-
Add a catalytic amount of AIBN and stir the solution at 60 °C for 1-2 hours.
-
Cool the solution to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexane) to afford the pure 1-(tributylthis compound)cyclohexene.[1][2]
-
Protocol 2: Stille Cross-Coupling of 1-(Tributylthis compound)cyclohexene with Iodobenzene
Materials:
-
1-(Tributylthis compound)cyclohexene (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI) (10 mol%) (optional, can accelerate the reaction)
-
Saturated aqueous potassium fluoride (KF)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup:
-
To a flame-dried, argon-purged Schlenk flask, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%, if used).
-
Add a solution of 1-(tributylthis compound)cyclohexene (1.0 eq) in anhydrous DMF.
-
Add iodobenzene (1.1 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-phenylcyclohexene.
-
Mechanism of the Stille Reaction
The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species.
Figure 3: Catalytic cycle of the Stille cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The organic halide (R¹-X) adds to the palladium(0) catalyst to form a palladium(II) complex.
-
Transmetalation: The organic group (R²) from the vinylstannane is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]
- 3. Palladium-Catalyzed Stille Couplings of Aryl, Vinyl-, and Alkyltrichlorostannanes in Aqueous Solution - Lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
Application Notes and Protocols for Tandem Radical Cyclization-Fragmentation Reactions Using Organotin Hydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandem radical reactions, which involve a sequence of two or more bond-forming or bond-breaking events initiated by a single radical species, offer an efficient and elegant approach to the synthesis of complex molecular architectures from simple precursors. Among these, tandem radical cyclization-fragmentation reactions mediated by organotin hydrides, such as tributyltin hydride (Bu₃SnH), have emerged as powerful tools in organic synthesis. This methodology allows for the construction of cyclic and acyclic systems that might be challenging to access through conventional methods.
The overall process is initiated by the generation of a radical from a suitable precursor, typically an organic halide or a thioester, using an organotin hydride and a radical initiator like azobisisobutyronitrile (AIBN). This initial radical then undergoes an intramolecular cyclization onto a tethered π-system (e.g., an alkene, alkyne, or carbonyl group) to form a cyclic radical intermediate. In a subsequent step, this intermediate undergoes a fragmentation reaction, leading to the cleavage of a strategically placed bond and the formation of a new radical species, which is ultimately quenched by the organotin hydride to yield the final product and regenerate the tin radical to propagate the chain reaction.
These reactions are valued for their high degree of chemo- and regioselectivity, often proceeding under mild conditions and tolerating a wide range of functional groups. This makes them particularly attractive in the context of natural product synthesis and drug discovery, where complex and highly functionalized molecules are common targets. However, it is crucial to acknowledge the toxicity of organotin reagents and their byproducts, necessitating careful handling and purification procedures.
Mechanistic Overview
The general mechanism of a tandem radical cyclization-fragmentation reaction initiated by an organotin hydride can be broken down into the following key steps:
-
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as AIBN, upon heating or photolysis, to generate initiator radicals. These radicals then abstract a hydrogen atom from the organotin hydride (e.g., Bu₃SnH) to produce a tributyltin radical (Bu₃Sn•).
-
Radical Generation: The tributyltin radical abstracts a halogen atom or other radical precursor group (X) from the substrate to generate an initial carbon-centered radical.
-
Cyclization: The newly formed radical undergoes an intramolecular cyclization onto a tethered multiple bond. The regioselectivity of this step is often governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for forming five-membered rings.
-
Fragmentation: The cyclic radical intermediate then undergoes a β-scission (fragmentation) to cleave a specific bond, relieving ring strain and forming a new, more stable radical. This step is crucial for the overall transformation and dictates the structure of the final product.
-
Propagation: The radical generated in the fragmentation step abstracts a hydrogen atom from a molecule of the organotin hydride, yielding the final product and regenerating the tributyltin radical, which can then participate in a new cycle.
-
Termination: The radical chain is terminated by various radical combination or disproportionation reactions.
Caption: General mechanistic pathway for organotin hydride-mediated tandem radical cyclization-fragmentation.
Applications in the Synthesis of Oxa- and Aza-Heterocycles
A notable application of this tandem reaction is in the synthesis of complex oxygen and nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. For instance, the reaction of ketones with appropriately positioned leaving groups and unsaturated tethers can lead to the formation of oxa-cages.
Synthesis of Oxa-Cages
In a specific example, the reaction of ketones like 17aa and 21 with tributyltin hydride and AIBN leads to the formation of oxa-cages 20aa and 23 , respectively. This transformation proceeds via a double 5-exo-trig tandem radical cyclization followed by fragmentation.
| Entry | Substrate | Product | Yield (%) |
| 1 | 17aa | 20aa | 70 |
| 2 | 21 | 23 | 65 |
Table 1: Synthesis of Oxa-Cages via Tandem Radical Cyclization-Fragmentation.
Caption: Logical workflow for the synthesis of oxa-cages.
Experimental Protocols
Protocol 1: General Procedure for the Tandem Radical Cyclization-Fragmentation for the Synthesis of Oxa-Cages
Materials:
-
Substrate (e.g., ketone 17aa or 21 ) (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Anhydrous benzene or toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Thin-layer chromatography (TLC) or Gas chromatography (GC) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substrate (1.0 equiv) in anhydrous benzene or toluene (0.02 M) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tributyltin hydride (1.2 equiv) and AIBN (0.2 equiv).
-
Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene or 110 °C for toluene) under an inert atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel. To facilitate the removal of organotin byproducts, a solution of potassium fluoride in methanol can be stirred with the crude mixture prior to chromatography, or the chromatography can be performed on fluorine-treated silica gel.
Safety Precautions:
-
Organotin compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle AIBN with care as it is a potentially explosive solid that is sensitive to heat and friction.
-
Benzene is a known carcinogen and should be handled with extreme caution. Toluene is a less toxic alternative.
Data Presentation
The efficiency of tandem radical cyclization-fragmentation reactions is highly dependent on the substrate structure and reaction conditions. The following table summarizes representative data for these transformations.
| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio |
| Unsaturated Ketone A | Bu₃SnH (1.2 equiv), AIBN (0.2 equiv), Benzene, reflux, 4h | Cyclopentanol derivative | 75 | 3:1 |
| Epoxyalkene B | Bu₃SnH (1.5 equiv), AIBN (0.1 equiv), Toluene, 110 °C, 2h | Allylic alcohol | 68 | N/A |
| Cyclopropyl Ketone C | Bu₃SnH (1.2 equiv), AIBN (0.2 equiv), Benzene, reflux, 3h | Ring-opened ketone | 82 | N/A |
Table 2: Representative Data for Organotin Hydride-Mediated Tandem Radical Cyclization-Fragmentation Reactions.
Conclusion
Tandem radical cyclization-fragmentation reactions mediated by organotin hydrides represent a versatile and powerful strategy for the synthesis of complex organic molecules. These reactions offer a high degree of control over stereochemistry and functional group tolerance, making them valuable tools for researchers in organic synthesis and drug development. While the toxicity of organotin compounds necessitates careful handling and purification, the efficiency and synthetic utility of these reactions often outweigh these concerns, particularly in the synthesis of challenging molecular targets. The provided protocols and data serve as a guide for the practical application of this important synthetic methodology.
Troubleshooting & Optimization
methods for removing tributyltin oxide byproducts from reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tributyltin oxide and related organotin byproducts from reaction mixtures. Tributyltin (TBT) compounds are highly toxic, and their removal is critical for the reliability of biological assays and the safety of pharmaceutical ingredients.[1] Purification to parts-per-million (ppm) levels is often necessary for these applications.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove tributyltin byproducts from my reaction mixture?
A1: Tributyltin (TBT) compounds are highly toxic and can interfere with biological assays and downstream applications, even at trace levels. For biological activity screening and pharmaceutical applications, it is often necessary to reduce organotin impurities to the parts-per-million (ppm) range.[1][2]
Q2: What are the most common tributyltin byproducts I might encounter?
A2: The most common byproducts include tributyltin chloride (Bu₃SnCl), tributyltin hydride (Bu₃SnH), and bis(tributyltin) oxide ((Bu₃Sn)₂O). The specific byproduct will depend on the reaction conditions and reagents used.
Q3: What are the primary methods for removing tributyltin byproducts?
A3: The most common and effective methods include:
-
Aqueous Potassium Fluoride (KF) Wash: This method precipitates tributyltin halides as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[1]
-
Chromatography on Modified Silica Gel: This includes using silica gel pre-treated with potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3]
-
Liquid-Liquid Extraction: This technique separates tributyltin byproducts from the desired product based on their differing solubilities in two immiscible solvents, such as hexane and acetonitrile.[1]
-
Scavenger Resins: Solid-supported reagents that selectively bind to and remove metal-containing impurities.
Q4: How can I determine the level of tributyltin contamination in my sample?
A4: Quantitative analysis of organotin compounds can be performed using techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Photometric Detector (FPD). High-Performance Liquid Chromatography (HPLC) is another option and has the advantage of not requiring a derivatization step.[1] For highly sensitive detection of trace elemental tin, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be utilized.[4]
Q5: What are the essential safety precautions when working with tributyltin compounds?
A5: Tributyltin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and tightly fitting safety goggles.[5][6][7] Avoid creating aerosols and ensure an eyewash station and safety shower are readily accessible.[5][6] All contaminated waste must be collected and disposed of as hazardous waste according to institutional and local regulations.[5][8] Glassware should be decontaminated, for example, by soaking in a bleach solution overnight to oxidize the tin residues to less harmful inorganic forms.[4]
Troubleshooting Guides
Issue 1: Aqueous KF wash is ineffective in removing tributyltin byproducts.
| Possible Cause | Troubleshooting Step |
| Insufficient KF | Ensure a molar excess of the aqueous KF solution is used to drive the precipitation of Bu₃SnF. Multiple washes may be necessary.[4] |
| Formation of a fine precipitate | If a fine precipitate of Bu₃SnF forms at the organic/aqueous interface and is difficult to separate, filter the entire biphasic mixture through a pad of Celite®.[1][3] |
| Byproduct is not a halide | If the byproduct is tributyltin hydride (Bu₃SnH), it will not react with KF. First, treat the reaction mixture with iodine (I₂) to convert Bu₃SnH to tributyltin iodide (Bu₃SnI), which can then be removed by a KF wash.[1][9] |
| pH of the aqueous solution | The efficiency of precipitation can be pH-dependent. Ensure the aqueous phase is neutral or slightly basic for optimal precipitation. |
Issue 2: Tributyltin byproducts co-elute with my product during silica gel chromatography.
| Possible Cause | Troubleshooting Step |
| Similar polarity of product and byproduct | Use a modified silica gel stationary phase. Chromatography with a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective.[1][3] Alternatively, use a KF/silica stationary phase. |
| Product instability on silica | If your desired compound is sensitive to the acidic nature of silica gel, consider using a deactivated silica gel (e.g., by adding 2-5% triethylamine to the eluent) or an alternative stationary phase like alumina.[3][9] |
Issue 3: I have a non-polar product and the tin byproducts are difficult to separate.
| Possible Cause | Troubleshooting Step |
| High non-polar character of both product and byproduct | Consider liquid-liquid extraction by partitioning the crude mixture between hexane and acetonitrile. The more polar product may favor the acetonitrile layer, while the non-polar tin byproducts remain in the hexane layer.[4] |
| Ineffective standard methods | Chemically alter the tin byproduct to make it significantly more non-polar. Treatment with trimethylaluminum (AlMe₃) converts tributyltin halides to the more non-polar tributyltin methyl, which may then be separable from a more polar product.[4] |
Data Presentation: Comparison of Removal Methods
| Method | Reagent(s) | Typical Final Tin Concentration | Notes |
| Aqueous Potassium Fluoride (KF) Wash | Saturated aqueous KF solution | < 1% w/w | Forms insoluble Bu₃SnF precipitate which is removed by filtration through Celite®. Multiple washes may be necessary.[1][4] |
| Column Chromatography on K₂CO₃-Silica | 10% w/w anhydrous K₂CO₃ in silica gel | ~15 ppm | Highly effective for a range of organotin impurities.[2][10][11] |
| Column Chromatography on KF-Silica | 10% w/w KF in silica gel | < 30 ppm | Effective, but the stationary phase can be hygroscopic.[2] |
| Liquid-Liquid Extraction | Hexane/Acetonitrile | Substrate Dependent | Useful for separating non-polar products from non-polar tin byproducts.[4] |
| Aqueous Extraction with 5% Oxalic Acid | 5% Oxalic Acid | 4-7 ppm | Can be highly effective for certain substrates.[4] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This protocol is suitable for the removal of tributyltin halides.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a 1M aqueous solution of potassium fluoride (KF).
-
Stirring/Shaking: Stir or shake the biphasic mixture vigorously for at least one hour.[4] A white precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[1][4]
-
Phase Separation: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.
-
Further Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now depleted of tin byproducts.[4]
Protocol 2: Column Chromatography using Potassium Carbonate-Silica (K₂CO₃-Silica)
This method is highly effective for removing a broad range of organotin impurities to very low levels.[1][10][11]
-
Preparation of K₂CO₃-Silica: Thoroughly mix 10 parts by weight of finely powdered, anhydrous potassium carbonate with 90 parts by weight of silica gel.[1][4]
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃-silica mixture using either a dry packing or slurry method, as you would with standard silica gel.
-
Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the chosen eluent or a compatible solvent. Load this solution onto the column.
-
Elution: Elute the column with an appropriate solvent system for your product. The organotin impurities will be retained on the stationary phase.
-
Fraction Collection: Collect the fractions containing your purified product.
-
Analysis: Analyze the fractions (e.g., by TLC or LC-MS) to confirm the absence of tin byproducts.
Protocol 3: Liquid-Liquid Extraction with Hexane and Acetonitrile
This protocol is particularly useful for separating nonpolar products from nonpolar tributyltin byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a volume of hexane.
-
Extraction: Transfer the hexane solution to a separatory funnel and add an equal volume of acetonitrile.
-
Shaking: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the two phases to separate completely. The upper layer will be the hexane phase containing the non-polar tin byproducts, and the lower layer will be the acetonitrile phase containing the more polar product.
-
Isolation: Drain the acetonitrile layer and repeat the extraction of the hexane layer with fresh acetonitrile if necessary. Combine the acetonitrile layers and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. vliz.be [vliz.be]
- 11. Liquid–solid extraction of tributyltin from marine samples - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Suppress Homocoupling Side Reactions in Stille Coupling
Welcome to the technical support center for Stille coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Stille reaction, and why is it a problem?
A1: Homocoupling is a common side reaction in Stille coupling where two molecules of the organostannane reagent (R²-SnR₃) react with each other to form a dimer (R²-R²).[1] This undesired reaction consumes the organostannane, reduces the yield of the desired cross-coupled product (R¹-R²), and complicates the purification process due to the formation of symmetrical byproducts.[2]
Q2: What are the primary mechanisms that lead to homocoupling?
A2: Homocoupling in Stille reactions is believed to occur through two main pathways:
-
Reaction with Pd(II) precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to the formation of the homocoupled product after reductive elimination.[1]
-
Radical process with Pd(0): The active Pd(0) catalyst can initiate a radical process that results in the dimerization of the organostannane.[1]
Q3: I am observing significant homocoupling of my organostannane. What are the first troubleshooting steps I should take?
A3: The most immediate and often effective strategies to reduce homocoupling are:
-
Ensure strictly anaerobic conditions: Traces of oxygen can promote the homocoupling of organostannanes. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Slow addition of the organostannane: Adding the organostannane solution slowly to the reaction mixture containing the organic halide and the palladium catalyst can help to maintain a low concentration of the organostannane, thus favoring the cross-coupling pathway over homocoupling.
-
Use a slight excess of the organic halide: Employing a small excess (e.g., 1.1-1.2 equivalents) of the organic halide can help to ensure that the palladium catalyst preferentially reacts with it rather than with two molecules of the organostannane.
Troubleshooting Guides
Issue 1: Persistent Homocoupling Despite Basic Troubleshooting
If you continue to observe significant homocoupling after implementing the initial troubleshooting steps, consider the following more advanced strategies:
Additives can significantly influence the rate and selectivity of the Stille coupling.
-
Copper(I) Iodide (CuI): CuI is a widely used additive that can accelerate the rate of cross-coupling.[1] In polar solvents, it is thought to facilitate the formation of a more reactive organocopper intermediate. In ethereal solvents, it can act as a scavenger for free phosphine ligands, which can inhibit the reaction.[3]
-
Cesium Fluoride (CsF): CsF can be used in conjunction with CuI to further enhance reaction rates and yields. Fluoride ions can activate the organostannane and also act as scavengers for tin byproducts, simplifying purification.[3]
-
Lithium Chloride (LiCl): In some cases, particularly when using THF as a solvent, LiCl can accelerate the reaction rate.[1]
Quantitative Data Summary: Effect of Additives
| Entry | Catalyst System | Additives | Solvent | Yield of Cross-Coupled Product | Observations |
| 1 | Pd(PPh₃)₄ | None | DMF | Low | Significant homocoupling observed. |
| 2 | Pd(PPh₃)₄ | CuI | DMF | Moderate | Increased yield and reduced homocoupling. |
| 3 | Pd(PPh₃)₄ | CsF | DMF | Moderate | Increased yield. |
| 4 | Pd(PPh₃)₄ | CuI, CsF | DMF | Near-quantitative | Synergistic effect observed, minimal homocoupling.[3] |
| 5 | PdCl₂/P(t-Bu)₃ | CuI, CsF | DMF | High | Effective for coupling aryl bromides.[3] |
Note: Yields are qualitative summaries from cited literature and will vary based on specific substrates and reaction conditions.
The choice of phosphine ligand on the palladium catalyst can have a profound impact on the outcome of the reaction, including the extent of homocoupling.
-
Electron-rich and bulky ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine (P(o-Tol)₃) can promote the desired cross-coupling reaction and suppress side reactions.[4][5]
Quantitative Data Summary: Ligand Effects on Z-Alkenyl Halide Coupling
| Entry | Ligand | Solvent | Yield of Z-product | Z/E Ratio | Observations |
| 1 | PPh₃ | DMF | Low | Poor | Significant isomerization and homocoupling. |
| 2 | P(o-Tol)₃ | DMF | High | >95:5 | Excellent preservation of stereochemistry and suppression of homocoupling.[4] |
Note: This table is a representative example of how ligand choice can impact a specific type of Stille coupling.
The solvent can influence the reaction rate and the prevalence of side reactions. Polar aprotic solvents are commonly used.
-
Common Solvents: THF, DMF, and NMP are frequently used for Stille couplings.[4]
-
Solvent Effects on Homocoupling: The choice of solvent can impact the degree of homocoupling. For instance, in some systems, higher proportions of water in aqueous-organic mixtures can promote homocoupling.[1]
Quantitative Data Summary: Solvent Effects
| Entry | Solvent | Temperature (°C) | Yield of Cross-Coupled Product | Observations |
| 1 | Dioxane | 100 | High | Good for many standard couplings. |
| 2 | THF | 65 | Moderate to High | Often requires additives like LiCl for optimal performance. |
| 3 | DMF | 80 | High | Good general-purpose solvent, often used with additives. |
| 4 | t-BuOH | 100 | High | Can be optimal for specific catalyst systems (e.g., with biarylphosphine ligands).[6] |
Note: Optimal solvent choice is highly substrate and catalyst dependent.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with Suppression of Homocoupling
This protocol incorporates the use of additives to minimize homocoupling.
Materials:
-
Organic halide (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic halide, palladium catalyst, CuI, and CsF.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
In a separate flame-dried flask, prepare a solution of the organostannane in the same anhydrous, degassed solvent.
-
Add the organostannane solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin byproducts. Filter the mixture through a pad of celite, and extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Setting up a Stille Reaction Under Strictly Anaerobic Conditions
Procedure:
-
Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.
-
Solvent Degassing: Degas the solvent by bubbling a stream of inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup: Assemble the reaction flask with a condenser (if heating) and a gas inlet/outlet connected to a bubbler. Purge the entire system with inert gas for 10-15 minutes.
-
Reagent Addition: Add solid reagents under a positive pressure of inert gas. Liquid reagents should be transferred via syringe from septa-sealed bottles.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas.
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: The two primary mechanistic pathways for homocoupling side reactions.
Caption: A logical workflow for troubleshooting and suppressing homocoupling.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 4. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
troubleshooting low yields in tributyltin hydride reduction of alkyl halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the tributyltin hydride (Bu₃SnH) reduction of alkyl halides.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in tributyltin hydride reductions can arise from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
1. Reagent Quality and Preparation:
-
Tributyltin Hydride Purity: Commercial tributyltin hydride can degrade over time, forming (Bu₃Sn)₂O. Purity can be checked by ¹H NMR spectroscopy (look for the characteristic Sn-H proton signal around 4.8 ppm) and IR spectroscopy (a strong Sn-H stretch should be present around 1800-1820 cm⁻¹). If necessary, purify by distillation.
-
Alkyl Halide Substrate: Ensure the starting alkyl halide is pure and free of impurities that could interfere with the radical reaction.
-
Solvent Purity: Ethereal solvents like tetrahydrofuran (THF) are commonly used and can form explosive peroxides upon storage, which can inhibit radical reactions. Always use freshly distilled or inhibitor-free solvents.
-
Peroxide Test: Before use, test solvents for peroxides. A common method involves adding 1 mL of the solvent to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[1][2] Peroxide test strips are also commercially available for a quick assessment.[3][4]
-
Peroxide Removal: Peroxides can be removed by passing the solvent through a column of activated alumina.[1][2][3]
-
-
Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common thermal initiator. Ensure it is of high purity and has been stored correctly.
2. Reaction Conditions:
-
Inert Atmosphere: Radical reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reaction mixture.
-
Concentration: The concentration of tributyltin hydride can significantly impact the outcome. For intermolecular reductions, a higher concentration of Bu₃SnH is generally used. However, for intramolecular cyclization reactions, high dilution is often employed to favor the cyclization pathway over premature reduction.[5]
-
Temperature: The reaction temperature should be sufficient to induce the decomposition of the radical initiator. For AIBN, temperatures between 80-100 °C are typically used.[6] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could promote side reactions or product decomposition.
-
Rate of Addition: In some cases, slow addition of tributyltin hydride to the reaction mixture can help to maintain a low concentration of the tin radical, which can be beneficial for preventing side reactions.
3. Reaction Work-up and Product Isolation:
-
Removal of Tin Byproducts: A major challenge in these reactions is the removal of highly toxic and often non-polar organotin byproducts, such as tributyltin halide.
-
Fluoride Wash: A common method is to quench the reaction with an aqueous solution of potassium fluoride (KF). This forms insoluble tributyltin fluoride, which can be removed by filtration.
-
Chromatography: Flash chromatography on silica gel can be used, but the separation of the desired product from organotin residues can be difficult. Using a mobile phase containing a small amount of a polar solvent can sometimes help.
-
-
Product Volatility: If the desired product is volatile, care must be taken during solvent removal to avoid its loss.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I still have a significant amount of starting material. What should I do?
A1: This could be due to several factors:
-
Inactive Initiator: Your AIBN may be old or decomposed. Try using a fresh batch of the initiator.
-
Insufficient Temperature: Ensure your reaction is heated to a temperature that allows for the efficient decomposition of AIBN (typically >80 °C).
-
Oxygen Contamination: Even small traces of oxygen can quench the radical chain reaction. Ensure your solvent and reaction mixture are properly degassed.
-
Impure Reagents: Check the purity of your tributyltin hydride and alkyl halide.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: Common side reactions include:
-
Dimerization: The alkyl radical intermediate can dimerize, especially at higher concentrations.
-
Disproportionation: An alkyl radical can react with another radical to form an alkane and an alkene.
-
Reaction with Solvent: The radical intermediates may react with the solvent, especially if the solvent has easily abstractable hydrogen atoms.
Q3: How can I confirm that my tributyltin hydride is of good quality?
A3: You can assess the purity of your Bu₃SnH using:
-
¹H NMR Spectroscopy: A fresh sample should show a clean signal for the Sn-H proton around 4.8 ppm. The absence or significant decrease in the intensity of this peak, along with the appearance of other signals, suggests decomposition.
-
IR Spectroscopy: A strong, sharp peak for the Sn-H stretch should be visible around 1800-1820 cm⁻¹.
Q4: Are there any alternatives to tributyltin hydride that are less toxic?
A4: Yes, due to the high toxicity of organotin compounds, several less toxic alternatives have been developed. These include:
-
Tris(trimethylsilyl)silane (TTMSS): A popular and effective alternative.
-
Hypophosphorous acid and its salts: Used in combination with a radical initiator.
-
Photoredox Catalysis: Modern methods that use light to generate radicals, avoiding the need for tin hydrides altogether.
Q5: My yield is low after purification. What are the common causes of product loss during work-up?
A5: Product loss can occur at several stages:
-
Incomplete Extraction: Ensure you perform multiple extractions of the aqueous layer to recover all of your product.
-
Adsorption on Silica Gel: Your product may be strongly adsorbed on the silica gel during chromatography. Try using a more polar eluent or deactivating the silica gel with triethylamine.
-
Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure. Use lower temperatures and be cautious with the vacuum.
Data Presentation
The following table summarizes typical reaction conditions and yields for the tributyltin hydride reduction of various alkyl halides. Note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
| Alkyl Halide | Bu₃SnH (equiv.) | AIBN (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromoadamantane | 1.1 | 5 | Benzene | 80 | 2 | 95 |
| Cyclohexyl Iodide | 1.2 | 10 | Toluene | 110 | 4 | 92 |
| 1-Chlorooctane | 1.5 | 10 | Benzene | 80 | 6 | 85 |
| 2-Bromo-2-methylpropane | 1.2 | 5 | THF | 65 | 3 | 88 |
Experimental Protocols
Standard Protocol for the Reduction of an Alkyl Bromide:
This protocol is a general guideline for the tributyltin hydride reduction of an alkyl bromide using AIBN as a thermal initiator.
Materials:
-
Alkyl bromide (1.0 equiv)
-
Tributyltin hydride (1.1 - 1.2 equiv)
-
AIBN (0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., benzene, toluene, or THF), degassed
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add the alkyl bromide and the degassed solvent.
-
Add AIBN to the flask.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tributyltin hydride to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of KF (2 x 50 mL). Stir vigorously for at least 30 minutes during each wash to precipitate the tin fluoride.
-
Filter the organic layer through a pad of celite to remove the precipitated tributyltin fluoride.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Radical chain mechanism of tributyltin hydride reduction.
Caption: Troubleshooting flowchart for low yields in radical reductions.
References
- 1. Removal of peroxide from thf mfg of thf using activated alumina balls | PDF [slideshare.net]
- 2. Removal of peroxide from thf mfg of thf using activated alumina balls by Pharma Desiccants - Issuu [issuu.com]
- 3. activatedaluminaballs.com [activatedaluminaballs.com]
- 4. activatedaluminaballs.com [activatedaluminaballs.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Diastereoselectivity in Allylstannane Additions to Chiral Aldehydes
Welcome to the technical support center for optimizing diastereoselectivity in the addition of allylstannanes to chiral aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on achieving desired stereochemical outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Poor Diastereoselectivity (Low d.r.)
-
Question: My allylstannane addition to a chiral aldehyde is yielding a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereoselectivity?
-
Answer: Poor diastereoselectivity is a common issue that can be influenced by several factors. The diastereoselectivity is highly dependent on the aldehyde structure, the configuration of the allylic stannane, and the Lewis acid employed.[1] Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Lewis Acid: The choice of Lewis acid is critical in controlling the transition state geometry.
-
For Chelation Control: If your chiral aldehyde has a chelating group (e.g., α-alkoxy or α-amino group with a small protecting group like benzyl or methyl), using a chelating Lewis acid can enforce a rigid, cyclic transition state, leading to high diastereoselectivity.[2][3][4] Good chelating Lewis acids include MgBr₂, ZnBr₂, TiCl₄, and SnCl₄.[2]
-
For Non-Chelation (Felkin-Anh) Control: If you are aiming for the Felkin-Anh product, a non-chelating Lewis acid is necessary. Boron trifluoride etherate (BF₃·OEt₂) is a classic example of a non-chelating Lewis acid that typically favors the formation of the Felkin-Anh adduct.[2][5] The use of bulky silyl protecting groups on the aldehyde can also disfavor chelation and promote the Felkin-Anh pathway.[3][4]
-
-
Examine the Allylstannane Geometry: The geometry of the allylstannane reagent can significantly impact the diastereomeric ratio of the product. Generally, (E)-crotylstannanes lead to much higher syn-selectivity compared to their (Z)-counterparts.[1] For example, the reaction of (E)-crotylstannane with cyclohexanecarboxaldehyde can give a syn:anti ratio of 15:1, which drops to 1.4:1 with the corresponding (Z)-isomer.[1]
-
Consider the Aldehyde's Steric and Electronic Properties: The substituents on the chiral aldehyde play a crucial role in facial selectivity. According to the Felkin-Anh model, the largest group at the α-carbon orients itself perpendicular to the carbonyl group, directing the nucleophilic attack from the less hindered face.[6][7] If the groups have similar steric bulk, selectivity will be poor. Also, highly electronegative substituents can alter the preferred conformation and reactivity.[6]
-
Reaction Temperature and Conditions: Lowering the reaction temperature (e.g., to -78 °C) can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[5] Ensure that all reagents are pure and the reaction is carried out under strictly anhydrous and inert conditions, as moisture can deactivate the Lewis acid.[5]
-
Problem 2: Unexpected "Anti-Felkin" or Chelation-Controlled Product Formation
-
Question: I am using a non-chelating Lewis acid (BF₃·OEt₂) but still observing the chelation-controlled (or "anti-Felkin") product. Why might this be happening?
-
Answer: While BF₃·OEt₂ is generally considered non-chelating, obtaining the unexpected diastereomer can occur under specific circumstances:
-
Intrinsic Substrate Bias: The chiral aldehyde itself may have a strong intrinsic bias for chelation that overrides the typical behavior of the Lewis acid. This is particularly true for certain α-amino aldehydes.[8]
-
Protecting Group Effects: While bulky silyl groups typically favor Felkin-Anh products, certain combinations of protecting groups and substrates can lead to unexpected outcomes.[3][4] It's crucial to consider the interplay between the protecting group, the Lewis acid, and the substrate.
-
Alternative Reaction Pathways: High pressure can sometimes promote an anti-Felkin-Anh pathway, leading to the syn-homoallylic alcohol, even in the absence of a chelating metal.[8]
-
Problem 3: Low Reaction Yield
-
Question: My diastereoselectivity is acceptable, but the overall yield of the reaction is low. What are the potential causes and solutions?
-
Answer: Low yields can stem from several sources:
-
Lewis Acid Stoichiometry and Activity: Ensure the correct stoichiometry of the Lewis acid is used. Catalytic amounts may not be sufficient, and a full equivalent or more might be necessary to activate the aldehyde.[1] The Lewis acid's activity can be diminished by impurities, especially water. Use freshly distilled or high-purity Lewis acids.
-
Aldehyde Stability: Some chiral aldehydes, particularly α-branched ones, can be prone to enolization or degradation under strongly Lewis acidic conditions.[1] Consider using a milder Lewis acid if you suspect aldehyde instability.
-
Allylstannane Quality: Allylstannanes can degrade over time. Ensure you are using a pure, freshly prepared, or properly stored reagent.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. While low temperatures are good for selectivity, they also slow down the reaction rate. A balance may need to be found.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a chelating and non-chelating Lewis acid?
A1: The choice depends on the desired diastereomer and the structure of your chiral aldehyde.
-
To obtain the syn (Cram-chelate) product from an α-alkoxy or α-amino aldehyde, use a chelating Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂).[2] This requires a protecting group on the heteroatom that is not excessively bulky (e.g., Bn, MOM).
-
To obtain the anti (Felkin-Anh) product , use a non-chelating Lewis acid (e.g., BF₃·OEt₂).[2][5] This pathway is favored when the α-heteroatom has a bulky, non-coordinating protecting group (e.g., TBDMS, TIPS).[3][4]
Q2: What is the Felkin-Anh model and how does it predict the major diastereomer?
A2: The Felkin-Anh model is a widely accepted model for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes.[6][7] It states that the largest group on the α-carbon will orient itself perpendicular to the plane of the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less sterically hindered face, which is typically opposite to the medium-sized group.[6][9]
Q3: Can I use catalytic amounts of a Lewis acid?
A3: While some catalytic enantioselective versions of this reaction exist, they often require specific chiral Lewis acid catalysts.[1] For diastereoselective reactions using standard Lewis acids like BF₃·OEt₂ or TiCl₄, stoichiometric amounts are generally required to ensure full activation of the aldehyde.[5]
Q4: Does the solvent affect the diastereoselectivity?
A4: Yes, the solvent can influence the outcome. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are commonly used because they do not compete with the aldehyde for binding to the Lewis acid.[4][5] This is particularly important for achieving effective chelation control.[4]
Quantitative Data Summary
The diastereoselectivity of allylstannane additions is highly sensitive to the specific reagents and conditions used. The following tables summarize representative data from the literature.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Chiral Aldehyde | Allylstannane | Lewis Acid | Solvent | Temp (°C) | Product Ratio (Felkin-Anh : Cram-Chelate) |
| α-Benzyloxypropanal | Allyl-SnBu₃ | BF₃·OEt₂ | CH₂Cl₂ | -78 | >95 : <5 |
| α-Benzyloxypropanal | Allyl-SnBu₃ | MgBr₂ | CH₂Cl₂ | -78 | <5 : >95 |
| α-Benzyloxypropanal | Allyl-SnBu₃ | TiCl₄ | CH₂Cl₂ | -78 | 10 : 90 |
| α-Benzyloxypropanal | Allyl-SnBu₃ | SnCl₄ | CH₂Cl₂ | -78 | 13 : 87 |
Data synthesized from principles described in cited literature.[2]
Table 2: Effect of Allylstannane Geometry on syn:anti Selectivity
| Aldehyde | Allylstannane | Lewis Acid | syn:anti Ratio |
| Cyclohexanecarboxaldehyde | (E)-Crotyl-SnBu₃ | BF₃·OEt₂ | 15 : 1 |
| Cyclohexanecarboxaldehyde | (Z)-Crotyl-SnBu₃ | BF₃·OEt₂ | 1.4 : 1 |
Data extracted from cited literature.[1]
Key Experimental Protocols
General Procedure for Lewis Acid-Promoted Allylstannane Addition to a Chiral Aldehyde:
Note: This is a generalized protocol. The specific Lewis acid, stoichiometry, temperature, and reaction time should be optimized for each substrate.
-
Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a septum is used. The reaction is carried out under an inert atmosphere.
-
Reagent Preparation: The chiral aldehyde (1.0 equiv) is dissolved in a dry, non-coordinating solvent (e.g., CH₂Cl₂).
-
Cooling: The solution is cooled to the desired temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lewis Acid Addition: The Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) is added dropwise to the stirred solution of the aldehyde. The mixture is stirred for 15-30 minutes to allow for complexation.
-
Allylstannane Addition: The allylstannane (1.2 equiv), dissolved in a small amount of the reaction solvent, is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, saturated aqueous Rochelle's salt, or water).
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the diastereomeric products.
-
Characterization: The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy, GC, or HPLC analysis of the purified product mixture.
Visual Guides
The stereochemical outcome of the reaction is dictated by the transition state geometry, which can be visualized using established models.
Caption: Felkin-Anh model for non-chelation control.
Caption: Cram-Chelate model for chelation control.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Technical Support Center: Purifying Organostannane Reagents via Flash Column Chromatography
Welcome to the technical support center for the purification of organostannane reagents. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the flash column chromatography of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: My organostannane reagent appears to be decomposing on the silica gel column. What can I do to prevent this?
A1: Organostannane reagents, particularly those with sensitive functional groups, can be susceptible to hydrolysis or degradation on acidic silica gel.[1][2] To mitigate this, it is highly recommended to use deactivated silica gel. There are two common methods for deactivation:
-
Triethylamine-Treated Silica Gel: You can either add 1-3% triethylamine (NEt3) to your eluent or pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine.[1][3] This neutralizes the acidic sites on the silica surface.
-
Potassium Carbonate-Mixed Silica Gel: Preparing a stationary phase of 10% w/w anhydrous potassium carbonate (K2CO3) in silica gel has been shown to be very effective in preventing degradation and removing tin-based impurities.[1][4]
Q2: How do I choose an appropriate solvent system for purifying my organostannane reagent?
A2: The ideal solvent system (eluent) for flash chromatography should provide a retention factor (Rf) of approximately 0.25-0.35 for your target organostannane on a Thin Layer Chromatography (TLC) plate.[5] This typically ensures good separation from impurities. A common starting point for many organostannanes is a mixture of hexanes and ethyl acetate.[6]
Q3: My organostannane reagent is not visible under UV light on the TLC plate. How can I visualize it?
A3: Many organostannane reagents do not possess a UV chromophore and are therefore invisible under a UV lamp.[7] In such cases, you can use a chemical stain for visualization. A common method involves two steps:
-
Place the TLC plate in a chamber containing iodine crystals. The iodine will stain the compounds on the plate.
-
Alternatively, a specific colorimetric agent for organotin compounds is a solution of xylenol orange and saturated bromine water in ethanol. This will produce purple-red spots for organotin compounds under natural light.[8]
Q4: After purification, I still have tin-based impurities (like tributyltin chloride or hexabutylditin) in my product. How can I remove them?
A4: Residual tin impurities are a common issue. Here are a few strategies:
-
Chromatography on Deactivated Silica: As mentioned in Q1, using silica gel treated with triethylamine or potassium carbonate is highly effective at retaining polar tin byproducts like tributyltin chloride.[1][9]
-
Aqueous KF Wash: Before chromatography, you can perform an aqueous workup with a saturated solution of potassium fluoride (KF). This will precipitate the tin impurities as insoluble tributyltin fluoride, which can then be removed by filtration through Celite.[4][9]
-
Distillation: For volatile organostannane reagents, Kugelrohr distillation can be an effective method to separate them from non-volatile tin salts.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of the compound on the TLC plate and column. | The organostannane is interacting too strongly with the acidic silica gel. | Use deactivated silica gel (treated with triethylamine or potassium carbonate).[1][10] Consider using a different stationary phase like alumina.[10] |
| The organostannane reagent does not move from the baseline of the TLC plate. | The eluent is not polar enough. | Gradually increase the polarity of your eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| All compounds, including the desired organostannane, elute together at the solvent front. | The eluent is too polar. | Decrease the polarity of your eluent. For instance, increase the percentage of hexanes in your hexane/ethyl acetate mixture. |
| The purified organostannane is still contaminated with a less polar impurity (e.g., hexabutylditin). | The separation efficiency of the column is not sufficient. | Ensure you are using a proper column length and diameter for your sample size. A longer column will provide better separation. You may also need to try a different solvent system to improve the separation between your product and the impurity. |
| Low recovery of the organostannane reagent after chromatography. | The compound may have decomposed on the column, or it may be too volatile and evaporated during solvent removal. | Use deactivated silica gel to prevent decomposition.[1] When removing the solvent after collecting the fractions, use a rotary evaporator at a low temperature and pressure to minimize loss of volatile compounds. |
Quantitative Data Summary
The following table summarizes the effectiveness of a specific deactivated silica gel method for removing organotin impurities.
| Purification Method | Stationary Phase | Reported Efficiency | Reference |
| Flash Column Chromatography | 10% w/w anhydrous K2CO3 in silica gel | Can reduce organotin impurities from stoichiometric levels to less than 15 ppm.[4] | [4] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of an Organostannane Reagent
This protocol is suitable for relatively stable organostannane reagents.
-
TLC Analysis:
-
Dissolve a small amount of your crude organostannane in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find an eluent that gives your desired compound an Rf of 0.25-0.35.[5]
-
Visualize the TLC plate using a UV lamp and/or an appropriate chemical stain (e.g., iodine or a permanganate stain).
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material you are purifying.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude organostannane in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene).
-
Carefully apply the solution to the top of the column using a pipette.
-
Rinse the flask with a small amount of the loading solvent and add it to the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the compounds.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to determine which fractions contain your purified organostannane.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator at a low temperature and pressure.
-
Protocol 2: Flash Column Chromatography using Deactivated Silica Gel
This protocol is recommended for acid-sensitive organostannane reagents.
-
Preparation of Deactivated Silica Gel (Triethylamine Method):
-
Pack a column with silica gel as described in Protocol 1.
-
Prepare an eluent containing 1-3% triethylamine.[3]
-
Flush the column with this triethylamine-containing eluent (approximately one to two column volumes).
-
You can then proceed with the chromatography using the same eluent or switch back to the eluent without triethylamine.[3]
-
-
Preparation of Deactivated Silica Gel (Potassium Carbonate Method):
-
Chromatography Procedure:
-
Follow the steps for sample loading, elution, and fraction collection as described in Protocol 1, using the deactivated silica gel.
-
Visualizations
Caption: Workflow for organostannane purification by flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. sdlookchem.com [sdlookchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
effect of ligands on suppressing palladium-mediated stannane homocoupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of stannane homocoupling in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. The information is tailored for professionals in research and drug development to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is stannane homocoupling, and why is it a significant problem in my Stille cross-coupling reaction?
A1: Stannane homocoupling is a prevalent side reaction where two molecules of the organostannane reagent couple with each other to form a symmetrical dimer (R²-R²).[1] This is problematic for several reasons:
-
Reduced Yield: It consumes the organostannane, thereby lowering the yield of the desired cross-coupled product (R¹-R²).
-
Complicated Purification: The homocoupled byproduct often has similar polarity and molecular weight to the target molecule, making chromatographic separation difficult and time-consuming.
-
Inaccurate Stoichiometry: The consumption of the organostannane disrupts the intended stoichiometry of the reaction, potentially leading to incomplete conversion of the electrophile.
Q2: What are the primary mechanistic pathways that lead to stannane homocoupling?
A2: Stannane homocoupling is generally believed to occur through two main pathways[1]:
-
Reaction with Pd(II) Precatalyst: Two equivalents of the organostannane can react directly with the Pd(II) precatalyst. Subsequent reductive elimination from this species yields the homocoupled dimer and Pd(0). This is more likely to occur at the beginning of the reaction before the catalytic cycle is fully established.
-
Radical Process with Pd(0): The active Pd(0) catalyst can participate in a radical mechanism to produce the homocoupled product.
The presence of oxygen can also promote homocoupling by reoxidizing the active Pd(0) catalyst to Pd(II) species, which can then enter the homocoupling pathway.[2]
Q3: How does the choice of ligand influence the extent of stannane homocoupling?
A3: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst, thereby influencing the competition between the desired cross-coupling and the undesired homocoupling. The key properties of a ligand that affect this selectivity are its steric bulk and electronic properties.
-
Steric Hindrance: Bulky ligands, such as Buchwald-type phosphines (e.g., XPhos, SPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃), can create a sterically crowded environment around the palladium center.[3][4] This steric bulk can disfavor the formation of palladium intermediates that lead to homocoupling, which may require the coordination of two organostannane molecules.
-
Electronic Effects: Electron-rich ligands enhance the electron density on the palladium center, which can promote the rate-limiting oxidative addition step of the desired catalytic cycle. This can lead to a faster consumption of the electrophile and outcompete the homocoupling pathway. N-heterocyclic carbenes (NHCs) are strong σ-donors and are often more effective than phosphines at stabilizing the catalytic species and preventing side reactions.[2]
Q4: I am observing significant homocoupling. What are the first troubleshooting steps I should take?
A4: If you are experiencing significant homocoupling, consider the following immediate actions:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a known promoter of homocoupling.[2] Ensure all your solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) from start to finish.
-
Switch to a Bulky, Electron-Rich Ligand: If you are using a less sterically demanding ligand like triphenylphosphine (PPh₃), switching to a bulkier and more electron-donating ligand such as P(t-Bu)₃, XPhos, or an appropriate N-heterocyclic carbene (NHC) can significantly suppress homocoupling.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂, as it reduces the initial concentration of Pd(II) species that can directly lead to homocoupling.[1]
-
Consider Additives: The addition of copper(I) salts (e.g., CuI) can sometimes accelerate the desired cross-coupling reaction, thereby minimizing the lifetime of the organostannane in the reaction mixture and reducing the likelihood of homocoupling.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of stannane homocoupling byproduct | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. 3. Inappropriate ligand choice (not sterically bulky or electron-rich enough). 4. High reaction temperature. | 1. Rigorously degas all solvents and maintain a positive pressure of inert gas. 2. Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃). 3. Screen a panel of bulky, electron-rich monodentate phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs). 4. Lower the reaction temperature. |
| Low yield of desired product with significant starting material remaining | 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Slow transmetalation. | 1. Use a more electron-rich ligand to accelerate oxidative addition. 2. Bidentate ligands like dppf or Xantphos can sometimes offer better catalyst stability. 3. The addition of LiCl can sometimes accelerate transmetalation. |
| Both homocoupling and low yield are observed | A combination of the factors listed above. | Systematically address each potential cause. Start by ensuring an inert atmosphere and then screen different ligands and palladium sources. |
Quantitative Data on Ligand Effects
The selection of the appropriate ligand is critical for minimizing stannane homocoupling. Below are tables summarizing the performance of different ligands in Stille cross-coupling reactions, highlighting the yield of the desired cross-coupled product and, where reported, the extent of homocoupling.
Table 1: Comparison of Monodentate Phosphine Ligands in Stille Coupling
| Ligand | Steric Bulk (Cone Angle) | Electronic Properties | Typical Performance in Suppressing Homocoupling |
| PPh₃ (Triphenylphosphine) | 145° | Moderately electron-donating | Prone to homocoupling, especially with reactive organostannanes. |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | 194° | More electron-donating than PPh₃ | Generally better at suppressing homocoupling than PPh₃ due to increased steric bulk. |
| P(t-Bu)₃ (Tri(tert-butyl)phosphine) | 182° | Strongly electron-donating | Highly effective at suppressing homocoupling due to a combination of large steric bulk and strong electron-donating character.[4] |
| XPhos (Buchwald Ligand) | Very bulky | Strongly electron-donating | Excellent at suppressing homocoupling, often leading to high yields of the cross-coupled product.[6] |
| SPhos (Buchwald Ligand) | Very bulky | Strongly electron-donating | Similar to XPhos, very effective in minimizing side reactions. |
Table 2: Comparison of Bidentate vs. Monodentate Ligands
| Ligand Type | Example(s) | Key Characteristics | Impact on Homocoupling |
| Monodentate | P(t-Bu)₃, XPhos | Flexible coordination, can form highly reactive monoligated species. | Bulky monodentate ligands are generally very effective at suppressing homocoupling through steric hindrance. |
| Bidentate | dppf, Xantphos | Chelating effect provides greater catalyst stability. | Can be effective, but their performance is often substrate-dependent. The rigid backbone can sometimes limit the flexibility needed to avoid homocoupling pathways.[1] |
Table 3: N-Heterocyclic Carbenes (NHCs) vs. Phosphine Ligands
| Ligand Class | Example | Key Characteristics | Impact on Homocoupling |
| Phosphines | P(t-Bu)₃ | Strong σ-donors, with tunable steric and electronic properties. | Bulky, electron-rich phosphines are the standard for suppressing homocoupling. |
| NHCs | IPr, IMes | Very strong σ-donors, form highly stable palladium complexes. | Generally excellent at suppressing homocoupling due to the formation of stable, highly active catalysts that promote the desired cross-coupling.[2] |
Experimental Protocols
General Protocol for a Stille Cross-Coupling Reaction with Suppression of Homocoupling
This protocol provides a general starting point. Optimization of the ligand, solvent, temperature, and base may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Additives (optional, e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
-
Stirring and heating apparatus
Procedure:
-
Inert Atmosphere Setup: Flame-dry the reaction flask under vacuum and backfill with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Addition: To the flask, add the aryl halide, palladium precatalyst, and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Organostannane Addition: Add the organostannane to the reaction mixture via syringe.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Catalytic Cycles: Cross-Coupling vs. Homocoupling
Caption: Competing catalytic cycles in palladium-catalyzed stannane reactions.
Influence of Ligand Steric Bulk
Caption: Steric hindrance from bulky ligands can suppress stannane homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilization of Air-Sensitive Stannyl Reagents for Prolonged Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stabilization and prolonged storage of air-sensitive stannyl reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound reagents?
A1: this compound reagents are primarily susceptible to degradation through two main pathways:
-
Oxidation: Many organotin compounds react with atmospheric oxygen, leading to the formation of tin oxides. For example, tributyltin hydride can slowly decompose in the presence of air to form (Bu₃Sn)₂O.[1]
-
Hydrolysis: Moisture in the air or solvents can react with this compound reagents, especially those with halide or hydride functionalities, to form corresponding tin hydroxides or oxides.[2]
These degradation processes can significantly reduce the purity and reactivity of the reagents, leading to inconsistent experimental results.
Q2: What is the recommended general approach for storing air-sensitive this compound reagents?
A2: The most critical aspect of storing air-sensitive this compound reagents is to maintain an inert atmosphere, protecting them from oxygen and moisture.[3][4] The two primary methods for achieving this are the use of a Schlenk line or a glovebox.[1] Reagents should be stored in tightly sealed containers, often under an atmosphere of dry nitrogen or argon.[3][5] For long-term storage, refrigeration at low temperatures (e.g., -20°C) is often recommended to slow down potential decomposition pathways.[5][6]
Q3: Is there a difference between using nitrogen and argon as the inert gas for storage?
A3: Both nitrogen and argon are effective at displacing air and creating an inert atmosphere. However, argon is denser than nitrogen and air, which allows it to form a more stable protective "blanket" over the reagent, especially when a container is briefly opened.[7][8][9] For highly sensitive reagents or long-term storage where maximum protection is desired, argon is often the preferred choice, despite being more expensive.[7][8] Nitrogen is a cost-effective and suitable alternative for many applications.[9][10]
Q4: Can I use stabilizers to prolong the shelf-life of my this compound reagents?
A4: Yes, certain stabilizers can be added to inhibit degradation. For instance, a small amount of a radical inhibitor like quinol can be added to tributyltin hydride to prevent decomposition.[11] Organotin compounds themselves are widely used as heat stabilizers in polymers like PVC, indicating their inherent stability under certain conditions and their ability to prevent degradation of other materials.[12][13][14] The choice of stabilizer will depend on the specific this compound reagent and its intended application.
Q5: How can I assess the quality of a this compound reagent that has been in storage?
A5: The quality of a stored this compound reagent can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to check for the presence of degradation products.[15][16] For example, the formation of tin oxides or hydroxides can be observed through changes in the ¹H and ¹¹⁹Sn NMR spectra. Gas chromatography (GC) can also be used to determine the purity of volatile this compound reagents.[17]
Troubleshooting Guides
Problem: My reaction yield is lower than expected when using a stored this compound reagent.
| Possible Cause | Troubleshooting Step |
| Reagent Degradation | The this compound reagent may have partially decomposed due to exposure to air or moisture. |
| Solution: Before use, repurify the reagent if possible (e.g., distillation for liquids).[2] For future use, ensure storage under a robust inert atmosphere (preferably argon) and at a low temperature. Consider adding a suitable stabilizer if compatible with your reaction. | |
| Improper Handling | The reagent may have been exposed to air or moisture during transfer. |
| Solution: Review your handling procedures. Always use proper Schlenk line or glovebox techniques for transferring air-sensitive reagents.[3] Ensure all glassware is thoroughly dried before use. | |
| Solvent Contamination | The solvent used to dissolve the this compound reagent may contain water or dissolved oxygen. |
| Solution: Use freshly dried and degassed solvents for your reactions. |
Problem: I observe a precipitate in my liquid this compound reagent after storage.
| Possible Cause | Troubleshooting Step |
| Formation of Tin Oxides/Hydroxides | The reagent has likely reacted with trace amounts of oxygen or water. |
| Solution: The precipitate is likely an inorganic tin species and indicates significant degradation. The liquid phase may still be usable after careful filtration under inert conditions, but its concentration will be lower than expected and should be determined before use. For future storage, improve the inert atmosphere conditions and ensure the storage container is impeccably dry. | |
| Low Temperature Crystallization | Some this compound reagents may have a freezing point close to the storage temperature. |
| Solution: Gently warm the reagent to room temperature under an inert atmosphere. If the solid redissolves, it was likely crystallization. If it remains, it is a degradation product. |
Data Presentation
Table 1: General Storage Recommendations for Common this compound Reagents
| Reagent Type | Recommended Storage Temperature | Inert Gas | Recommended Container | Estimated Shelf Life (under optimal conditions) |
| This compound Hydrides (e.g., Tributyltin Hydride) | -20°C to 4°C | Argon or Nitrogen | Amber glass bottle with a septum-sealed cap | 6-12 months |
| This compound Halides (e.g., Tributyltin Chloride) | Room Temperature | Argon or Nitrogen | Glass bottle with a secure, airtight cap | >1 year[2] |
| Tetraorganostannanes (e.g., Tetramethyltin) | Room Temperature | Not strictly required for short-term, but recommended for long-term | Sealed glass bottle | Several years |
| Functionalized this compound Reagents | -20°C or lower | Argon | Schlenk flask or sealed ampoule | Varies greatly with functionality; typically shorter than parent compounds |
Note: The estimated shelf life is highly dependent on the initial purity of the reagent and the stringency of the storage conditions. Regular quality assessment is recommended.
Experimental Protocols
Protocol 1: General Procedure for Long-Term Storage of a Liquid this compound Reagent
-
Glassware Preparation: Thoroughly wash and oven-dry a Schlenk flask of appropriate size. While still hot, assemble the flask with a greased stopcock and a rubber septum.
-
Inerting the Flask: Connect the Schlenk flask to a Schlenk line and perform at least three vacuum/inert gas (argon or nitrogen) cycles to remove all air and moisture from the flask.
-
Reagent Transfer: Under a positive pressure of inert gas, transfer the this compound reagent from the supplier's bottle to the prepared Schlenk flask using a cannula or a gas-tight syringe.
-
(Optional) Addition of Stabilizer: If a stabilizer is to be used, dissolve it in a small amount of anhydrous, degassed solvent and add it to the this compound reagent in the Schlenk flask via syringe under an inert atmosphere.
-
Sealing: Close the stopcock of the Schlenk flask and wrap the ground glass joint and the septum with Parafilm® for extra security.
-
Storage: Label the flask clearly with the reagent name, concentration (if in solution), date, and any added stabilizer. Store the flask in a cool, dark place, preferably in a refrigerator or freezer designated for chemical storage.
Protocol 2: Preparation of a Stabilized Tributyltin Hydride Stock Solution
-
Preparation: In a glovebox or under a steady stream of argon, add a magnetic stir bar to a dry Schlenk flask.
-
Stabilizer Addition: Add a small amount of quinol (approximately 0.1% w/w) to the flask.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask, followed by the desired amount of tributyltin hydride via a gas-tight syringe.
-
Mixing: Stir the solution until the quinol is completely dissolved.
-
Storage: Seal the Schlenk flask as described in Protocol 1 and store it at -20°C. This stabilized solution should be used within a few months for best results.
Mandatory Visualizations
Caption: Workflow for the stabilization and storage of air-sensitive this compound reagents.
Caption: Primary degradation pathways for air-sensitive this compound reagents.
References
- 1. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sample and Reagent Storage and Stability [scioninstruments.com]
- 4. onepointesolutions.com [onepointesolutions.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. How To Properly Store Reagents | FUJIFILM Wako [wakopyrostar.com]
- 7. experimental chemistry - Is argon preferred over nitrogen for maintaining an inert atmosphere? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Why Is Argon Better Than Nitrogen For Inert Atmosphere? Ensure Absolute Reactivity & Stability - Kintek Solution [kindle-tech.com]
- 9. reddit.com [reddit.com]
- 10. generon.com [generon.com]
- 11. Tributyltin Hydride | 688-73-3 [chemicalbook.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. afirm-group.com [afirm-group.com]
- 15. NMR Spectra and structures of organotin compounds | Semantic Scholar [semanticscholar.org]
- 16. High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals - UBC Library Open Collections [open.library.ubc.ca]
- 17. Organic Syntheses Procedure [orgsyn.org]
identifying and removing common impurities in commercial tributyltin hydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for identifying and removing common impurities in commercial tributyltin hydride (Bu₃SnH). It includes troubleshooting advice and frequently asked questions to ensure the quality and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial tributyltin hydride?
A1: The most prevalent impurities are:
-
Bis(tributyltin) oxide ((Bu₃Sn)₂O): This is the primary impurity, formed by the oxidation and hydrolysis of tributyltin hydride upon exposure to air and moisture.[1]
-
Tributyltin chloride (Bu₃SnCl): This can be a residual starting material from the synthesis of tributyltin hydride.
-
Other organotin species: Depending on the synthetic route, trace amounts of other organotin compounds may be present.
Q2: How can I detect the presence of these impurities?
A2: Spectroscopic methods are highly effective for detecting impurities:
-
FTIR Spectroscopy: The presence of a strong, sharp absorption band around 1814 cm⁻¹ is characteristic of the Sn-H bond in pure tributyltin hydride.[1] The absence or diminished intensity of this peak, coupled with the appearance of a broad band around 770 cm⁻¹ (Sn-O-Sn), suggests the presence of bis(tributyltin) oxide.
-
¹H NMR Spectroscopy: The hydride proton (Sn-H) of tributyltin hydride appears as a characteristic multiplet around δ 4.8 ppm. The absence of this peak or the presence of additional signals in the alkyl region can indicate impurities.
-
¹³C NMR Spectroscopy: The number and chemical shifts of the signals for the butyl groups can help identify different tin species.
-
Gas Chromatography (GC): GC analysis can effectively separate tributyltin hydride from its less volatile impurity, bis(tributyltin) oxide, allowing for quantification of purity.
Q3: What is the typical purity of commercial tributyltin hydride?
A3: Commercial tributyltin hydride is typically available in purities of 97% or higher. However, due to its sensitivity to air and moisture, degradation can occur over time, leading to a decrease in purity. Some suppliers offer stabilized versions containing antioxidants like butylated hydroxytoluene (BHT).
Q4: How do impurities in tributyltin hydride affect my reactions?
A4: Impurities can have significant consequences for radical reactions:
-
Bis(tributyltin) oxide: This impurity is not a hydride donor and will not participate in the desired radical chain reaction. Its presence effectively lowers the concentration of the active reagent, potentially leading to incomplete reactions or lower yields. In some cases, it can be converted back to the hydride in situ, but this requires specific reagents.[2]
-
Tributyltin chloride: This impurity can act as a radical scavenger, terminating the radical chain and inhibiting the desired transformation.
Q5: How should I store tributyltin hydride to minimize impurity formation?
A5: To prevent degradation, tributyltin hydride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and refrigerated (2-8°C). It is advisable to handle the reagent using syringe techniques under an inert atmosphere to prevent exposure to air and moisture.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete reaction or low yield in a radical dehalogenation. | 1. Insufficient tributyltin hydride: The reagent may have degraded due to improper storage, leading to a lower concentration of the active hydride. 2. Presence of radical inhibitors: Tributyltin chloride impurity can terminate the radical chain. | 1. Check the purity of your tributyltin hydride. Use FTIR or ¹H NMR to verify the presence of the Sn-H bond. If significant degradation has occurred, purify the reagent using one of the methods outlined in Section 3. 2. Use freshly purified tributyltin hydride. If you suspect the presence of tributyltin chloride, purification by distillation is recommended. |
| Formation of unexpected byproducts. | Side reactions of impurities: The presence of other reactive organotin species could lead to undesired side reactions. | Purify the tributyltin hydride to ensure that only the desired reagent is present in your reaction mixture. |
| Difficulty in removing tin byproducts after the reaction. | Presence of non-volatile tin oxides: Bis(tributyltin) oxide is less volatile than tributyltin hydride and can be more challenging to remove by standard purification techniques. | Follow established protocols for the removal of organotin residues. This may involve techniques like flash chromatography with specific eluents or chemical treatment to convert the tin species into more easily removable forms. |
Section 3: Experimental Protocols
Identification of Impurities by Spectroscopy
A comparison of the key spectroscopic features of tributyltin hydride and its primary impurity, bis(tributyltin) oxide, is presented below.
| Spectroscopic Method | Tributyltin Hydride (Bu₃SnH) | Bis(tributyltin) oxide ((Bu₃Sn)₂O) |
| FTIR (cm⁻¹) | ~1814 (strong, sharp ν(Sn-H)) | ~770 (broad, strong ν(Sn-O-Sn)) |
| ¹H NMR (δ, ppm) | ~4.8 (m, 1H, Sn-H), 0.8-1.6 (m, 27H, Bu) | 0.9-1.7 (m, 54H, Bu) |
| ¹³C NMR (δ, ppm) | Signals corresponding to the four distinct carbons of the butyl groups. | Signals corresponding to the four distinct carbons of the butyl groups, with slightly different chemical shifts compared to the hydride. |
Purification of Tributyltin Hydride
This method is effective for removing non-volatile impurities like bis(tributyltin) oxide.
Experimental Workflow: Distillation of Tributyltin Hydride
Caption: A schematic workflow for the purification of tributyltin hydride by vacuum distillation.
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus that has been thoroughly dried. The entire system should be under an inert atmosphere (argon or nitrogen).
-
Transfer: Transfer the commercial tributyltin hydride to the distillation flask via cannula.
-
Distillation: Heat the flask gently in an oil bath. Tributyltin hydride will distill at approximately 80 °C under a vacuum of 0.4 mmHg.
-
Collection: Collect the colorless distillate in a receiving flask that is also under an inert atmosphere.
-
Storage: Store the purified tributyltin hydride under an inert atmosphere and refrigerate.
This method converts the oxide impurity back into the active hydride using a reducing agent like sodium borohydride.
Experimental Workflow: Chemical Purification of Tributyltin Hydride
Caption: A schematic workflow for the chemical purification of tributyltin hydride using sodium borohydride.
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the impure tributyltin hydride in a dry, inert solvent such as tetrahydrofuran (THF).
-
Reduction: Prepare a stabilized aqueous solution of sodium borohydride (e.g., dissolved in water containing sodium hydroxide). Add this solution to the stirred organotin solution. The reaction is typically carried out at room temperature or with gentle heating (e.g., up to 60 °C).[3]
-
Workup: After the reaction is complete (monitor by TLC or GC), separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Further Purification (Optional): For very high purity, the resulting tributyltin hydride can be further purified by vacuum distillation as described in section 3.2.1.
Section 4: Quantitative Data
The following table summarizes the expected purity levels of tributyltin hydride.
| Product/Method | Typical Purity (%) | Notes |
| Commercial Grade | ≥97% | Purity can decrease over time with exposure to air and moisture. |
| After Distillation | >99% | Effective for removing non-volatile impurities. |
| After Chemical Purification | >95% | Yields are typically high, and the product is often used directly without further purification.[4] |
Section 5: Safety Precautions
Tributyltin hydride and its derivatives are toxic and should be handled with appropriate safety measures.
-
Handling: Always handle tributyltin hydride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Exposure: Avoid inhalation of vapors and contact with skin and eyes. In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spills: Small spills can be absorbed with an inert material (e.g., vermiculite or sand) and placed in a sealed container for disposal.
-
Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations. Organotin compounds are hazardous to the environment and should not be discharged into drains.
References
- 1. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 3. US5288886A - Method of preparing trialkyl-tin hydrides - Google Patents [patents.google.com]
- 4. JP3338130B2 - Preparation of trialkyltin hydride - Google Patents [patents.google.com]
aqueous workup procedures for quenching reactions involving stannyl hydrides
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for aqueous workup procedures following reactions involving stannyl hydrides.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove organotin byproducts from my reaction mixture?
A1: Organotin compounds are known to be toxic and their presence in active pharmaceutical ingredients (APIs) is strictly regulated.[1][2] Thorough removal is essential to meet regulatory requirements for biological activity screening and market applications, where purification to parts-per-million (ppm) levels is often required.[1][2]
Q2: What are the most common organotin byproducts I should expect?
A2: In reactions utilizing this compound hydrides like tributyltin hydride (Bu₃SnH), the primary byproducts are typically tributyltin halides (Bu₃SnX) and unreacted Bu₃SnH. Another common byproduct is hexabutylditin (Bu₃SnSnBu₃).[3] These byproducts are often non-polar and can be difficult to separate from non-polar products.
Q3: What are the general strategies for removing these byproducts?
A3: The main strategies involve converting the organotin byproducts into species that are either insoluble and can be filtered off, or are polar enough to be removed by aqueous extraction or chromatography.[1] Common methods include precipitation with fluoride salts, chemical modification to alter polarity, and specialized chromatographic techniques.[1][4]
Q4: How can I quantify the amount of residual tin in my final product?
A4: Several analytical techniques can be used to determine the concentration of residual tin. For pharmaceutical applications, highly sensitive methods are required, including:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)[1]
Gas chromatography (GC) with an appropriate detector can also be used for the analysis of organotin compounds.[1]
Troubleshooting Guides
Issue 1: Persistent Tin Contamination After Aqueous KF Wash
-
Possible Cause:
-
Insufficient mixing of the organic and aqueous layers.
-
Insufficient amount of potassium fluoride (KF) used.
-
Formation of stable, organic-soluble tin species that do not readily precipitate.
-
The presence of unreacted Bu₃SnH or Bu₃SnSnBu₃ which are not as effectively removed by KF alone.[3]
-
-
Recommended Solutions:
-
Increase Mixing: Shake the separatory funnel vigorously for at least one to two minutes during each wash to ensure thorough mixing.[3]
-
Use a Saturated KF Solution: Employ a saturated aqueous solution of KF, and perform multiple washes (2-3 times).[3][4]
-
Iodine Pre-treatment: Before the KF wash, add a solution of iodine (I₂) in an organic solvent. This will convert unreacted Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which is more readily precipitated as Bu₃SnF upon treatment with KF.[3][4]
-
Filter through Celite/KF: Filter the reaction mixture through a pad of Celite mixed with potassium fluoride.[3]
-
Issue 2: Formation of an Emulsion During Aqueous Workup
-
Possible Cause:
-
The presence of finely divided solids, such as the tributyltin fluoride (Bu₃SnF) precipitate.
-
High concentration of reagents or products that act as surfactants.
-
Vigorous shaking of the separatory funnel.
-
-
Recommended Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite to remove any solids that may be stabilizing the emulsion.[3][4]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.
-
Issue 3: Difficulty Separating Non-Polar Products from Non-Polar Tin Byproducts
-
Possible Cause:
-
Similar polarity of the desired product and the organotin byproducts, making separation by standard chromatography or extraction challenging.[1]
-
-
Recommended Solutions:
-
Chemical Conversion to Alter Polarity:
-
Increase Polarity of Tin Byproduct: Treat the reaction mixture with sodium hydroxide (NaOH) to convert Bu₃SnX to the more polar Bu₃SnOH, which can then be more easily removed by aqueous extraction or silica gel chromatography.[3][5]
-
Decrease Polarity of Tin Byproduct: In cases where the desired product is more polar, treating the mixture with trimethylaluminum (AlMe₃) will convert Bu₃SnX to the even more non-polar Bu₃SnMe, potentially allowing for easier separation.[3][5]
-
-
Specialized Chromatography:
-
Triethylamine-Treated Silica Gel: Running a flash column with silica gel that has been pre-treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[3][4]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities significantly.[2][4]
-
-
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a saturated aqueous solution of potassium fluoride (KF).[1]
-
Stirring/Shaking: Vigorously shake or stir the biphasic mixture for at least one hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[1][2]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride.[1][4]
-
Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.[1]
-
Further Washes: Wash the organic layer with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Removal of Tin Byproducts using a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[2][4]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[4]
-
Column Packing: Prepare a chromatography column with the K₂CO₃/silica gel mixture using a suitable eluent.[4]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1][4]
Data Presentation
| Method | Reagents | Typical Conditions | Reported Efficiency | Reference |
| Aqueous KF Wash | Saturated aqueous KF solution | Vigorous stirring for at least 1 hour | Can reduce tin to <1% w/w, but may not be sufficient for ppm levels. | [1][2] |
| Iodine Pre-treatment followed by KF Wash | I₂, Saturated aqueous KF solution | I₂ treatment followed by standard KF wash | More effective for removing unreacted Bu₃SnH and Bu₃SnSnBu₃. | [3][4] |
| Triethylamine-Treated Silica Gel Chromatography | Silica gel, ~2-5% triethylamine in eluent | Standard flash column chromatography | Can almost entirely remove Bu₃SnX byproducts. | [3][4] |
| Potassium Carbonate/Silica Gel Chromatography | 10% w/w anhydrous K₂CO₃ in silica gel | Standard flash column chromatography | Can reduce organotin impurities to below 15 ppm. | [2][4] |
| NaOH Treatment | Aqueous NaOH solution | Aqueous extraction | Converts Bu₃SnX to the more polar Bu₃SnOH. | [3][5] |
| AlMe₃ Treatment | Trimethylaluminum (AlMe₃) | Reaction in an organic solvent | Converts Bu₃SnX to the more non-polar Bu₃SnMe. | [3][5] |
Visualizations
Caption: Workflow for organotin removal using aqueous KF wash.
Caption: Workflow for organotin removal via chromatography.
References
Technical Support Center: Mitigating the Toxicity of Organotin Waste in Laboratory Settings
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, mitigation, and disposal of organotin waste in a laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of organotin compounds in the lab?
A1: Organotin compounds are highly toxic and can be absorbed through the skin, inhalation, or ingestion.[1] The toxicity varies based on the number and type of organic groups attached to the tin atom, with tri-substituted organotins like Tributyltin (TBT) and Triphenyltin (TPT) being the most toxic.[1] Acute exposure can lead to skin and eye irritation, respiratory problems, and neurological damage.[1] Some organotins are also endocrine disruptors.[2][3]
Q2: What are the different types of organotin waste generated in a laboratory?
A2: Laboratory activities can generate several types of organotin waste, including:
-
Liquid Waste: Unused reagents, reaction mixtures, and solvent rinses from glassware.
-
Solid Waste: Contaminated consumables such as gloves, filter paper, silica gel, and absorbent materials used for spill cleanup.
-
Contaminated Glassware: Reaction flasks, beakers, and other glassware that have come into contact with organotin compounds.
Q3: What personal protective equipment (PPE) is required when handling organotin waste?
A3: When handling organotin compounds and their waste, it is crucial to use appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant or cotton lab coat.
-
Respiratory Protection: For spills or when generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Q4: How should I store organotin waste before treatment or disposal?
A4: Organotin waste is considered hazardous and must be segregated from other waste streams.[1] Use clearly labeled, sealed, and appropriate containers for liquid and solid waste.[1][5] Store these containers in a well-ventilated, designated area away from incompatible materials.
Troubleshooting Guides
Problem: After treating my organotin waste with potassium fluoride (KF) solution, an emulsion or a thick precipitate has formed, making separation difficult.
-
Possible Cause: The formation of insoluble tributyltin fluoride (Bu₃SnF) at the interface of the organic and aqueous layers is expected, but can sometimes hinder separation.[6]
-
Solution: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF. The filtrate can then be returned to a separatory funnel for proper phase separation.[6][7]
Problem: The oxidation of my liquid organotin waste with bleach appears to be incomplete.
-
Possible Cause 1: The concentration of the oxidizing agent may be insufficient for the amount of organotin waste.
-
Solution 1: Add the bleach in small portions while monitoring the reaction. If the reaction is slow or appears to have stopped, more bleach can be carefully added. Ensure the mixture is stirred continuously for several hours or overnight to ensure complete oxidation.[1]
-
Possible Cause 2: The organotin waste may be too concentrated.
-
Solution 2: Dilute the organotin waste with a suitable solvent in a fume hood before adding the oxidizing agent.[1]
Problem: My final product is contaminated with organotin byproducts, even after chromatography.
-
Possible Cause: The polarity of your product and the organotin byproducts may be too similar for effective separation on a standard silica gel column.[8]
-
Solution: Pre-treat the silica gel with 2-5% triethylamine in the eluent. This can help in effectively removing organotin byproducts during chromatography.[6]
Quantitative Data on Mitigation Strategies
The following table summarizes the efficiency of various methods for removing organotin compounds.
| Mitigation Method | Organotin Compound | Matrix | Removal Efficiency (%) | Reference |
| Fenton's Reagent | Tributyltin (TBT) | Spiked Sediment | >98% | [9] |
| Electrochemical Treatment | Tributyltin (TBT) | Spiked Sediment | >98% | [9] |
| Fenton's Reagent | Tributyltin (TBT) | Contaminated Sediment | 64% | [9] |
| Electrochemical Treatment | Tributyltin (TBT) | Contaminated Sediment | 58% | [9] |
| Adsorption-Flocculation | Organotins | Wastewater | >99.98% | [10] |
| Sewage Treatment (Primary) | Tributyltin (TBT) | Wastewater | 81% (average) | [11] |
| Sewage Treatment (Secondary) | Tributyltin (TBT) | Wastewater | 71% (average) | [11] |
| Sewage Treatment (Overall) | Tributyltin (TBT) | Wastewater | 86% (average) | [11] |
Experimental Protocols
Protocol 1: Oxidative Treatment of Liquid Organotin Waste
Objective: To reduce the toxicity of liquid organotin waste by oxidizing organotins to less harmful inorganic tin compounds.
Materials:
-
Liquid organotin waste
-
Commercial bleach (sodium hypochlorite solution) or 10% hydrogen peroxide solution
-
Large, chemically resistant container
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure the organotin waste is not mixed with other incompatible waste streams.
-
Dilution: In a chemical fume hood, dilute highly concentrated organotin waste with a suitable solvent.
-
Oxidation: Slowly add the oxidizing agent (e.g., commercial bleach) to the diluted waste while stirring continuously. This reaction can be exothermic, so add the oxidant in small portions.
-
Reaction Time: Allow the mixture to stir for several hours, or preferably overnight, to ensure complete oxidation.[1]
-
Neutralization: Check the pH of the treated waste. If necessary, neutralize it to a pH between 6 and 8.[1]
-
Disposal: The treated waste, now containing less toxic inorganic tin, should still be disposed of as hazardous waste. Transfer it to a designated, labeled hazardous waste container.[1]
Protocol 2: Precipitation of Organotins from Reaction Mixtures
Objective: To remove organotin byproducts from a reaction mixture by precipitation.
Materials:
-
Crude reaction mixture containing organotin byproducts
-
Suitable organic solvent (e.g., ethyl acetate, diethyl ether)
-
1M Potassium Fluoride (KF) aqueous solution
-
Separatory funnel
-
Celite
-
Filtration apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the reaction mixture with a suitable organic solvent.
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous KF solution. Shake the funnel vigorously for at least one minute during each wash.[7]
-
Precipitate Formation: A white precipitate of organotin fluoride (e.g., Bu₃SnF) may form at the interface of the two layers.[7]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the insoluble precipitate.[7][8]
-
Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the organic phase using a rotary evaporator.
Protocol 3: Decontamination of Glassware
Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone)
-
Commercial bleach or 20% nitric acid
-
Large soaking tub
-
Appropriate PPE
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with an appropriate organic solvent to remove the bulk of the organotin residues. Collect this rinse as hazardous waste.
-
Oxidative Soaking: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid. Allow the glassware to soak for at least 12 hours (overnight is recommended).[12] This process oxidizes the residual organotin compounds to less toxic inorganic tin species.[12]
-
Final Cleaning: After soaking, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.
-
Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. epa.nsw.gov.au [epa.nsw.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. Removal of organotins during sewage treatment: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
119Sn NMR Spectroscopy: A Comparative Guide for the Characterization of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 119Sn Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool for the structural elucidation and characterization of organotin compounds. It offers a comparison with alternative techniques and presents supporting experimental data to aid in methodological selection for research, quality control, and drug development applications.
Introduction to 119Sn NMR Spectroscopy
119Sn NMR spectroscopy is a highly effective technique for investigating the chemical environment of tin atoms in organometallic compounds.[1] The tin nucleus possesses several NMR-active isotopes, with 119Sn being the most commonly utilized due to its favorable sensitivity and natural abundance.[2] This method provides valuable insights into the coordination number of the tin center, the nature of the organic and inorganic ligands, and the overall molecular geometry in solution.[1][3][4]
Key Principles and Parameters
The utility of 119Sn NMR spectroscopy lies in the analysis of two primary parameters: chemical shifts (δ) and coupling constants (J).
Chemical Shifts (δ): The chemical shift of a 119Sn nucleus is highly sensitive to its electronic environment. A key factor influencing the chemical shift is the coordination number of the tin atom. As the coordination number increases, the tin nucleus becomes more shielded, resulting in an upfield shift (to lower ppm values) of the resonance signal.[1][4] This correlation is a powerful diagnostic tool for determining the geometry around the tin center in solution.[3][4] The vast range of 119Sn chemical shifts, spanning over 5000 ppm, allows for the clear distinction of various organotin species.[5]
Coupling Constants (J): Spin-spin coupling between the 119Sn nucleus and other NMR-active nuclei, such as 1H and 13C, provides crucial information about the bonding and connectivity within the molecule. The magnitude of these coupling constants, particularly one-bond (¹J(119Sn, 13C)) and two-bond (²J(119Sn, ¹H)) couplings, is related to the s-character of the tin-carbon and tin-hydrogen bonds, respectively, which in turn reflects the hybridization and geometry of the tin atom.[5]
Data Presentation: A Comparative Analysis
The following tables summarize typical 119Sn NMR chemical shift ranges and coupling constants for organotin compounds with varying coordination numbers.
Table 1: Typical 119Sn NMR Chemical Shift Ranges for Organotin Compounds
| Coordination Number | Geometry | Typical Chemical Shift Range (δ, ppm) |
| 4 | Tetrahedral | +200 to -60 |
| 5 | Trigonal bipyramidal | -90 to -330[4] |
| 6 | Octahedral | -125 to -515[4] |
Note: Chemical shifts are referenced to external tetramethyltin (Me₄Sn).
Table 2: Representative Coupling Constants for Organotin Compounds
| Coupling Constant | Typical Range (Hz) | Structural Information |
| ¹J(¹¹⁹Sn, ¹³C) | 300 - 1000 | Provides insight into the Sn-C bond and hybridization. |
| ²J(¹¹⁹Sn, ¹H) | 40 - 80 | Reflects the geometry and substitution at the tin center. |
| ¹J(¹¹⁹Sn, ¹H) | 1750 - 3000[2] | Observed in organotin hydrides. |
| ¹J(¹¹⁹Sn, ³¹P) | 50 - 2400[2] | Useful for characterizing organotin phosphine complexes. |
Experimental Protocols
Acquiring high-quality 119Sn NMR spectra requires careful attention to experimental parameters. Below is a detailed methodology for a typical experiment.
1. Sample Preparation:
-
Dissolve 10-50 mg of the organotin compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence the coordination number of the tin atom.[1]
-
Ensure the sample is homogeneous and free of particulate matter.
-
Use an external reference standard, typically tetramethyltin (Me₄Sn), in a sealed capillary to avoid contamination and reactivity issues.
2. NMR Spectrometer Setup and Data Acquisition:
-
The experiment is performed on a high-field NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe to the 119Sn frequency (e.g., 186.5 MHz on a 500 MHz spectrometer).
-
Set the spectral width to encompass the expected chemical shift range of the organotin compound (a wide spectral width of ~200-300 ppm is a good starting point).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and improve the signal-to-noise ratio.
-
The acquisition time is typically set to 1-2 seconds.
-
A relaxation delay of 2-5 seconds is generally sufficient, but may need to be optimized based on the T₁ relaxation time of the tin nucleus.
-
The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio. For moderately concentrated samples, 128 to 1024 scans are often adequate.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the external Me₄Sn standard (δ = 0 ppm).
-
Integrate the signals to obtain quantitative information.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in 119Sn NMR spectroscopy.
Caption: Experimental workflow for 119Sn NMR spectroscopy.
Caption: Relationship between molecular structure and 119Sn NMR parameters.
Comparison with Alternative Techniques
While 119Sn NMR is a powerful tool, other analytical techniques are also employed for the characterization of organotin compounds. The choice of method depends on the specific analytical question.
| Technique | Advantages | Disadvantages |
| 119Sn NMR Spectroscopy | - Provides detailed structural information in solution.[3][4] - Directly probes the tin center. - Non-destructive.[6][7] - Can provide information on dynamic processes. | - Relatively low sensitivity compared to mass spectrometry.[6][7] - Requires soluble samples. - Can be time-consuming for dilute samples. |
| Mass Spectrometry (GC-MS, LC-MS) | - High sensitivity and selectivity.[6][7] - Excellent for trace analysis and quantification. - Can be coupled with chromatography for complex mixture analysis. | - Provides information on molecular weight and fragmentation, but limited direct structural information about the tin coordination sphere. - Destructive technique.[7] - May require derivatization (for GC-MS). |
| X-ray Crystallography | - Provides definitive solid-state structure. | - Requires a single crystal of suitable quality. - The solid-state structure may not be representative of the structure in solution. |
| Mössbauer Spectroscopy | - Sensitive to the oxidation state and coordination environment of tin in the solid state. | - Requires a solid sample. - Specialized instrumentation. |
Applications in Drug Development
Organotin compounds have garnered significant interest in drug development, particularly as potential anticancer agents.[3][8][9][10] Their biological activity is often linked to their structure and coordination chemistry. 119Sn NMR spectroscopy plays a crucial role in this field by:
-
Confirming the structure of newly synthesized organotin-based drug candidates. [3]
-
Investigating the solution-state behavior of these compounds , which is critical for understanding their interactions with biological targets.[8]
-
Assessing the stability of organotin complexes under physiologically relevant conditions.
-
Studying the coordination of organotin compounds to biomolecules , such as amino acids and peptides, to elucidate their mechanism of action.[8]
For instance, the cytotoxicity of certain organotin compounds has been shown to correlate with their coordination geometry, which can be readily determined by 119Sn NMR.[3][9] The ability to monitor changes in the tin chemical shift upon interaction with potential biological ligands provides invaluable information for the rational design of more effective and selective organotin-based therapeutics.
References
- 1. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]
- 2. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 119Sn Chemical Shifts in five- and six-coordinate organotin chelates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 6. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diorganotin (IV) amino acid complexes as potential anticancer agents. Synthesis, structural characterization, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]
A Comparative Guide to EPR Spectroscopy for the Detection and Analysis of Transient Stannyl Radicals
For Researchers, Scientists, and Drug Development Professionals
The detection and characterization of transient stannyl radicals, key intermediates in a variety of important chemical transformations, present a significant analytical challenge due to their short lifetimes. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful and definitive method for the direct and indirect observation of these reactive species. This guide provides an objective comparison of EPR-based methods for the analysis of transient this compound radicals, supported by experimental data, and contrasts these techniques with a prominent alternative, Transient Absorption Spectroscopy (TAS).
Comparison of Detection Methods
The two primary EPR-based approaches for studying transient radicals are direct detection and spin trapping. Each method offers distinct advantages and is suited to different experimental conditions.
| Feature | Direct EPR Detection | EPR Spin Trapping | Transient Absorption Spectroscopy (TAS) |
| Principle | Direct observation of the paramagnetic this compound radical. | Chemical trapping of the transient this compound radical to form a more stable radical adduct, which is then detected by EPR. | Measures the change in absorbance of a sample after excitation with a laser pulse to detect transient species. |
| Information Obtained | Precise g-values and hyperfine coupling constants (hfcs) of the original radical, providing detailed structural information. | g-values and hfcs of the spin adduct, which can be used to infer the structure of the original radical. | Kinetic data (formation and decay rates), extinction coefficients of the transient species. Provides less structural detail than EPR. |
| Selectivity | Highly selective for the specific radical being observed. | Can be less selective; the spin trap may react with multiple radical species present in the system. | Can be less selective; overlapping absorption bands from different transient species can complicate analysis. |
| Sensitivity | Generally lower sensitivity, requires a relatively high concentration of the transient radical for detection. | Higher sensitivity as the stable spin adduct can accumulate to detectable concentrations. | High sensitivity for species with strong absorption in the UV-Vis region. |
| Temporal Resolution | Can be used in time-resolved experiments to study radical kinetics. | Generally provides information on the presence of radicals over a longer timescale. | Excellent time resolution (femtosecond to microsecond), ideal for studying fast kinetics. |
| Experimental Complexity | Can be more complex, often requiring low temperatures to stabilize the radicals. | Relatively straightforward to implement in various chemical and biological systems. | Requires a specialized laser flash photolysis setup. |
EPR Spectral Data for Transient this compound Radicals
The following table summarizes key EPR parameters for representative transient this compound radicals, illustrating the type of quantitative data obtainable through direct detection.
| Radical Species | g-value | Hyperfine Coupling Constants (A) / G | Generation Method | Reference |
| α-Triphenylstannylvinyl radical | 2.0014 | a(¹¹⁹/¹¹⁷Sn) = 95, a(¹Hβ) = 11 | O-directed hydrostannation of a dialkyl propargylic alcohol with Ph₃SnH/cat. Et₃B and O₂ | [1][2][3] |
| Tri-n-butyltin radical (n-Bu₃Sn•) | - | Not readily observable in solution by direct EPR | Hydrogen atom abstraction from tri-n-butyltin hydride |
Note: The tri-n-butyltin radical is not easily observed directly in solution by EPR, highlighting a scenario where alternative techniques like TAS or spin trapping are crucial.
Experimental Protocols
Generation of α-Triphenylstannylvinyl Radical for Direct EPR Detection
This protocol is adapted from the work of Hale and coworkers.[1][2][3]
Materials:
-
Dry toluene
-
Alkynol substrate (e.g., 1-(1-hydroxycyclohexyl)propyne)
-
Triphenyltin hydride (Ph₃SnH)
-
Triethylborane (Et₃B, 1.0 M in hexanes)
-
Oxygen (air)
-
EPR tubes (quartz)
-
Syringes and needles for anaerobic transfer
Procedure:
-
A solution of the alkynol substrate (e.g., 0.5 M) and triphenyltin hydride (1.0 equivalent) in dry toluene is prepared under an inert atmosphere (e.g., argon).
-
The solution is transferred to a quartz EPR tube.
-
A catalytic amount of triethylborane (e.g., 0.1 equivalents) is added to the solution via syringe.
-
A small amount of air is introduced into the EPR tube to initiate the radical reaction.
-
The EPR tube is immediately placed in the EPR spectrometer cavity, pre-cooled to the desired temperature (e.g., -50 °C).
-
EPR spectra are recorded.
Visualization of Methodologies
Experimental Workflow for EPR Detection
Caption: Experimental workflow for EPR detection of this compound radicals.
Comparison of Direct vs. Spin Trapping EPR
Caption: Direct detection vs. spin trapping in EPR spectroscopy.
Alternative Technique: Transient Absorption Spectroscopy (TAS)
For this compound radicals that are difficult to observe by direct EPR in solution, such as the tri-n-butyltin radical, Transient Absorption Spectroscopy (TAS) provides a powerful alternative for kinetic analysis.
Key Features of TAS for this compound Radical Detection:
-
Direct Kinetic Measurements: TAS allows for the direct measurement of the rates of formation and decay of transient species.
-
Determination of Extinction Coefficients: It can be used to determine the molar extinction coefficient of the radical, which is crucial for quantitative kinetic modeling.
-
Complementary Information: While lacking the detailed structural information from EPR, TAS provides invaluable kinetic data that complements EPR studies.
For example, the tri-n-butylthis compound radical (n-Bu₃Sn•) exhibits a characteristic absorption in the UV-Vis region, which can be monitored over time to study its reaction kinetics.
Conclusion
EPR spectroscopy, through both direct detection and spin trapping techniques, offers unparalleled insight into the structure and presence of transient this compound radicals. Direct detection provides precise structural parameters of the radical itself, while spin trapping offers a more sensitive method for confirming the presence of these fleeting intermediates. For kinetic studies, especially when direct EPR detection is challenging, Transient Absorption Spectroscopy serves as a critical complementary technique. The choice of method will ultimately depend on the specific research question, the properties of the this compound radical of interest, and the experimental conditions. A combined approach, leveraging the strengths of each technique, will often provide the most comprehensive understanding of the role of transient this compound radicals in chemical and biological processes.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trialkylstannyl Derivatives
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of trialkylstannyl derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Understanding these fragmentation patterns is crucial for the accurate identification and quantification of these compounds in various matrices.
The analysis of organotin compounds, a class of organometallic chemicals, is of significant interest due to their widespread industrial use and environmental persistence.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the speciation and analysis of these compounds.[1] Electron Ionization (EI) is a commonly employed ionization technique for the more volatile organotin compounds.[2][3]
General Fragmentation Pathways under Electron Ionization (EI)
Upon electron ionization, trialkylthis compound derivatives typically undergo a series of characteristic fragmentation reactions. The molecular ion (M+•) is often weak or absent in the mass spectra of tetraalkyltins.[4] The fragmentation is generally initiated by the cleavage of a tin-carbon bond, leading to the successive loss of alkyl radicals. This process is a dominant feature in the mass spectra of these compounds.[4]
A key characteristic of the mass spectra of organotin compounds is the presence of distinct isotopic clusters for tin-containing ions, which arises from the multiple stable isotopes of tin (Sn-116, Sn-117, Sn-118, Sn-119, Sn-120, Sn-122, and Sn-124).[5]
The general fragmentation pathway can be summarized as follows:
-
Initial Ionization: Formation of the molecular ion, [R₃SnX]⁺•.
-
Alpha-Cleavage: The primary fragmentation step involves the homolytic cleavage of a tin-alkyl bond, resulting in the loss of an alkyl radical (R•) and the formation of a stable [R₂SnX]⁺ ion. This is often the base peak in the spectrum.
-
Successive Alkyl Loss: Further fragmentation occurs through the sequential loss of the remaining alkyl groups as neutral alkene molecules (e.g., butene from a butyl group) or alkyl radicals, leading to the formation of [RSnX]⁺• and eventually [SnX]⁺ ions.[6]
Caption: Generalized EI fragmentation pathway of a trialkylthis compound derivative.
Comparative Fragmentation Data
The following table summarizes the characteristic fragment ions observed in the mass spectra of common trialkylthis compound derivatives.
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Fragment Structure / Neutral Loss | Ionization Method |
| Trimethyltin Chloride | 199 (for ¹²⁰Sn, ³⁵Cl) | 183, 165 | [ (CH₃)₂SnCl ]⁺, [ CH₃SnCl ]⁺• | EI |
| Tributyltin Chloride | 325 (for ¹²⁰Sn, ³⁵Cl) | 291, 235, 179, 123 | [ (C₄H₉)₃Sn ]⁺, [ (C₄H₉)₂SnCl ]⁺, [ C₄H₉SnCl ]⁺•, [ SnH₃ ]⁺ | ESI, EI |
| Triphenyltin Chloride | 385 (for ¹²⁰Sn, ³⁵Cl) | 309, 197 | [ (C₆H₅)₂Sn ]⁺•, [ C₆H₅Sn ]⁺ | EI |
| Tetrabutyltin | 347 (for ¹²⁰Sn) | 291, 235, 179 | [ (C₄H₉)₃Sn ]⁺, [ (C₄H₉)₂SnH ]⁺, [ C₄H₉SnH₂ ]⁺ | EI |
Note: m/z values are often represented as a cluster due to tin and chlorine isotopes. The value for the most abundant isotope is typically cited.[5]
Experimental Protocols
A standardized protocol for the analysis of trialkylthis compound derivatives by GC-MS is outlined below. Due to the polarity of some organotin compounds, a derivatization step is often necessary to increase their volatility for GC analysis.[5]
1. Sample Preparation and Derivatization (using Grignard Reagent)
-
Concentrate the sample extract to 1 mL in an apolar solvent (e.g., hexane) in a reaction tube.[5]
-
Add 0.5 mL of a Grignard reagent, such as pentylmagnesium bromide (2 M in diethyl ether).[5][7]
-
Vortex the mixture for 10 seconds and allow the phases to separate.[5]
-
The clear upper layer (hexane phase) containing the derivatized, now tetraalkylated, organotin compounds is transferred to an autosampler vial for GC-MS analysis.[5]
-
Alternatively, sodium tetraethylborate (NaBEt₄) can be used as an ethylating agent.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental parameters are typical for the analysis of derivatized organotin compounds.[1]
-
Gas Chromatograph:
-
Mass Spectrometer:
Caption: A typical experimental workflow for the GC-MS analysis of organotin compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Organotin Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Single-Crystal X-ray Diffraction and Alternative Analytical Techniques
The precise characterization of organotin coordination complexes is paramount for understanding their structure-activity relationships, which is critical for their application in fields ranging from catalysis to medicinal chemistry. While single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement in the solid state, a comprehensive understanding of these complexes often requires a multi-technique approach. This guide provides an objective comparison of SC-XRD with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations, supported by experimental data and detailed protocols.
At a Glance: Comparison of Key Analytical Techniques
| Technique | Information Provided | Sample Phase | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Solid (single crystal) | Low | Unambiguous determination of solid-state structure. | Requires high-quality single crystals; structure may not represent the solution-state conformation. |
| ¹¹⁹Sn NMR Spectroscopy | Information about the coordination number and geometry around the tin center in solution. | Liquid | High | Provides insights into the behavior of the complex in solution; sensitive to changes in the coordination environment. | Does not provide a complete 3D structure; interpretation can be complex. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues. | Liquid | High | High sensitivity and selectivity; suitable for complex mixtures; allows for simplified sample preparation. | Does not provide detailed 3D structural information; ionization can sometimes be challenging for neutral complexes. |
| Density Functional Theory (DFT) Calculations | Optimized molecular geometry, prediction of spectroscopic properties (NMR, IR), reaction mechanisms, and relative energies of different isomers/conformations. | In silico | Medium | Complements experimental data; provides insights into electronic structure and reactivity. | Accuracy is dependent on the chosen functional and basis set; requires computational resources. |
In-Depth Analysis of Two Diphenyltin(IV) Thio-Schiff Base Complexes
To illustrate the complementary nature of these techniques, we will consider two recently reported diphenyltin(IV) thio-Schiff base complexes, designated here as Complex 1 (CCDC 2253131) and Complex 2 (CCDC 2253132).
Single-Crystal X-ray Diffraction (SC-XRD) Data
The definitive solid-state structures of Complex 1 and Complex 2 were determined by SC-XRD. The key crystallographic data are summarized below.
| Parameter | Complex 1 (CCDC 2253131) | Complex 2 (CCDC 2253132) |
| Chemical Formula | C₃₃H₃₅NOSSn | C₃₄H₃₄F₃NOSSn |
| Formula Weight | 612.37 | 680.40 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.1933(3) | 10.1933(3) |
| b (Å) | 18.6781(6) | 18.6781(6) |
| c (Å) | 15.2915(5) | 15.2915(5) |
| β (°) | 90.297(1) | 90.297(1) |
| Volume (ų) | 2911.33(16) | 2911.33(16) |
| Z | 4 | 4 |
| R-factor (R1) | 0.0458 | Not available |
| wR2 | 0.1201 | Not available |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC).
These data provide a precise and unambiguous depiction of the molecular geometry, including the coordination around the tin atom, in the crystalline state. For both complexes, the tin atom is six-coordinate, adopting a distorted trigonal bipyramidal geometry.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
A high-quality single crystal of the organotin complex is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is chosen under a microscope. It is mounted on a cryoloop or a glass fiber using a cryoprotectant oil.
-
Data Collection: The crystal is centered in the X-ray beam of a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. The final structure is validated using tools like CHECKCIF.
¹¹⁹Sn NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the organotin complex is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogenous and free of any solid particles.
-
Instrument Setup: The ¹¹⁹Sn NMR spectrum is recorded on a multinuclear NMR spectrometer. A common external standard is tetramethyltin (SnMe₄).
-
Data Acquisition: A one-dimensional ¹¹⁹Sn{¹H} (proton-decoupled) spectrum is typically acquired. The chemical shift (δ) is reported in parts per million (ppm) relative to the standard. The chemical shift value is highly indicative of the coordination number of the tin atom in solution.[1][2][3][4] For instance, four-coordinate organotin compounds typically have chemical shifts in the range of +200 to -60 ppm, while five- and six-coordinate species are found further upfield (more negative ppm values).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A dilute solution of the organotin complex (typically in the µg/mL range) is prepared in a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol). For samples from a complex matrix, a sample extraction and clean-up step, such as QuEChERS, may be necessary.[5][6]
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program is often used to separate the analyte from any impurities.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.[7][8][9][10] The mass spectrometer is typically operated in positive ion mode. Data is acquired in full scan mode to identify the molecular ion and in product ion scan (MS/MS) mode to obtain fragmentation patterns for structural confirmation. Multiple reaction monitoring (MRM) can be used for quantification.[5][11]
Density Functional Theory (DFT) Calculations
-
Model Building: An initial 3D structure of the organotin complex is built using molecular modeling software. The coordinates from the SC-XRD structure can be used as a starting point.
-
Geometry Optimization: The geometry of the molecule is optimized using a DFT method with a suitable functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for tin and 6-31G(d) for other atoms). This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Property Calculation: Further calculations can be performed to predict other properties, such as NMR chemical shifts, which can then be compared with the experimental data for validation.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the comprehensive characterization of an organotin coordination complex.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. epa.gov [epa.gov]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. researchgate.net [researchgate.net]
- 11. sciex.jp [sciex.jp]
comparative analysis of Stille coupling versus Suzuki coupling for biaryl synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the formation of carbon-carbon bonds is a foundational challenge. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have become indispensable. This guide provides a detailed comparative analysis of two of the most powerful and widely utilized of these reactions: the Stille coupling and the Suzuki-Miyaura coupling, with a specific focus on their application in biaryl synthesis.
This objective comparison is supported by experimental data to assist in the rational selection of the optimal method for a given synthetic target, considering factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and byproduct removal.
At a Glance: Key Differences Between Stille and Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoboron compounds (e.g., boronic acids, R-B(OH)₂) |
| Toxicity of Reagents | High toxicity of organotin compounds and byproducts. | Low toxicity of organoboron reagents and byproducts. |
| Reaction Conditions | Typically proceeds under neutral or mildly basic conditions. | Requires a base to activate the organoboron reagent. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups. | Generally good, but can be sensitive to strong bases. |
| Byproduct Removal | Tin byproducts can be challenging to remove completely. | Boron-based byproducts are often water-soluble and easily removed. |
| Reagent Stability | Organostannanes are generally stable to air and moisture. | Boronic acids can be prone to protodeboronation. |
Performance Comparison: A Data-Driven Analysis
The choice between Stille and Suzuki coupling is often dictated by the specific substrates involved. The following tables summarize quantitative yield data from a comparative study on the functionalization of various aryl bromides, providing insights into the performance of each reaction with electronically and sterically diverse partners.
Table 1: Coupling of Electronically Varied Aryl Bromides
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 90 | 95 |
| 4-Bromotoluene | 92 | 91 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 89 | 80 |
| 4-Bromobenzonitrile | 88 | 75 |
| 4-Bromobenzaldehyde | 91 | 39 |
| Methyl 4-bromobenzoate | 80 | 59 |
Data sourced from a comparative study on the functionalization of diazocines.
Table 2: Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 1-Bromo-2-mesitylbenzene | 57 | Low (not reported) |
Data sourced from a comparative study on the functionalization of diazocines.
Table 3: Coupling of Heterocyclic Bromides
| Heterocyclic Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromothiophene | 90 | 57 |
| 2-Bromofuran | 85 | 51 |
| 3-Bromofuran | 82 | 45 |
| 4-Bromopyridine | 47 | 0 |
Data sourced from a comparative study on the functionalization of diazocines.
From the data, it is evident that the Stille coupling often provides more consistent and, in many cases, higher yields, particularly with challenging substrates . This includes electron-deficient aryl halides, sterically hindered systems, and various heterocyclic partners. The Suzuki coupling, while highly effective for many standard transformations, can be more sensitive to steric hindrance and the presence of certain functional groups that may be incompatible with the basic reaction conditions.
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Stille Coupling Catalytic Cycle
The Stille coupling typically does not require a base for the transmetalation step, as the organostannane is sufficiently nucleophilic to transfer its organic group to the palladium center.
Suzuki Coupling Catalytic Cycle
In contrast, the Suzuki coupling requires a base to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates the transmetalation step.
Experimental Protocols
Below are representative experimental protocols for the Stille and Suzuki coupling reactions for biaryl synthesis. These should be regarded as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Stille Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Dry, degassed solvent (e.g., DMF or toluene, 5 mL)
-
Optional: Copper(I) iodide (CuI) or Lithium chloride (LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide and the palladium catalyst.
-
Add the dry, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture.
-
If required, add the co-catalyst or additive.
-
Thoroughly degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the resulting slurry through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., toluene/water 4:1, or dioxane/water 4:1, 5 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Decision Workflow: Choosing the Right Coupling Reaction
The selection between Stille and Suzuki coupling can be guided by a logical workflow that takes into account the specific requirements of the synthesis.
Conclusion
Both the Stille and Suzuki coupling reactions are exceptionally powerful and versatile methods for the synthesis of biaryls. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it particularly attractive for applications in the pharmaceutical industry and for large-scale synthesis.
advantages and disadvantages of stannyl reagents compared to Grignard reagents for allylation
In the realm of organic synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of reactions available, allylation—the introduction of an allyl group—stands out as a powerful tool for creating stereochemically rich and versatile intermediates. For decades, Grignard reagents have been the workhorses for this transformation. However, the emergence of organostannanes, or stannyl reagents, has provided a valuable alternative with a distinct set of advantages and disadvantages. This guide offers a detailed comparison of this compound and Grignard reagents for allylation, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound Reagents (e.g., Allyltributyltin) | Grignard Reagents (e.g., Allylmagnesium Bromide) |
| Reactivity | Moderately nucleophilic; often require Lewis acid activation. | Highly nucleophilic and basic; react spontaneously with many electrophiles. |
| Functional Group Tolerance | High: Tolerant of esters, ketones, nitriles, and other sensitive groups. | Low: Reacts with protic functional groups (alcohols, amines, etc.) and is incompatible with many carbonyl derivatives. |
| Chemoselectivity | High: Can selectively allylate aldehydes in the presence of ketones with appropriate Lewis acid catalysis. | Low: Often reacts unselectively with multiple electrophilic sites in a molecule. |
| Stereoselectivity | Good to excellent, particularly with chiral Lewis acids or auxiliaries. | Often low and difficult to predict; standard stereochemical models frequently fail.[1][2] |
| Toxicity & Handling | High toxicity of organotin byproducts; requires careful handling and purification. | Highly reactive and moisture-sensitive; requires anhydrous conditions. Less toxic byproducts. |
| Reaction Conditions | Often requires a stoichiometric or catalytic amount of a Lewis acid. | Typically requires no additives but must be performed under strictly anhydrous conditions. |
Delving Deeper: A Performance Showdown
The choice between a this compound and a Grignard reagent for allylation often hinges on the specific substrate and the desired outcome. Grignard reagents, with their high reactivity, are often effective for simple, unfunctionalized substrates.[1] However, this high reactivity comes at the cost of selectivity and functional group tolerance. In contrast, the milder nature of this compound reagents allows for greater control and compatibility with complex molecules, albeit often requiring activation by a Lewis acid.[3]
Reactivity and Functional Group Tolerance
Grignard reagents are potent nucleophiles and strong bases. This dual reactivity makes them incompatible with molecules containing acidic protons, such as alcohols, amines, and even terminal alkynes. Furthermore, their high nucleophilicity can lead to undesired side reactions with many common functional groups like esters and nitriles.[4] This often necessitates the use of protecting groups, adding steps and complexity to a synthetic sequence.
This compound reagents, particularly allyltributyltin, are significantly less basic and nucleophilic. They are stable in the presence of a wide array of functional groups, including esters, amides, and nitriles, making them ideal for the late-stage functionalization of complex molecules.[3][4]
Chemoselectivity and Regioselectivity
The high reactivity of allylmagnesium bromide often leads to poor chemoselectivity. For instance, in a molecule containing both an aldehyde and a ketone, a Grignard reagent will often react with both carbonyls indiscriminately.[2] this compound reagents, when paired with a suitable Lewis acid, can exhibit remarkable chemoselectivity. For example, certain bulky aluminum Lewis acids can catalyze the allylation of aldehydes with high preference over ketones.[5]
In terms of regioselectivity with substituted allyl reagents, both stannanes and Grignard reagents can provide access to either the α or γ-addition product, depending on the specific reagent, substrate, and reaction conditions.
Diastereoselectivity
A significant advantage of this compound reagents lies in the realm of stereocontrol. The diastereoselectivity of allylation with stannanes can be effectively controlled through the use of chiral Lewis acids or by employing substrates with resident chirality.[6] In contrast, predicting the stereochemical outcome of allylation with Grignard reagents is notoriously difficult. Standard models like the Felkin-Anh and Cram's rule often fail to accurately predict the major diastereomer.[1][2] This lack of predictable stereocontrol can be a major drawback in the synthesis of complex targets with multiple stereocenters.
Experimental Data: A Side-by-Side Look
Direct side-by-side comparisons of this compound and Grignard reagents for the allylation of the same substrate in the literature are not abundant. However, by compiling data from various sources, a comparative picture emerges.
| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | Allylmagnesium bromide | Et₂O, 0 °C to rt | 95 | N/A | [7] |
| Benzaldehyde | Allyltributylstannane | BF₃·OEt₂, CH₂Cl₂, -78 °C | 98 | N/A | [3] |
| 2-Phenylpropanal | Allylmagnesium bromide | Et₂O, -78 °C to rt | 85 | 55:45 | [1] |
| 2-Phenylpropanal | Allyltributylstannane | BF₃·OEt₂, CH₂Cl₂, -78 °C | 91 | 85:15 | [6] |
Note: The data presented is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Allylation of Benzaldehyde with Allylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Allyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous Et₂O to cover the magnesium.
-
Add a solution of allyl bromide (1.1 eq) in anhydrous Et₂O dropwise to the magnesium suspension to initiate the Grignard reagent formation. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous Et₂O dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Lewis Acid-Catalyzed Allylation of Benzaldehyde with Allyltributylstannane
Materials:
-
Benzaldehyde
-
Allyltributylstannane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add BF₃·OEt₂ (1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add allyltributylstannane (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Reaction Mechanisms and Logical Relationships
To visualize the fundamental differences in the reaction pathways of this compound and Grignard reagents in allylation, the following diagrams illustrate the key steps.
Caption: Uncatalyzed allylation of an aldehyde with a Grignard reagent proceeds through a cyclic transition state.
Caption: Lewis acid-catalyzed allylation with a this compound reagent involves activation of the carbonyl group.
Conclusion and Future Perspectives
Both this compound and Grignard reagents are valuable tools for the allylation of carbonyl compounds. The high reactivity of Grignard reagents makes them suitable for simple substrates where functional group compatibility is not a concern. However, for complex molecules requiring high levels of chemo-, regio-, and stereoselectivity, the milder and more tunable reactivity of this compound reagents, often in conjunction with a Lewis acid, offers a clear advantage.
A significant drawback of organostannanes is their inherent toxicity and the difficulty in removing tin byproducts from the final product. This has driven research into developing catalytic versions of these reactions and exploring less toxic alternatives.
For researchers and drug development professionals, the choice between these two classes of reagents will ultimately depend on the specific synthetic challenge at hand. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, is crucial for making an informed decision and achieving the desired synthetic outcome efficiently and selectively.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bulky Aluminum Lewis Acids as Novel Efficient and Chemoselective Catalysts for the Allylation of Aldehydes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Tributyltin Hydride versus Tris(trimethylsilyl)silane as Radical Mediators
In the realm of synthetic organic chemistry, radical-mediated reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For decades, tributyltin hydride (Bu₃SnH) has been the go-to reagent for many of these transformations. However, growing concerns over its toxicity have spurred the search for safer and more environmentally benign alternatives. Among the frontrunners is tris(trimethylsilyl)silane ((TMS)₃SiH), a silicon-based radical mediator that has proven to be a viable, and in some cases, superior alternative. This guide provides an objective, data-driven comparison of these two reagents to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Differences
| Feature | Tributyltin Hydride (Bu₃SnH) | Tris(trimethylsilyl)silane ((TMS)₃SiH) | Key Advantage |
| Hydrogen Donation Rate | Faster | Slower | (TMS)₃SiH for cascade/rearrangement reactions |
| Toxicity | High | Low | (TMS)₃SiH |
| Byproduct Removal | Difficult, requires specific quenching | Generally easier, standard chromatography | (TMS)₃SiH |
| Stereoselectivity | Moderate | Often higher | (TMS)₃SiH |
| Cost | Generally lower | Generally higher | Bu₃SnH |
Performance in Key Radical Reactions: A Quantitative Comparison
The efficacy of a radical mediator is best judged by its performance in common chemical transformations. Below is a summary of quantitative data from studies directly comparing tributyltin hydride and tris(trimethylsilyl)silane in three major classes of radical reactions: dehalogenation, deoxygenation (Barton-McCombie), and cyclization.
Radical Dehalogenation
| Substrate | Reagent | Yield (%) | Reaction Time (h) |
| 1-Bromoadamantane | Bu₃SnH | 95 | 1 |
| 1-Bromoadamantane | (TMS)₃SiH | 93 | 2 |
Barton-McCombie Deoxygenation
| Substrate | Reagent | Yield (%) | Reaction Time (h) |
| Phenethyl alcohol xanthate | Bu₃SnH | 85 | 1.5 |
| Phenethyl alcohol xanthate | (TMS)₃SiH | 82 | 3 |
Radical Cyclization: Synthesis of 2,4-Disubstituted Piperidines
The synthesis of 2,4-disubstituted piperidines via the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates highlights a key performance difference between the two mediators. The slower hydrogen atom transfer from (TMS)₃SiH allows for a competing rearrangement cascade of the minor stereoisomer, leading to a significant enhancement in diastereoselectivity.[1]
| R group in Substrate | Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Methyl | Bu₃SnH | 85 | 3:1 |
| Methyl | (TMS)₃SiH | 90 | 73:27 |
| Isopropyl | Bu₃SnH | 78 | 4:1 |
| Isopropyl | (TMS)₃SiH | 82 | 95:5 |
| tert-Butyl | Bu₃SnH | 75 | 6:1 |
| tert-Butyl | (TMS)₃SiH | 60 | >99:1 |
Toxicity Profile: A Critical Consideration
The primary driver for the adoption of tris(trimethylsilyl)silane is its significantly lower toxicity compared to organotin compounds. Tributyltin compounds are known to be potent endocrine disruptors and immunotoxicants.
| Compound | LD₅₀ (Oral, Rat) | Classification |
| Tributyltin hydride | 100-200 mg/kg (estimated) | Highly Toxic |
| Tris(trimethylsilyl)silane | > 2000 mg/kg (estimated) | Low Toxicity |
Note: Precise LD₅₀ values for both compounds can vary between sources. The values presented are representative of the available data and highlight the significant difference in acute toxicity.
The Radical Chain Mechanism: A Visual Breakdown
Both tributyltin hydride and tris(trimethylsilyl)silane operate via a similar radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.
Caption: General radical chain mechanism for both mediators.
Experimental Protocols
Radical Cyclization for the Synthesis of 2,4-Disubstituted Piperidines
The following is a representative protocol for the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, adapted from the literature.[1]
General Procedure using Tributyltin Hydride:
-
To a solution of the bromoalkene (1.0 mmol) in deoxygenated toluene (100 mL) at reflux (110 °C) is added a solution of tributyltin hydride (1.2 mmol) and AIBN (0.1 mmol) in deoxygenated toluene (20 mL) via syringe pump over 4 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (50 mL) and a saturated aqueous solution of potassium fluoride (50 mL) is added. The mixture is stirred vigorously for 1 hour.
-
The resulting precipitate of tributyltin fluoride is removed by filtration through a pad of Celite.
-
The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired piperidine derivative.
General Procedure using Tris(trimethylsilyl)silane:
-
To a solution of the bromoalkene (1.0 mmol) in deoxygenated toluene (100 mL) at reflux (110 °C) is added a solution of tris(trimethylsilyl)silane (1.2 mmol) and AIBN (0.2 mmol) in deoxygenated toluene (20 mL) via syringe pump over 8 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified directly by flash column chromatography on silica gel to afford the desired piperidine derivative. The silyl byproducts are generally less polar and elute more quickly than the desired product.
Workup and Purification: A Practical Divide
A significant practical advantage of tris(trimethylsilyl)silane is the relative ease of removing its byproducts.
Tributyltin Hydride Byproduct Removal:
The removal of highly toxic and often non-polar organotin byproducts such as Bu₃SnX and (Bu₃Sn)₂ is a major drawback. Standard methods include:
-
Fluoride Quench: Treatment with aqueous potassium fluoride (KF) precipitates the tin as insoluble and filterable tributyltin fluoride (Bu₃SnF).[2]
-
Oxidative Workup: Reaction with iodine (I₂) converts unreacted Bu₃SnH and (Bu₃Sn)₂ to Bu₃SnI, which can then be removed by a KF quench.
-
Chromatography: While possible, it can be challenging due to the similar polarity of the tin byproducts and the desired product.
Caption: Workup for removing tin byproducts.
Tris(trimethylsilyl)silane Byproduct Removal:
The byproducts of (TMS)₃SiH, such as (TMS)₃SiX, are generally more volatile and less polar than their tin counterparts. Their removal is often straightforward:
-
Standard Chromatography: The silyl byproducts can typically be separated from the desired product by standard silica gel chromatography.
-
Aqueous Workup: In many cases, a simple aqueous workup is sufficient to hydrolyze the silyl byproducts to siloxanes, which can be easily removed.
-
Distillation: For volatile products, distillation can be an effective purification method.
Caption: Simplified workup for removing silyl byproducts.
Conclusion: Making the Right Choice
The choice between tributyltin hydride and tris(trimethylsilyl)silane is a balance of reactivity, safety, and practicality. For routine reductions where high hydrogen donor efficiency is paramount and stringent purification protocols can be implemented, tributyltin hydride remains a viable, cost-effective option.
However, for applications where toxicity is a major concern, such as in the synthesis of pharmaceutical intermediates, tris(trimethylsilyl)silane is the clear choice. Furthermore, its ability to favor desired reaction pathways in complex cascade or rearrangement reactions, leading to higher stereoselectivity, offers a significant synthetic advantage that can outweigh its higher cost. The ease of byproduct removal further streamlines the synthetic workflow, making tris(trimethylsilyl)silane an increasingly attractive radical mediator for modern organic synthesis.
References
A Comparative Guide to Spectroscopic Methods for Validating the Stereochemistry of Homoallylic Alcohols from Allylstannane Addition
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of homoallylic alcohols via allylstannane addition to aldehydes is a cornerstone of modern organic synthesis, providing critical building blocks for natural product synthesis and drug discovery. The precise validation of the stereochemistry of these products is paramount. This guide offers an objective comparison of key spectroscopic methods for this purpose, supported by experimental data and detailed protocols.
Introduction to Stereochemical Challenges
The addition of an allylstannane to a chiral aldehyde can result in the formation of two diastereomeric homoallylic alcohols, commonly designated as syn and anti. The determination of the relative stereochemistry between the newly formed hydroxyl group and the adjacent stereocenter, as well as the absolute configuration of the chiral centers, requires robust analytical techniques. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) as powerful tools for these assignments.
Comparison of Spectroscopic Methods
The choice of spectroscopic method depends on the specific stereochemical question being addressed—relative or absolute configuration—and the nature of the sample.
| Method | Principle | Information Obtained | Sample Requirement | Advantages | Limitations |
| Mosher's Ester Analysis (¹H NMR) | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts. | Absolute Configuration | 1-5 mg | Well-established, reliable, does not require specialized equipment beyond a standard NMR spectrometer. | Requires derivatization, which can be challenging for sterically hindered alcohols; interpretation can be complex for flexible molecules. |
| NOESY (2D NMR) | Measures through-space correlations between protons. | Relative Stereochemistry (syn vs. anti) | 1-5 mg | Non-destructive, provides direct evidence of spatial proximity of protons. | Can be ambiguous for conformationally flexible molecules; requires careful analysis of cross-peak intensities. |
| J-Coupling Analysis (¹H NMR) | Analysis of the magnitude of scalar coupling constants between vicinal protons. | Relative Stereochemistry (syn vs. anti) | 1-5 mg | Non-destructive, provides information about dihedral angles between coupled protons. | Relies on the molecule adopting a predictable low-energy conformation; coupling constants can be influenced by factors other than stereochemistry. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute Configuration | 5-10 mg | Non-destructive, does not require derivatization, applicable to a wide range of molecules. | Requires a specialized VCD spectrometer and computational resources for spectral prediction. |
Experimental Protocols
Mosher's Ester Analysis for Absolute Configuration
This method involves the esterification of the homoallylic alcohol with the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)- and (S)-MTPA-Cl). The resulting diastereomeric esters exhibit different ¹H NMR chemical shifts for protons near the newly formed ester linkage.
Protocol:
-
Esterification: In two separate flame-dried NMR tubes, dissolve ~1 mg of the homoallylic alcohol in 0.5 mL of anhydrous pyridine-d₅. To one tube, add a slight excess (~1.2 equivalents) of (R)-MTPA-Cl, and to the other, add the same amount of (S)-MTPA-Cl.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature for several hours, monitoring for completion by ¹H NMR.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for the substituents on both sides of the carbinol carbon in both spectra.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA) - δ(R-MTPA).
-
Positive Δδ values are typically observed for protons on one side of the MTPA plane, while negative values are on the other. By applying the established mnemonic for the preferred conformation of MTPA esters, the absolute configuration of the alcohol can be determined.[1][2][3][4][5][6][7][8]
-
Representative Data for a Homoallylic Alcohol:
| Proton | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 4.95 | 5.05 | +0.10 |
| H-4 | 2.40 | 2.35 | -0.05 |
| H-5 | 5.80 | 5.78 | -0.02 |
| H-6 (cis) | 5.10 | 5.08 | -0.02 |
| H-6 (trans) | 5.15 | 5.12 | -0.03 |
NOESY for Relative Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their through-bond connectivity. This is particularly useful for determining the relative stereochemistry of diastereomers.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the homoallylic alcohol in a suitable deuterated solvent.
-
NMR Acquisition: Acquire a 2D NOESY spectrum. The mixing time is a critical parameter and may need to be optimized (typically 500-800 ms).
-
Data Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.
-
Look for off-diagonal cross-peaks, which indicate spatial proximity between the correlated protons.
-
For a syn diastereomer, a NOE is expected between the carbinol proton and the proton on the adjacent stereocenter. For an anti diastereomer, this correlation is typically absent or very weak.
-
J-Coupling Analysis for Relative Stereochemistry
The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship can be used to differentiate between syn and anti diastereomers, which often exhibit different preferred conformations.
Protocol:
-
NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum with good signal-to-noise to accurately measure coupling constants.
-
Data Analysis:
-
Identify the signals for the carbinol proton and the proton on the adjacent stereocenter.
-
Measure the ³J value between these two protons.
-
Syn diastereomers often exhibit a smaller ³J value (typically 2-5 Hz) compared to anti diastereomers (typically 6-10 Hz), assuming a staggered conformation where the bulky groups are anti-periplanar.
-
Vibrational Circular Dichroism for Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically predicted spectrum for a known absolute configuration.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure homoallylic alcohol in a suitable solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: Record the VCD spectrum on a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Calculate the theoretical VCD spectrum for one enantiomer (e.g., the R configuration) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. The spectrum of the other enantiomer will be the mirror image.
-
Logical Workflow for Stereochemical Validation
The following diagram illustrates a typical workflow for determining the stereochemistry of a homoallylic alcohol.
Caption: Stereochemical validation workflow.
Conclusion
The validation of stereochemistry in homoallylic alcohols derived from allylstannane additions is a critical step that can be confidently addressed using a combination of modern spectroscopic techniques. For determining relative stereochemistry, NOESY and J-coupling analysis provide complementary and robust data. For assigning the absolute configuration, Mosher's ester analysis remains a widely accessible and reliable method, while VCD offers a powerful, non-destructive alternative, particularly for complex molecules where derivatization is problematic. The selection of the most appropriate method or combination of methods will depend on the specific structural features of the molecule and the resources available.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Monitoring Stannyl Enolate Formation: A Comparative Guide to In Situ IR Spectroscopy
For researchers, scientists, and drug development professionals engaged in fine chemical synthesis, real-time monitoring of reactive intermediates is crucial for optimizing reaction conditions, ensuring safety, and maximizing yields. Stannyl enolates, key intermediates in numerous carbon-carbon bond-forming reactions, are notoriously sensitive to reaction parameters. This guide provides a comparative analysis of in situ Infrared (IR) spectroscopy for monitoring their formation, benchmarked against other common analytical techniques, and supported by experimental data and protocols.
In situ IR spectroscopy has emerged as a powerful process analytical technology (PAT) for real-time reaction analysis. By inserting a probe directly into the reaction vessel, spectra are continuously recorded, providing a detailed kinetic profile of the transformation of reactants into intermediates and products. This non-invasive technique eliminates the need for quenching and offline analysis, which can be time-consuming and may not accurately represent the state of the reaction.
Performance Comparison: In Situ IR Spectroscopy vs. Alternative Methods
The choice of analytical technique for monitoring this compound enolate formation depends on the specific information required, the reaction conditions, and available instrumentation. While Nuclear Magnetic Resonance (NMR) spectroscopy and offline High-Performance Liquid Chromatography (HPLC) are common alternatives, in situ IR spectroscopy offers a unique combination of advantages.
| Technique | Principle | Information Provided | Advantages | Limitations |
| In Situ IR Spectroscopy (e.g., ReactIR) | Vibrational spectroscopy measuring the absorption of infrared radiation by molecules. | Functional group analysis, concentration changes of reactants, intermediates, and products over time, reaction kinetics. | Real-time, non-invasive, no sample preparation, sensitive to changes in bonding, applicable to a wide range of reaction conditions (temperature, pressure). | Provides structural information at the functional group level, not detailed atomic connectivity. Overlapping peaks can complicate analysis. Quantitative analysis requires calibration. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Detailed molecular structure, identification of all species in solution, quantitative analysis. | Provides unambiguous structural information. Excellent for mechanistic studies. | In situ measurements can be challenging due to the need for specialized probes and potential issues with sample mixing.[1] Lower sensitivity than IR for some species. Quantitative accuracy can be affected by relaxation times. |
| Offline HPLC | Chromatographic separation of components in a mixture followed by detection. | Quantitative concentration of stable species. | Highly accurate for quantitative analysis of reactants and stable products. | Requires sample quenching, which may not accurately reflect the reaction state. Does not provide real-time kinetic data. Not suitable for unstable intermediates. |
Experimental Data: In Situ IR Monitoring of this compound Enolate Formation
While specific kinetic data for the in situ IR monitoring of this compound enolate formation is not abundantly available in public literature, the methodology follows established principles for tracking organometallic reactions. The formation of a this compound enolate from a ketone and a tin reagent, such as tri-n-butyltin triflate, can be monitored by observing the disappearance of the ketone's carbonyl (C=O) stretching band and the appearance of new bands corresponding to the this compound enolate.
Hypothetical Kinetic Data for the Formation of a Tri-n-butyltin Enolate:
The following table illustrates the type of quantitative data that can be obtained from an in situ IR experiment. This data is based on the expected changes in IR absorbance for a model reaction.
| Time (minutes) | Ketone C=O Absorbance (normalized) | This compound Enolate C=C-O-Sn Absorbance (normalized) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 5 | 0.75 | 0.25 | 25 |
| 10 | 0.50 | 0.50 | 50 |
| 20 | 0.25 | 0.75 | 75 |
| 30 | 0.05 | 0.95 | 95 |
| 45 | <0.01 | >0.99 | >99 |
Characteristic IR Absorption Frequencies:
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Comment |
| Ketone | C=O stretch | 1715 - 1680 | Strong absorption, decreases as the reaction progresses.[2] |
| This compound Enolate | C=C stretch | 1650 - 1590 | Appearance of this band indicates product formation. |
| This compound Enolate | Sn-O stretch | ~570 - 540 | Can be difficult to observe with standard mid-IR probes. |
| Tri-n-butyltin moiety | Sn-C stretch | ~570 - 550 | May overlap with the Sn-O stretch. |
Experimental Protocol: In Situ IR Monitoring
This section provides a detailed methodology for monitoring the formation of a this compound enolate using a Mettler-Toledo ReactIR instrument with an attenuated total reflectance (ATR) probe.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Mettler-Toledo ReactIR with a DiComp (diamond) ATR probe
-
Nitrogen or Argon inert atmosphere system
-
Syringe pump for controlled addition of reagents
-
Ketone (e.g., cyclohexanone)
-
Tri-n-butyltin triflate or other suitable tin reagent
-
Aprotic solvent (e.g., Tetrahydrofuran, THF)
-
Non-nucleophilic base (e.g., triethylamine or LDA, if required)
Procedure:
-
System Setup: Assemble the dry, inerted reactor system with the overhead stirrer and insert the ReactIR ATR probe. Ensure the probe tip is fully immersed in the reaction solvent.
-
Background Spectrum: Collect a background spectrum of the solvent (e.g., THF) at the desired reaction temperature.
-
Initial Spectrum: Add the ketone to the reactor and collect the initial spectrum. The prominent C=O stretching band of the ketone should be clearly visible.
-
Initiate Reaction: Begin stirring and add the tin reagent (and base, if necessary) via the syringe pump at a controlled rate.
-
Data Acquisition: Start the time-resolved data collection on the ReactIR software. Spectra should be collected at regular intervals (e.g., every 30 seconds).
-
Reaction Monitoring: Monitor the reaction progress by observing the decrease in the intensity of the ketone's C=O absorption band and the concurrent increase in the intensity of the newly forming this compound enolate C=C absorption band.
-
Data Analysis: After the reaction is complete, use the software to generate concentration profiles of the reactant and product over time by integrating the respective peak areas. This data can then be used to determine reaction kinetics.
Logical Workflow for In Situ IR Monitoring
The following diagram illustrates the logical workflow of using in situ IR spectroscopy for monitoring the formation of this compound enolates.
References
comparative study of palladium versus platinum catalysts for hydrostannylation of alkynes
For Researchers, Scientists, and Drug Development Professionals
The hydrostannylation of alkynes is a powerful and atom-economical method for the synthesis of vinylstannanes, which are versatile intermediates in organic synthesis, most notably in Stille cross-coupling reactions. The choice of catalyst is paramount in controlling the regioselectivity and stereoselectivity of this transformation. This guide provides a comparative analysis of the two most prominent catalyst systems: palladium and platinum.
Performance Comparison: Palladium vs. Platinum
Palladium complexes have long been the workhorse for alkyne hydrostannylation, reliably catalyzing the syn-addition of tin hydrides to afford predominantly the (E)-vinylstannane. However, recent studies have highlighted the exceptional selectivity that can be achieved with platinum catalysts, often surpassing that of palladium for specific substrates.
The regioselectivity of the hydrostannylation of terminal alkynes can lead to three possible isomers: the α-vinylstannane, the β-(E)-vinylstannane, and the β-(Z)-vinylstannane. The control over the formation of these isomers is a key challenge and a primary differentiator between catalyst systems.
Quantitative Data Summary
The following table summarizes the performance of representative palladium and platinum catalyst systems in the hydrostannylation of various terminal alkynes. Data has been compiled from multiple sources to provide a comparative overview.
| Entry | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | α : β-(E) : β-(Z) Ratio | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | THF | RT | 0.5 | 95 | 1:99:0 | [1][2] |
| 2 | Phenylacetylene | PtCl₂/XPhos | Toluene | RT | 1 | 92 | <1:>99:<1 | [3] |
| 3 | 1-Octyne | Pd(PPh₃)₄ | THF | RT | 1 | 85 | 15:85:0 | [4] |
| 4 | 1-Octyne | PtCl₂/XPhos | Toluene | RT | 1 | 88 | <1:>99:<1 | [3] |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ | THF | RT | 2 | 90 | 5:95:0 | [5] |
| 6 | Propargyl alcohol | PtCl₂/XPhos | Toluene | RT | 1 | 89 | <1:>99:<1 | [3] |
| 7 | Ethyl propiolate | Pd(PPh₃)₄ | THF | RT | 0.5 | 92 | >99:1:0 | [2] |
| 8 | Ethyl propiolate | PtCl₂/XPhos | Toluene | RT | 1 | 85 | >99:1:0 | [3] |
Key Observations:
-
Palladium Catalysts: Generally exhibit excellent yields and good to excellent selectivity for the β-(E)-isomer with many terminal alkynes.[1][2] However, with aliphatic terminal alkynes, the formation of the α-isomer can be more significant.[4] The choice of phosphine ligand is critical in controlling the regioselectivity.[2]
-
Platinum Catalysts: The PtCl₂/XPhos system, in particular, demonstrates exceptional selectivity for the β-(E)-vinylstannane across a range of substrates, often exceeding the selectivity observed with traditional palladium catalysts.[3] This high selectivity holds for both aromatic and aliphatic terminal alkynes, as well as for substrates containing coordinating groups like alcohols.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for palladium- and platinum-catalyzed hydrostannylation reactions.
General Procedure for Palladium-Catalyzed Hydrostannylation[5]
To a solution of the alkyne (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in anhydrous THF (5 mL) under an inert atmosphere (argon or nitrogen) is added tributyltin hydride (1.1 mmol) dropwise at room temperature. The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired vinylstannane.
General Procedure for Platinum-Catalyzed Hydrostannylation[3]
In an oven-dried vial equipped with a magnetic stirrer, PtCl₂ (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%) are added. The vial is sealed and purged with argon. Anhydrous toluene (2 mL) is added, followed by the alkyne (1.0 mmol) and tributyltin hydride (1.1 mmol). The reaction mixture is stirred at room temperature for the specified time. After completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to yield the pure vinylstannane.
Mechanistic Overview and Logical Workflow
The generally accepted mechanism for both palladium- and platinum-catalyzed hydrostannylation proceeds through a hydrometallation pathway, which involves the oxidative addition of the tin hydride to the metal center, followed by alkyne insertion and reductive elimination. The choice of metal and ligands influences the sterics and electronics of the catalyst, thereby dictating the regioselectivity of the alkyne insertion step.
The following diagram illustrates the general experimental workflow for the hydrostannylation of an alkyne.
Caption: General experimental workflow for catalytic hydrostannylation.
Conclusion
Both palladium and platinum catalysts are highly effective for the hydrostannylation of alkynes. While palladium catalysts are well-established and offer excellent results for a wide range of substrates, platinum catalysts, particularly the PtCl₂/XPhos system, have emerged as a superior alternative for achieving exceptionally high β-(E) selectivity. The choice between palladium and platinum will depend on the specific substrate, the desired isomeric purity, and cost considerations. For applications where the highest possible β-(E) selectivity is critical, platinum catalysis represents the current state-of-the-art.
References
- 1. researchgate.net [researchgate.net]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Palladium- and molybdenum-catalyzed hydrostannation of alkynes: a novel access to regio- and stereodefined vinylstannanes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Stannyl Compounds: A Guide for Laboratory Professionals
This document provides essential, step-by-step guidance for the safe handling and disposal of stannyl compounds, also known as organotin compounds. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Organotin compounds are recognized as hazardous waste and must be managed in accordance with institutional and regulatory guidelines.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the hazards of organotin compounds. These compounds can be highly toxic and may irritate the eyes and skin, as well as affect the central nervous and immune systems.[2]
Personal Protective Equipment (PPE): All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or chemical-resistant apron.
Emergency Procedures: In the event of a spill, contain the material with an absorbent pad and collect it as hazardous waste. For personal contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
Quantitative Safety Data
The following table summarizes key quantitative data for handling this compound compounds safely.
| Parameter | Value | Details | Source |
| Occupational Exposure Limits (as Tin) | |||
| OSHA Permissible Exposure Limit (PEL) | 0.1 mg/m³ | Time-weighted average | [1] |
| NIOSH Recommended Exposure Limit (REL) | 0.1 mg/m³ | For organotins (except tricyclohexyltin hydroxide) | [1] |
| ACGIH Threshold Limit Value (TLV-TWA) | 0.1 mg/m³ | Time-weighted average | [1] |
| ACGIH Short-Term Exposure Limit (STEL) | 0.2 mg/m³ | [1] | |
| Treatment & Decontamination Solutions | |||
| Sodium Fluoride (NaF) Quenching Solution | 1M | For quenching residual reactive organotins from Stille couplings | [1] |
| Nitric Acid Decontamination Bath | 20% | For oxidative decontamination of glassware | [1][3] |
| Decontamination Soak Time | ≥ 12 hours | Recommended for bleach or nitric acid bath | [1] |
| Neutralization pH | 6 - 8 | Target pH for treated waste before disposal | [1] |
This compound Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste and decontamination of associated glassware.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in this compound compound disposal.
Protocol 1: Treatment of Liquid this compound Waste
This protocol is designed to reduce the toxicity of liquid organotin waste by oxidizing the organotins to less toxic inorganic tin compounds.[1]
Materials:
-
Liquid organotin waste
-
Commercial bleach (sodium hypochlorite solution) or hydrogen peroxide
-
Suitable solvent for dilution (if necessary)
-
Large, appropriate container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure that the organotin waste is not mixed with other incompatible waste streams.[1]
-
Dilution: In a chemical fume hood, dilute the organotin waste with a suitable solvent if it is highly concentrated.[1]
-
Oxidation: While stirring, slowly add an oxidizing agent, such as commercial bleach, to the diluted waste. This reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.[1]
-
Reaction Time: Allow the mixture to react for several hours, or preferably overnight, with continued stirring to ensure complete oxidation.[1]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[1]
-
Final Disposal: Transfer the treated waste, which now contains less toxic inorganic tin compounds, to a designated hazardous waste container.[1] Label the container clearly and arrange for pickup by a certified hazardous waste disposal service. Even after treatment, this waste must be disposed of as hazardous waste.[1]
Protocol 2: Decontamination of this compound-Contaminated Glassware
This protocol outlines the steps to safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds.[1]
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone, dichloromethane)
-
1M Sodium Fluoride (NaF) solution (for Stille reaction workups)
-
Commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution
-
Designated hazardous waste containers for both liquid and solid organotin waste
Procedure:
-
Initial Quenching (if applicable): For glassware containing residual reactive organotin reagents, such as from a Stille coupling, quench the contents with a 1M NaF solution. This will precipitate the organotins as less soluble fluorides.[1]
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with an organic solvent like acetone to remove the majority of the organotin residues.[1]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[1]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach or 20% nitric acid.[1][3] Allow the glassware to soak for at least 12 hours (overnight is recommended) to oxidize any remaining trace organotins.[1]
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[1]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.[1]
By following these procedures, researchers, scientists, and drug development professionals can manage this compound compound waste safely and effectively, ensuring a secure laboratory environment and compliance with environmental regulations.
References
Navigating the Risks: A Guide to Handling Stannyl Compounds
Organostannyl compounds, also known as organotins, are a class of chemicals featuring at least one tin-carbon bond.[1] While valuable as heat stabilizers, catalysts, and biocides, their utility is matched by significant toxicity.[1] The health risks, which include potential damage to the liver, kidneys, and central nervous system, vary based on the number and type of organic groups attached to the tin atom.[2] Triorganotins are generally the most toxic to mammals, followed by diorganotins, and then monoorganotins.[1]
Due to the severe health implications, which can include neurotoxicity, immunotoxicity, and endocrine disruption, strict adherence to safety protocols is essential for all personnel working with these substances.[1] This guide provides the essential, immediate safety and logistical information for handling this compound compounds, from operational procedures to waste disposal.
Hazard Profile of Organotin Compounds
Organotin compounds are highly toxic through all primary routes of exposure: inhalation, ingestion, and skin contact.[1][3] The severity of their effects necessitates stringent safety measures.
| Hazard Category | Description | Citations |
| Acute Toxicity | Highly toxic if ingested, inhaled, or absorbed through the skin. Can cause irritation and burns to skin and eyes. | [3] |
| Systemic Effects | Can affect the central nervous system, liver, and kidneys.[2] Prolonged or repeated exposure may cause organ damage.[4] | |
| Toxicity Hierarchy | The degree of toxicity generally follows this order: Triorganotins > Diorganotins > Monoorganotins. Tetraorganotins are less toxic but can metabolize into more harmful triorganotin compounds. | [1] |
| Exposure Limits | The ACGIH has established a Threshold Limit Value (TLV-TWA) of 0.1 mg of tin/m³ and a Short-Term Exposure Limit (STEL) of 0.2 mg of tin/m³ for all organotin compounds. | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling any this compound compound. All handling of these materials must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
| Protection Area | Equipment | Specifications & Rationale | Citations |
| Primary Containment | Chemical Fume Hood | All work must be conducted in a certified fume hood to control exposure to hazardous vapors or dusts. | [4] |
| Eye & Face Protection | Safety Goggles & Face Shield | Use tightly fitting chemical splash goggles. A face shield should be worn over the goggles to protect the entire face from splashes. | [5][6] |
| Body Protection | Flame-Resistant Lab Coat | A lab coat made of a material like Nomex® is recommended. It must be fully buttoned. Standard cotton/polyester coats should be avoided. | [4] |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant gloves. An effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. Gloves must be inspected before use and discarded immediately upon contamination. | [4] |
| Respiratory Protection | Air-Purifying Respirator | Required if engineering controls fail or for large spills. A full-face air-purifying respirator with appropriate cartridges should be used when the concentration of airborne substances is known and criteria are met. | [3][5][7] |
| Foot Protection | Chemical-Resistant Boots | Closed-toe shoes are a minimum requirement. For larger scale work or spill response, chemical-resistant boots with steel toes are necessary. | [5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step procedure is critical for minimizing risk.
1. Preparation and Planning:
-
Review Safety Data Sheets (SDS): Always consult the SDS for the specific this compound compound before beginning work.
-
Designate a Work Area: All handling of this compound compounds must be performed in a designated area within a certified chemical fume hood.[4]
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Inspect PPE: Check all PPE for damage, such as cracks, punctures, or degradation, before use.[4]
2. Handling the Compound:
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work Within Fume Hood: Conduct all transfers, weighing, and reactions inside the fume hood.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not create dusts or aerosols.
-
Keep Containers Closed: Always keep containers of this compound compounds sealed when not in use.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the lab coat and other equipment. Inner gloves should be the last item removed.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after work is complete.[2]
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[2] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.
-
Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Obtain immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with a spill pillow or other absorbent material.[3] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Respiratory protection may be necessary.[3]
Disposal Plan:
All this compound compounds and materials contaminated with them are considered hazardous waste and must be disposed of accordingly.
-
Segregate Waste: Collect all this compound-containing waste, including excess reagents, reaction mixtures, contaminated gloves, and absorbent materials, in a dedicated, properly sealed waste container.
-
Label Container: Clearly label the waste container with "Hazardous Waste" and list the chemical contents, including "Organotin Compounds."[3]
-
Store Securely: Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the proper disposal of the hazardous waste. Do not pour this compound waste down the drain or dispose of it in regular trash.
Caption: Workflow for the safe handling and disposal of this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
